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  • Product: Diarylanilide Yellow
  • CAS: 15541-56-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of Diarylanilide Yellow in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Diarylanilide Yellow pigments in organic solvents. It is intended for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Diarylanilide Yellow pigments in organic solvents. It is intended for researchers, scientists, and professionals in drug development and other fields where a deep understanding of pigment-solvent interaction is crucial. This document moves beyond a simple recitation of data, offering insights into the underlying principles of solubility and providing robust methodologies for its determination.

Introduction to Diarylanilide Yellow Pigments

Diarylanilide Yellows are a class of high-performance organic pigments known for their bright, clean yellow shades, good lightfastness, and thermal stability.[1] They are disazo pigments, characterized by the presence of two azo groups (-N=N-) in their molecular structure.[1] This core structure is derived from 3,3'-dichlorobenzidine.[1][2]

The general insolubility of these pigments in water and most organic solvents is a defining characteristic that makes them suitable for applications such as printing inks, plastics, and coatings, where resistance to migration and bleeding is essential.[1][3] However, their slight solubility in certain organic media is a critical factor that influences their dispersion, recrystallization behavior, and ultimately, their performance in final applications.

This guide will focus on representative Diarylanilide Yellows:

  • Pigment Yellow 12 (PY12): A widely used pigment known for its strong color and transparency.[4][5]

  • Pigment Yellow 13 (PY13): Offers better solvent and migration resistance compared to PY12.[6]

  • Pigment Yellow 14 (PY14): Known for its good opacity and heat stability.

Below are the chemical structures of these representative Diarylanilide Yellow pigments.

cluster_PY12 Pigment Yellow 12 cluster_PY13 Pigment Yellow 13 cluster_PY14 Pigment Yellow 14 PY12 C32H26Cl2N6O4 PY13 C36H34Cl2N6O4 PY14 C34H30Cl2N6O4

Figure 1: Molecular Structures of Key Diarylanilide Yellows.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for understanding solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. For large, complex molecules like Diarylanilide Yellow pigments, a more sophisticated approach is required to predict and explain their solubility behavior.

Hansen Solubility Parameters (HSP)

A powerful tool for predicting the solubility of a material in a given solvent is the Hansen Solubility Parameter (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion forces): Arising from temporary dipoles.

  • δp (Polar forces): Arising from permanent dipoles.

  • δh (Hydrogen bonding forces): Arising from the attraction between hydrogen and electronegative atoms.

Every solvent and solute can be assigned a set of three HSP values (δd, δp, δh). The principle states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

The application of HSP is particularly valuable for complex systems like pigment formulations, aiding in the selection of optimal solvents for dispersion and stability. For pigments with very low solubility, dispersion behavior is often used as an empirical proxy to determine their HSP values.

Quantitative Solubility of Diarylanilide Yellow

Obtaining precise and comprehensive quantitative solubility data for Diarylanilide Yellow pigments is challenging due to their inherently low solubility. The available data is often qualitative or limited to specific solvent systems. It is important to note that even small variations in the crystalline structure of the pigment can significantly impact its solubility.

Table 1: Qualitative and Limited Quantitative Solubility of Diarylanilide Yellows

PigmentSolventSolubilityTemperature (°C)
Pigment Yellow 12 Water< 1 mg/mL22
Toluene25 mg/L20
DodecanesNegligible20
Dodecanes (decomposed)0.3 - 1.2 mg/L120 (then cooled)
EthanolSlightly solubleNot specified
Pigment Yellow 13 WaterInsolubleNot specified
TolueneSlightly solubleNot specified
Pigment Yellow 14 WaterInsolubleNot specified
TolueneSlightly solubleNot specified

Note: "Insoluble" and "Slightly soluble" are qualitative terms from various sources and should be interpreted with caution. The quantitative data for PY12 provides a more precise, albeit limited, understanding.

Factors Influencing Solubility

The solubility of Diarylanilide Yellow pigments is not an intrinsic property but is influenced by several external and internal factors.

Solvent Properties

The polarity, hydrogen bonding capability, and molecular size of the solvent molecules play a crucial role. Aromatic solvents, such as toluene and xylene, often exhibit a slightly higher solvency for these pigments compared to aliphatic or highly polar solvents. This is attributed to favorable π-π stacking interactions between the aromatic rings of the solvent and the pigment molecules.

Temperature

For most solid solutes, solubility increases with temperature. However, for Diarylanilide Yellow pigments, high temperatures (above 200°C) can lead to thermal decomposition, which can alter the chemical structure and, consequently, the solubility characteristics of the material.

Crystalline Structure (Polymorphism)

Organic pigments can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph can have a different crystal lattice energy, which in turn affects its solubility. Therefore, the manufacturing and processing conditions of the pigment can have a significant impact on its solubility profile.

Experimental Determination of Solubility

Accurate determination of the solubility of sparingly soluble compounds like Diarylanilide Yellows requires carefully designed and executed experimental protocols. The following sections detail two common and reliable methods.

Gravimetric Method for Solubility Determination

This classic method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent by evaporating the solvent.

Step-by-Step Protocol:

  • Equilibration: An excess amount of the Diarylanilide Yellow pigment is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

  • Agitation: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature must be strictly controlled throughout this process.

  • Phase Separation: The suspension is allowed to settle, and the undissolved pigment is separated from the saturated solution by high-speed centrifugation followed by careful filtration through a fine-pore membrane filter (e.g., 0.22 µm PTFE).

  • Solvent Evaporation: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed, clean, and dry container. The solvent is then carefully evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to avoid decomposition of the pigment.

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved pigment is determined by subtracting the initial mass of the empty container.

  • Calculation: The solubility is calculated and can be expressed in units such as g/100 mL or mol/L.

A 1. Equilibration (Excess Pigment + Solvent) B 2. Agitation (Constant Temperature) A->B C 3. Phase Separation (Centrifugation & Filtration) B->C D 4. Solvent Evaporation (From Saturated Filtrate) C->D E 5. Mass Determination (Weighing Dried Solute) D->E F 6. Calculation (Solubility in g/100mL) E->F

Figure 2: Workflow for Gravimetric Solubility Determination.
Spectrophotometric Method for Solubility Determination

This method is particularly useful for colored compounds and can be more sensitive than the gravimetric method for very low solubilities. It relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Step-by-Step Protocol:

  • Calibration Curve: A series of standard solutions of the Diarylanilide Yellow pigment of known concentrations are prepared in the desired solvent. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

  • Saturated Solution Preparation: A saturated solution is prepared following the same equilibration and phase separation steps as in the gravimetric method (Steps 1-3).

  • Dilution (if necessary): The clear, saturated filtrate may need to be diluted with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the (diluted) saturated solution is measured at λmax.

  • Concentration Determination: The concentration of the pigment in the (diluted) saturated solution is determined from the calibration curve. If the solution was diluted, the original concentration in the saturated solution is calculated by multiplying by the dilution factor.

  • Calculation: The solubility is then expressed in the desired units.

A 1. Prepare Calibration Curve (Known Concentrations) E 5. Determine Concentration (from Calibration Curve) A->E B 2. Prepare Saturated Solution (Equilibration & Filtration) C 3. Dilute Filtrate (If Necessary) B->C D 4. Measure Absorbance (at λmax) C->D D->E F 6. Calculate Solubility E->F

Figure 3: Workflow for Spectrophotometric Solubility Determination.

Conclusion and Future Perspectives

The solubility of Diarylanilide Yellow pigments in organic solvents is a complex phenomenon governed by the interplay of molecular structure, crystalline form, solvent properties, and temperature. While generally considered insoluble, their slight solubility is a critical parameter influencing their application performance. This guide has provided a theoretical framework for understanding this behavior, outlined robust experimental methodologies for its quantification, and presented the available, albeit limited, quantitative data.

Future research should focus on generating a comprehensive and publicly available database of quantitative solubility data for a wide range of Diarylanilide Yellow pigments in various organic solvents at different temperatures. Furthermore, the systematic determination and application of Hansen Solubility Parameters for this class of pigments will provide a powerful predictive tool for formulators and researchers, accelerating the development of new and improved products.

References

  • Barrow, M. J., Christie, R. M., Lough, A. J., Monteith, J. E., & Standring, P. N. (2000). The crystal structure of C.I. Pigment Yellow 12. Dyes and Pigments, 45(2), 153–160. [Link]

  • Wikipedia contributors. (2023). Diarylide pigment. In Wikipedia, The Free Encyclopedia. [Link]

  • Qualitron Chemicals. (n.d.). Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints. [Link]

  • PubChem. (n.d.). Diarylide Yellow. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Pigment Yellow 12. National Center for Biotechnology Information. [Link]

  • Wikipedia contributors. (2023). Pigment Yellow 12. In Wikipedia, The Free Encyclopedia. [Link]

  • Hangzhou Han-Color Chemical CO.,Ltd. (n.d.). Pigment Yellow 13. [Link]

  • Heriot-Watt Research Portal. (n.d.). The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment. [Link]

  • Google Patents. (n.d.). US8034174B2 - Diarylide yellow pigments.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 13. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 14. [Link]

  • Xcolor Pigment. (n.d.). Pigment yellow 13|Fast yellow GR. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 14 - CAS No.5468-75-7 - Diarylide Yellow AAOT. [Link]

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Exploratory

The Heart of Yellow: An In-depth Technical Guide to the Chromophore of Diarylanilide Pigments

This guide provides a comprehensive exploration of the chromophore responsible for the vibrant yellow hues of diarylanilide pigments. Intended for researchers, scientists, and professionals in drug development and materi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the chromophore responsible for the vibrant yellow hues of diarylanilide pigments. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles governing the color of these widely used organic pigments, their synthesis, and detailed analytical characterization.

The Essence of Color: Unveiling the Diarylanilide Chromophore

Diarylanilide yellow pigments are a significant class of synthetic organic colorants, prized for their strong, bright yellow shades and good performance properties.[1] The color of these pigments originates from a sophisticated arrangement of atoms within the molecule known as the chromophore.

The Extended π-Conjugated System

The core of the diarylanilide yellow chromophore is a large, delocalized system of π-electrons. This system is primarily composed of two azo groups (-N=N-) that bridge a central biphenyl core with two acetoacetanilide moieties.[2] This extensive conjugation is the fundamental requirement for the absorption of light in the visible spectrum. The electronic transitions within this system, specifically π → π* transitions, are responsible for the observed color. When the pigment is exposed to white light, it absorbs energy in the blue-violet region of the spectrum, and the complementary color, yellow, is what we perceive.

The Predominance of the Keto-Hydrazone Tautomer

While often depicted in the classical azo (-N=N-) form, extensive crystallographic and spectroscopic evidence confirms that diarylanilide pigments predominantly exist in the more stable bis-keto-hydrazone tautomeric form in the solid state.[2] This tautomerism significantly influences the electronic structure of the chromophore. The keto-hydrazone form features intramolecular hydrogen bonding, which contributes to the planarity and rigidity of the molecule, enhancing its stability and color strength.

Molecular Structure of a Representative Diarylanilide Yellow Pigment (C.I. Pigment Yellow 13)

  • IUPAC Name: 2-[[2-chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide[3]

  • Chemical Formula: C₃₆H₃₄Cl₂N₆O₄[3]

  • SMILES: CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C[3]

Caption: Chemical structure of the keto-hydrazone tautomer of Pigment Yellow 13.

Synthesis of the Chromophore: A Step-by-Step Approach

The creation of the diarylanilide chromophore is a classic example of azo chemistry, involving a two-stage process: diazotization followed by azo coupling.[4] The following is a representative laboratory-scale synthesis protocol for C.I. Pigment Yellow 12.

Diazotization of 3,3'-Dichlorobenzidine

This initial step transforms the primary aromatic amine into a highly reactive diazonium salt.

Experimental Protocol:

  • In a beaker, prepare a solution of hydrochloric acid by adding 3.6g of concentrated HCl to 50mL of water.[5]

  • With stirring, add 3.6g of 3,3'-dichlorobenzidine to the hydrochloric acid solution.[5]

  • Continue stirring for 3 minutes, then add 0.4g of nitrilotriacetic acid.[5]

  • Heat the mixture to 90°C, then turn off the heat and allow it to cool with stirring to 40°C.[5]

  • Add an additional 6.4g of concentrated hydrochloric acid and cool the mixture to 0°C in an ice bath.[5]

  • Slowly add a solution of 6.4g of 30% sodium nitrite to initiate the diazotization reaction. The addition should be completed within 2 minutes.[5]

  • Verify the completion of the reaction by testing a drop of the solution with starch-iodide paper; a light blue color indicates the presence of excess nitrous acid.[5]

  • The resulting tetrazotization solution is used immediately in the next step.

3,3'-Dichlorobenzidine 3,3'-Dichlorobenzidine Diazonium Salt Diazonium Salt 3,3'-Dichlorobenzidine->Diazonium Salt NaNO2, HCl, 0-5°C

Caption: Diazotization of 3,3'-Dichlorobenzidine.

Azo Coupling Reaction

The diazonium salt is then coupled with an acetoacetanilide derivative to form the final pigment.

Experimental Protocol:

  • In a separate beaker, dissolve 1.5g of NaOH in 50mL of water.[5]

  • With stirring, add 5.6g of acetoacetanilide to the NaOH solution and stir until fully dissolved.[5]

  • Cool the acetoacetanilide solution to 0-5°C in an ice bath.

  • Slowly add the previously prepared cold tetrazotization solution to the acetoacetanilide solution with vigorous stirring.[6]

  • Maintain the temperature below 10°C throughout the addition.

  • Adjust the pH of the reaction mixture to 4.0-5.0 with a dilute solution of acetic acid to facilitate the coupling reaction.[6]

  • Continue stirring the resulting yellow slurry for 1-2 hours to ensure complete reaction.

  • Isolate the pigment by filtration, wash thoroughly with water until the filtrate is neutral, and dry the product in an oven at 60-80°C.[4]

Diazonium Salt Diazonium Salt Diarylanilide Yellow Diarylanilide Yellow Diazonium Salt->Diarylanilide Yellow Acetoacetanilide, pH 4-5

Caption: Azo coupling to form Diarylanilide Yellow.

Analytical Characterization of the Chromophore

A suite of analytical techniques is employed to confirm the structure and investigate the electronic properties of the diarylanilide chromophore.

UV-Visible Spectroscopy

UV-Vis spectroscopy is the primary tool for studying the electronic transitions of the chromophore. The position of the maximum absorption wavelength (λmax) is indicative of the energy of the π → π* transition and is influenced by the molecular structure and the solvent environment.

Experimental Protocol:

  • Prepare a dilute solution of the diarylanilide yellow pigment in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) of known concentration.

  • Use a calibrated UV-Vis spectrophotometer and record the absorption spectrum over a wavelength range of 300-800 nm.[7]

  • Identify the wavelength of maximum absorbance (λmax).

  • Ensure that the absorbance reading at λmax falls within the linear range of the instrument, typically between 0.3 and 0.85, by adjusting the concentration of the solution if necessary.[8]

Structure-Absorption Relationship:

Substituents on the aromatic rings of the diarylanilide molecule can significantly alter the λmax. Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.

PigmentSubstituents on AcetoacetanilideSolventλmax (nm)
Pigment Yellow 12UnsubstitutedVarious~450-470
Pigment Yellow 132,4-DimethylVarious~460-480
Pigment Yellow 142-MethylDMF431[4]
Pigment Yellow 834-Chloro-2,5-dimethoxyVarious~470-490

Note: λmax values can vary depending on the solvent and the physical state of the pigment.

UV-Vis Spectrophotometer UV-Vis Spectrophotometer Absorption Spectrum Absorption Spectrum UV-Vis Spectrophotometer->Absorption Spectrum Analysis λmax λmax Absorption Spectrum->λmax Determination

Caption: UV-Vis spectroscopy workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for confirming the functional groups present in the molecule and provides strong evidence for the keto-hydrazone tautomer.

Expected Characteristic Peaks:

  • ~3435 cm⁻¹: N-H stretching, indicative of the hydrazone group.[9]

  • ~1729 cm⁻¹: C=O stretching of the keto group.[9]

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic rings.

  • ~1280 cm⁻¹: C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation and confirmation of the keto-hydrazone tautomer.

Expected ¹H NMR Signals:

  • Aromatic protons: Signals in the range of 7-8 ppm.

  • -CH₃ protons: Signals around 2-2.5 ppm.

  • -NH proton: A downfield signal characteristic of the hydrazone proton, which can be confirmed by D₂O exchange.

Conclusion

The chromophore of diarylanilide yellow pigments is a complex and finely tuned system. Its color is a direct consequence of the extensive π-conjugation provided by the disazo structure, which is stabilized in the keto-hydrazone tautomeric form. The synthesis of this chromophore is a well-established process involving diazotization and azo coupling reactions. A thorough understanding of the structure and electronic properties of this chromophore, facilitated by a combination of spectroscopic techniques, is crucial for the rational design and application of these important industrial pigments.

References

  • Barrow, M. J., Christie, R. M., & Monteith, J. E. (2002). The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63. Dyes and Pigments, 55(2-3), 139-148. [Link]

  • Lomax, S. Q., & Lomax, J. D. (2019). The synthesis and characterization of historical and novel azo pigments: implications for conservation science. Heritage Science, 7(1), 1-21. [Link]

  • Wikipedia contributors. (2023). Diarylide pigment. In Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73462, Diarylide Yellow. [Link]

  • Jackson's Art. (2021). Pigment Colour Index: Yellow Pigments. [Link]

  • Stoyanov, S., & Antonov, L. (2018). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 47(35), 12193-12200. [Link]

  • Freeman, H. S., & Posey, J. C. (1992). Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments. Dyes and Pigments, 19(3), 161-187. [Link]

  • Wang, Z., et al. (2016). Preparation method of C.I. pigment yellow 12.
  • Bouchard, M., et al. (2009). Micro-FTIR and Micro-Raman Study of Paints Used by Sam Francis. e-Preservation Science, 6, 1-11. [Link]

  • Santoro, S., et al. (2011). Diarylide yellow pigments.
  • El-Naggar, A. M., et al. (2019). UV-vis absorption spectrum of yellow pigment. Journal of Genetic Engineering and Biotechnology, 17(1), 1-7. [Link]

  • Cee, E. J., et al. (2011). Diarylide Yellow Pigments.
  • Antonov, L., et al. (2015). Tautomerism in azo dyes. Folia Chimica et Physica, 1(1), 1-14. [Link]

  • Wille, C., et al. (2005). Improvement of Dye Properties of the Azo Pigment Yellow 12 Using a Micromixer-Based Process. Organic Process Research & Development, 9(6), 839-842. [Link]

  • Zhang, J., et al. (2013). Preparation method of modified pigment yellow 12.
  • Antonov, L., et al. (2016). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 21(9), 1154. [Link]

  • Lichtenthaler, H. K. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. In Current Protocols in Food Analytical Chemistry. John Wiley & Sons, Inc. [Link]

  • Wang, Y., et al. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Coatings, 13(10), 1749. [Link]

  • Wang, Y., et al. (2020). pH-induced azo-keto and azo-enol tautomerism for 6-(3-methoxypropylamino)pyridin-2-one based thiophene azo dyes. Dyes and Pigments, 173, 107931. [Link]

  • Extractions&Ire. (2025, May 25). Trying to make a New Yellow pigment [Video]. YouTube. [Link]

  • Ciba-Geigy AG. (1993). Pigment yellow 12 and process for preparing thereof.
  • Olasz, A., et al. (2008). Azo-Hydrazone Tautomerism – an Intriguing Balance. Purdue University Department of Chemistry. [Link]

  • Ramli, N. S., et al. (2018). FT-IR spectrum of the crude yellow pigment synthesized by Cupriavidus sp. USMAHM13. ResearchGate. [Link]

  • Mamani-Paco, R., et al. (2021). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Applied Sciences, 11(21), 10321. [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -...]. Journal of Molecular Structure, 1244, 130952. [Link]

  • Comelli, D., et al. (2022). Portable Spectroscopic Techniques for the Non-invasive Identification of two historical yellow pigments. Journal of Physics: Conference Series, 2204(1), 012056. [Link]

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Protocols & Analytical Methods

Method

Application of Diarylanilide Yellow in Polymer Sciences: A Detailed Technical Guide

This comprehensive guide delves into the application of Diarylanilide Yellow pigments in polymer sciences, providing researchers, scientists, and drug development professionals with detailed application notes and robust...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide delves into the application of Diarylanilide Yellow pigments in polymer sciences, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction to Diarylanilide Yellow Pigments

Diarylanilide Yellows are a class of organic pigments characterized by their disazo chemical structure, derived from 3,3'-dichlorobenzidine.[1][2] They are widely utilized in the plastics industry for their brilliant yellow hues, which can range from a greenish to a reddish yellow.[3] Notable members of this family include Pigment Yellow 12 (PY12), Pigment Yellow 13 (PY13), and Pigment Yellow 83 (PY83). These pigments are valued for their good lightfastness, heat stability, and resistance to solvents and migration, making them suitable for coloring a variety of polymers.[4] Their stability and insolubility are key attributes for their use in demanding applications such as inks, coatings, and plastic coloration.[2]

Fundamental Principles of Pigment Incorporation in Polymers

The successful application of Diarylanilide Yellow in polymers hinges on achieving a uniform and stable dispersion of the pigment particles within the polymer matrix. This process can be broken down into three critical stages: wetting, deagglomeration, and stabilization.

  • Wetting: The initial step involves the displacement of air from the surface of the pigment particles by the polymer melt or a liquid carrier. Effective wetting is crucial for the subsequent dispersion stages.[5]

  • Deagglomeration: Pigment particles in their dry state exist as agglomerates. Mechanical energy, typically in the form of shear forces during compounding, is required to break down these agglomerates into smaller particles.[5]

  • Stabilization: Once dispersed, the pigment particles have a tendency to re-agglomerate. Stabilization involves the use of dispersing agents or the inherent properties of the polymer to create a protective layer around the particles, preventing flocculation.[5]

A well-dispersed pigment results in optimal color strength, gloss, and uniformity, and minimizes negative impacts on the mechanical properties of the polymer.

Polymer Compatibility and Selection

Diarylanilide Yellow pigments are compatible with a wide range of thermoplastic polymers. The choice of a specific pigment grade often depends on the processing temperature of the polymer and the end-use application requirements.

Polymer TypeCommon ExamplesRecommended Diarylanilide YellowsKey Considerations
Polyolefins Polyethylene (PE), Polypropylene (PP)PY12, PY13, PY83Good compatibility and dispersion. Heat stability of the pigment must be sufficient for the processing temperatures of PP.
Polyvinyl Chloride (PVC) Rigid and Plasticized PVCPY12, PY13, PY83Good for rigid PVC. Some Diarylanilide Yellows may exhibit migration in highly plasticized PVC.[6]
Styrenics Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS)PY83Good compatibility and color strength.
Engineering Plastics Polycarbonate (PC), Polyamide (PA)Higher performance grades of PY83Requires pigments with excellent heat stability due to higher processing temperatures.

Note: The information in this table is a general guideline. It is essential to consult the technical datasheet of the specific pigment and conduct trials to determine suitability for a particular application.

Experimental Protocols for Incorporation

The most common method for incorporating Diarylanilide Yellow pigments into thermoplastics is through the production of a masterbatch. A masterbatch is a concentrated mixture of the pigment in a carrier polymer, which is then blended with the natural polymer during the final processing step.[7]

Laboratory-Scale Masterbatch Production via Twin-Screw Extrusion

This protocol outlines the preparation of a Diarylanilide Yellow masterbatch on a laboratory-scale twin-screw extruder.

Objective: To produce a 20% (by weight) Diarylanilide Yellow masterbatch in a Low-Density Polyethylene (LDPE) carrier.

Materials and Equipment:

  • Diarylanilide Yellow Pigment (e.g., PY83)

  • LDPE powder (carrier resin)

  • Zinc Stearate (dispersing aid)

  • Laboratory-scale co-rotating twin-screw extruder

  • Gravimetric feeders

  • Strand pelletizer

  • Hot air oven

Protocol:

  • Pre-Drying: Dry the Diarylanilide Yellow pigment and LDPE powder in a hot air oven at 80°C for 2 hours to remove any residual moisture.

  • Pre-Mixing: In a tumble mixer, pre-blend the dried pigment, LDPE powder, and zinc stearate in the desired ratio (e.g., 20% pigment, 79% LDPE, 1% zinc stearate).

  • Extruder Setup:

    • Set the temperature profile of the extruder. A typical profile for LDPE would be:

      • Feed zone: 120°C

      • Melting zone: 140-160°C

      • Mixing zone: 160-170°C

      • Die zone: 170°C

    • Set the screw speed to a moderate level (e.g., 200-300 rpm) to ensure adequate mixing without excessive shear, which could degrade the polymer or pigment.

  • Extrusion:

    • Feed the pre-mixed material into the extruder using a gravimetric feeder at a constant rate.

    • The molten polymer and pigment mixture will be extruded as a continuous strand.

  • Pelletization:

    • Cool the extruded strand in a water bath.

    • Feed the cooled strand into a pelletizer to produce masterbatch pellets.

  • Post-Drying: Dry the masterbatch pellets in a hot air oven at 80°C for 2-4 hours to remove surface moisture.

Workflow for Laboratory-Scale Masterbatch Production:

Masterbatch_Production cluster_preparation Material Preparation cluster_extrusion Extrusion Process cluster_post_processing Post-Processing Drying Pre-Drying of Pigment & Polymer PreMixing Pre-Mixing of Components Drying->PreMixing Extruder Twin-Screw Extrusion PreMixing->Extruder Cooling Strand Cooling Extruder->Cooling Pelletizing Pelletization Cooling->Pelletizing PostDrying Post-Drying of Masterbatch Pellets Pelletizing->PostDrying QC Quality Control PostDrying->QC

Caption: Workflow for producing Diarylanilide Yellow masterbatch.

Let-Down and Final Processing

The masterbatch is then "let down" into the natural polymer at a specific ratio to achieve the desired final color.

Example: To achieve a 1% pigment loading in the final product, 5 parts of a 20% masterbatch would be blended with 95 parts of the natural polymer. This blend is then processed using standard techniques such as injection molding or film extrusion.

Performance Evaluation and Characterization

The performance of Diarylanilide Yellow in a polymer is assessed through various analytical techniques.

Colorimetric Analysis

The color of the final product is measured using a spectrophotometer to obtain CIE Lab* values. This allows for quantitative comparison of color strength and shade.

Pigment Dispersion

The quality of pigment dispersion can be evaluated microscopically according to ASTM D3015.[8] Thin sections of the colored polymer are examined under a microscope to identify any undispersed agglomerates.

Mechanical Properties

The effect of the pigment on the mechanical properties of the polymer should be evaluated. Standard tests include:

  • Tensile Strength and Elongation at Break (ASTM D638): To determine the effect on the material's strength and ductility.

  • Impact Strength (ASTM D256): To assess the material's toughness.

While Diarylanilide Yellows are generally considered to have a minimal impact on mechanical properties at typical loading levels, it is crucial to perform these tests to ensure the final product meets its performance specifications.

Heat Stability

The heat stability of Diarylanilide Yellow pigments is a critical parameter, especially for engineering plastics that are processed at high temperatures. Pigment Yellow 83, for instance, is generally stable up to 200°C. However, it is important to note that at temperatures exceeding 200°C, there is a potential for decomposition, which may lead to the formation of 3,3'-dichlorobenzidine (DCB).[9]

Migration Resistance

Pigment migration is a concern, particularly in plasticized PVC where plasticizers can facilitate the movement of pigment particles to the surface. While some Diarylanilide Yellows exhibit good migration resistance, testing is recommended for applications with stringent requirements, such as food contact materials or toys.[10]

Lightfastness and Weathering Resistance

Diarylanilide Yellow pigments generally offer good to excellent lightfastness.[4][11] For outdoor applications, it is essential to evaluate the weathering resistance of the colored polymer. This is typically done using accelerated weathering chambers that simulate exposure to sunlight, moisture, and temperature fluctuations.

Regulatory Considerations

For applications involving food contact, it is imperative to use Diarylanilide Yellow pigments that are compliant with the relevant regulations, such as those set by the U.S. Food and Drug Administration (FDA). Some grades of Diarylanilide Yellow are approved for indirect food contact under specific conditions and at limited concentrations.[12] Always consult the manufacturer's documentation and the relevant regulatory guidelines.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Color Strength Inadequate pigment dispersion.Optimize extruder screw design and processing parameters (increase shear and/or residence time). Use a suitable dispersing agent.
Specks or Agglomerates Insufficient deagglomeration. Poor wetting of the pigment.Increase mixing intensity. Ensure proper pre-drying of materials.
Color Shift Processing temperature too high, causing pigment degradation.Reduce processing temperature. Select a more heat-stable pigment grade.
Warpage of Molded Parts Nucleating effect of the pigment.Select a pigment grade with low warping characteristics. Optimize molding parameters.
Yellowing of the Polymer Thermal degradation of the polymer matrix, which can be exacerbated by processing conditions.Optimize processing temperatures and residence times. Ensure adequate stabilization of the polymer with antioxidants.[13][14]

Conclusion

Diarylanilide Yellow pigments are a versatile and effective class of colorants for a wide array of polymer applications. By understanding the fundamental principles of pigment dispersion and carefully selecting the appropriate pigment grade and processing conditions, researchers and scientists can achieve vibrant, stable, and durable colored polymeric materials. The protocols and guidelines presented in this document provide a solid foundation for the successful application of Diarylanilide Yellow in polymer sciences.

References

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 83. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 13. Retrieved from [Link]

  • Wikipedia. (2023). Pigment Yellow 12. Retrieved from [Link]

  • DCL Corporation. (2020). 7391 Mono Azo Yellow PY.191. Retrieved from [Link]

  • Qualitron Chemicals. (n.d.). Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints. Retrieved from [Link]

  • Wikipedia. (2023). Diarylide pigment. Retrieved from [Link]

  • Frontier Laboratories Ltd. (n.d.). Analysis of yellowing of polyvinyl chloride sheet. Retrieved from [Link]

  • Dominion Colour Corporation. (2011). PIGMENT YELLOW 83. Retrieved from [Link]

  • PolyFill. (n.d.). Yellow masterbatch. Retrieved from [Link]

  • Google Patents. (n.d.). US20110061564A1 - Diarylide Yellow Pigments.
  • ASTM International. (n.d.). ASTM D3015-95 - Standard Practice for Microscopical Examination of Pigment Dispersion in Plastic. Retrieved from [Link]

  • ResearchGate. (2025). Reversible post-exposure yellowing of weathered polymers. Retrieved from [Link]

  • PrintWiki. (n.d.). Diarylide Yellow. Retrieved from [Link]

  • Lanxess. (n.d.). Organic yellow pigments for engineering thermoplastics. Retrieved from [Link]

  • American Coatings Association. (n.d.). Pigment Dispersion II, Testing. Retrieved from [Link]

  • US Masterbatch JSC. (2025). PP Yellow Masterbatch - Composition and Applications. Retrieved from [Link]

  • The Science Behind Pigment Dispersion: Understanding the Mechanism. (n.d.). Retrieved from [Link]

  • ResearchGate. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]

  • COWELL EXTRUSION. (2024). Comprehensive Guide to Color Masterbatch Extruder. Retrieved from [Link]

  • DCL Corporation. (2020). 2583 Diarylide Yellow 83. Retrieved from [Link]

  • Sunrise Colors Vietnam. (n.d.). YELLOW MASTERBATCH. Retrieved from [Link]

  • Matsui. (2022). How to prevent yellowing of plastic molded products. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D4451-02(2021) - Standard Test Method for Pigment Content of Paints by Low-Temperature Ashing. Retrieved from [Link]

  • WSEAS. (2017). Effect of Pigment Concentration on Mechanical Properties and on color stability of Polycarbonate. Retrieved from [Link]

  • SY CHEMICAL CO., LTD. (n.d.). Pigment Yellow 83, PY83 MSDS. Retrieved from [Link]

  • Knowledge. (2019). The reason and solution of PVC plastic yellowing. Retrieved from [Link]

  • Kerke. (n.d.). LDPE Masterbatch Extruder And Production Process. Retrieved from [Link]

  • Golden Artist Colors. (n.d.). High Flow Acrylic Color - Diarylide Yellow. Retrieved from [Link]

  • Separation Science. (2025). ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D7540-09 - Standard Practice for Dispersion of Chromatic Pigments with a Mechanical Muller. Retrieved from [Link]

  • ALBIS. (n.d.). MOCOM - Guideline Masterbatch. Retrieved from [Link]

  • Food Packaging Forum. (2016). Long-term migration from PVC coating. Retrieved from [Link]

  • Precise Color. (n.d.). China Pigment Yellow 12 / CAS 6358-85-6 factory and manufacturers. Retrieved from [Link]

  • Ningbo Precise New Material Technology CO., LTD. (2021). PIGMENT YELLOW 83 – Introduction and Application. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 83. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Diarylanilide Yellow Derivatives as Colorimetric Sensors for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Beyond the Pigment - Unveiling the Sensing Capabilities of Diarylanilide Architectures Diarylanili...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond the Pigment - Unveiling the Sensing Capabilities of Diarylanilide Architectures

Diarylanilide yellows are a prominent class of organic pigments, renowned for their vibrant yellow hues and stability, which has led to their widespread use in printing inks, plastics, and coatings.[1][2] However, the rich electronic and structural features of the underlying azo-based molecular architecture offer capabilities extending far beyond simple coloration. The presence of nitrogen, oxygen, and sulfur moieties within these and related azo dye structures provides coordination sites that can interact with metal ions.[3][4] This interaction can perturb the π-electron system of the chromophore, resulting in a distinct and observable color change. This principle forms the basis of their application as colorimetric chemosensors—tools that allow for the visual or spectrophotometric detection of specific metal ions.[5][6]

Colorimetric sensors offer significant advantages in various scientific fields, including environmental monitoring and clinical diagnostics, due to their simplicity, cost-effectiveness, high sensitivity, and potential for on-site, real-time analysis without the need for sophisticated instrumentation.[5][7] This document provides a detailed guide to the principles and practical application of a diarylanilide-related bis-azo dye as a selective colorimetric sensor for copper (II) ions, a metal of significant biological and environmental importance.

Principle of Detection: The Chromogenic Response to Metal Ion Coordination

The colorimetric sensing mechanism of azo dyes, including diarylanilide derivatives, is predicated on the formation of a coordination complex between the dye molecule (the ligand) and the target metal ion. The core of this interaction lies in the electron-rich regions of the dye molecule, such as the azo group (-N=N-) and nearby hydroxyl or amine functionalities, which can donate lone pairs of electrons to form coordinate bonds with the metal cation.

This complexation event alters the electronic distribution within the conjugated system of the dye. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is consequently changed. Since the color of the dye is determined by the absorption of specific wavelengths of light corresponding to this energy gap, the formation of the metal-dye complex leads to a shift in the maximum absorption wavelength (λmax), which is perceived as a change in color.[8][9]

For instance, the interaction of a specific bis-azo dye with Cu²⁺ ions can lead to a noticeable color change from red to a pale orange.[10] This visual transition allows for the qualitative and, with spectrophotometric analysis, quantitative determination of the metal ion concentration.

Logical Workflow for Metal Ion Detection

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Stock Solution of Diarylanilide Sensor D Add Sensor Solution to Test Vials A->D B Prepare Stock Solutions of Metal Ions E Spike with Metal Ion Solutions (and Blank) B->E C Prepare Buffer Solution (pH Optimization) C->D D->E F Incubate for a Defined Reaction Time E->F G Visual Observation of Color Change F->G H Spectrophotometric Analysis (UV-Vis) F->H I Data Processing & Quantification G->I H->I

Caption: Experimental workflow for colorimetric metal ion detection.

Application Protocol: Colorimetric Detection of Copper (II) Ions

This protocol is based on the reported use of a bis-azo dye for the selective detection of Cu²⁺.[10] Researchers can adapt this methodology for screening other diarylanilide yellows or azo dyes for their metal-sensing capabilities.

I. Materials and Reagents
  • Sensing Reagent: Bis-azo dye (Synthesized as per literature methods, e.g., from the diazotization of an aromatic diamine coupled with a phenolic compound).

  • Solvent: Dimethylformamide (DMF), spectroscopic grade.

  • Metal Ion Salts: Copper(II) chloride (CuCl₂), and other metal chlorides or nitrates for selectivity testing (e.g., NiCl₂, CoCl₂, FeCl₃, ZnCl₂, MgCl₂, CaCl₂).

  • Water: Deionized (DI) or Milli-Q water.

  • pH Buffer: As needed for pH optimization studies (e.g., acetate or phosphate buffers).[11]

  • Equipment:

    • UV-Vis Spectrophotometer

    • Cuvettes (1 cm path length)

    • Calibrated Micropipettes

    • Volumetric flasks

    • Vortex mixer

II. Preparation of Solutions

A. Sensor Stock Solution (e.g., 1 mM):

  • Accurately weigh the required amount of the bis-azo dye.

  • Dissolve the dye in a minimal amount of DMF in a volumetric flask.

  • Bring the solution to the final volume with DMF and mix thoroughly.

    • Causality Note: DMF is chosen as the solvent due to the good solubility of many organic dyes and its compatibility with aqueous solutions in small proportions. The stock solution must be freshly prepared or stored protected from light to prevent photodegradation.

B. Metal Ion Stock Solutions (e.g., 10 mM):

  • Accurately weigh the required amount of each metal salt.

  • Dissolve each salt in a separate volumetric flask using DI water.

  • Bring each solution to the final volume with DI water and mix until fully dissolved.

  • Prepare working solutions (e.g., 100 µM) by diluting the stock solutions with DI water.

    • Causality Note: Using chloride or nitrate salts is common as these anions have low interference potential. Preparing individual stock solutions is critical to prevent cross-contamination and precipitation.

III. Experimental Procedure: Spectrophotometric Titration
  • Baseline Spectrum: Pipette 2 mL of the sensor working solution (e.g., 10 µM in DMF) into a cuvette and record its UV-Vis absorption spectrum from 300 nm to 700 nm. This will serve as the baseline (Abs₀).

  • Titration:

    • To the same cuvette, add a small aliquot (e.g., 2-10 µL) of the Cu²⁺ working solution.

    • Mix the solution gently by pipetting or capping and inverting the cuvette.

    • Allow the solution to incubate for a specified time (e.g., 5-10 minutes) to ensure the complexation reaction reaches equilibrium.[10]

    • Record the UV-Vis absorption spectrum.

  • Repeat: Continue adding aliquots of the Cu²⁺ solution and recording the spectra after each addition until no further significant change in the spectrum is observed.

  • Visual Observation: In parallel, prepare a series of vials with the sensor solution and add increasing concentrations of Cu²⁺ to visually observe the color transition. Include a blank (sensor only) for comparison.

    • Trustworthiness: The inclusion of a blank and the stepwise titration allow for the clear identification of spectral changes attributable solely to the metal-ion interaction and helps establish a dose-response relationship.

Signaling Pathway: Dye-Metal Ion Interaction

G cluster_system Sensing System cluster_interaction Interaction cluster_response Response A Azo Dye Sensor (e.g., Red Color) C Coordination/ Complexation A->C B Target Metal Ion (e.g., Cu²⁺) B->C D Formation of Dye-Metal Complex C->D E Alteration of Electronic Structure (HOMO-LUMO Gap) D->E F Shift in Absorption Spectrum (λmax) E->F G Visible Color Change (e.g., Pale Orange) F->G

Caption: Mechanism of colorimetric detection via complexation.

IV. Data Analysis and Interpretation
  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of the sensor and Cu²⁺, while keeping the total molar concentration constant.

    • Measure the absorbance of each solution at the λmax of the newly formed complex.

    • Plot the change in absorbance against the mole fraction of the sensor. The peak of the plot indicates the stoichiometry of the complex (e.g., a peak at 0.5 suggests a 1:1 complex).[10]

  • Calibration Curve and Limit of Detection (LOD):

    • Plot the absorbance at the λmax of the complex against the concentration of Cu²⁺.

    • Determine the linear range of the calibration curve.

    • The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve in the linear range.

  • Selectivity Study:

    • Prepare solutions of the sensor mixed with a range of different metal ions at the same concentration.

    • Record the UV-Vis spectra and visually observe the color changes.

    • A significant color/spectral change only in the presence of Cu²⁺ indicates high selectivity.

Parameter Example Value (Bis-azo dye for Cu²⁺) Significance
Visual Change Red to Pale Orange[10]Enables rapid, naked-eye qualitative detection.
Linear Range 1.6 – 17.5 µM[10]Defines the concentration range for accurate quantification.
Limit of Detection (LOD) 0.13 µM[10]Indicates the minimum concentration of the analyte that can be reliably detected.
Stoichiometry 1:1 (Dye:Cu²⁺)[10]Provides insight into the binding mechanism of the sensor and metal ion.
Response Time ~6 minutes[10]Determines the time required for the analysis.
Optimal pH Typically near neutral (pH 6-8)[11]pH can affect both the dye's chromophore and the metal ion's speciation; optimization is crucial.
V. Troubleshooting and Considerations
  • Precipitation: If a precipitate forms upon addition of the metal ion, it may indicate low solubility of the complex. Consider using a different solvent system or adjusting concentrations.

  • pH Sensitivity: Azo dyes can be sensitive to pH changes.[11] It is crucial to control the pH of the solution, especially when analyzing acidic or basic samples. Perform the experiment at an optimized and constant pH.

  • Interference: Other species in a complex sample matrix could potentially interfere with the detection. Conduct selectivity studies with a wide range of common ions to validate the sensor's performance for a specific application.

  • Photostability: Diarylanilide yellows have moderate lightfastness.[12] To ensure reproducibility, conduct experiments under consistent lighting conditions and store stock solutions in the dark.

Conclusion

The diarylanilide yellow structural motif, and the broader class of azo dyes, represent a versatile platform for the development of colorimetric chemosensors. By understanding the principles of metal-ligand coordination and its effect on the dye's electronic properties, researchers can design and implement simple, rapid, and sensitive assays for the detection of various metal ions. The protocols outlined herein provide a robust framework for the application of these compounds in analytical chemistry, offering a valuable tool for scientists in diverse fields.

References

  • Kshtriya, V., et al. (n.d.). A new Azo dye based sensor for selective and sensitive detection of Cu(II), Sn(II), and Al(III) Ions. ChemRxiv. Available at: [Link]

  • Al-Mokhtar, M. A., et al. (2021). Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. Molbank, 2021(4), M1296. Available at: [Link]

  • Kim, J. Y., et al. (2007). Synthesis and rare earth metal ion-sensing properties of aza-crown derivative incorporating with diaryl-1,3,4-oxadiazole. Bulletin of the Korean Chemical Society, 28(9), 1543-1546. Available at: [Link]

  • Kowalczyk, A., et al. (2020). Theoretical insights into a colorimetric azo-based probe to detect copper ions. RSC Advances, 10(37), 22131-22139. Available at: [Link]

  • Al-mafrge, A. S., et al. (2024). A new azo dye for colorimetric determination of lead(II) ions. RSC Advances, 14(28), 20300-20311. Available at: [Link]

  • Barrow, M. J., et al. (2000). The crystal structure of C.I. Pigment Yellow 12. Dyes and Pigments, 45(2), 153-160. Available at: [Link]

  • Havlíček, D., et al. (n.d.). Process for preparing yellow pigment based on the complex of nickel cation, melamine and azobarbituric acid and novel crystalline modifications of the pigment prepared by this process. Google Patents.
  • Al-Majidi, S. M., et al. (2022). Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions. Molecules, 27(21), 7433. Available at: [Link]

  • Kowalczyk, A., et al. (2020). Theoretical insights into a colorimetric azo-based probe to detect copper ions. RSC Advances, 10(37), 22131-22139. Available at: [Link]

  • Purbasari, A., et al. (2023). An Update on the Use of Natural Pigments and Pigment Nanoparticle Adducts for Metal Detection Based on Colour Response. Molecules, 28(9), 3918. Available at: [Link]

  • Mohammadi, M., et al. (2024). Design selective Cu2+ chemo-sensor based on Bis-Azo dye for determination of Cu2+ in water samples. Chemical Review and Letters, 7(4), 404-412. Available at: [Link]

  • Journal of the Indian Chemical Society. (2023). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. Available at: [Link]

  • Wikipedia. (2023). Pigment Yellow 12. Available at: [Link]

Sources

Method

Formulation of Diarylanilide Yellow-based inks for printing applications

Application Notes & Protocols Introduction: The Role of Diarylanilide Yellows in Modern Printing Diarylanilide Yellows are a class of high-performance organic pigments extensively used in the printing ink industry.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Role of Diarylanilide Yellows in Modern Printing

Diarylanilide Yellows are a class of high-performance organic pigments extensively used in the printing ink industry.[1][2] Derived from 3,3'-dichlorobenzidine, these disazo pigments are prized for their brilliant, clean yellow shades, high color strength, and good resistance properties.[1][3][4] Unlike older inorganic pigments, they offer lead-free formulations and greater versatility. Their superior strength compared to monoazo pigments like Hansa Yellows has led to their widespread adoption, particularly for three- and four-color process printing.[1]

This document provides a comprehensive guide for researchers and ink formulators on the principles and practices of formulating printing inks using Diarylanilide Yellow pigments. We will explore the selection of raw materials, detail formulation protocols for different printing technologies, and outline essential quality control procedures. The causality behind component selection and process parameters is emphasized to empower formulators to create stable, high-performance inks tailored to specific applications.

Core Components of Diarylanilide Yellow Ink Systems

An ink is a complex colloidal system where each component serves a distinct purpose. The final performance on press and on the substrate is a direct result of the synergistic interaction between these components.

The Colorant: Diarylanilide Yellow Pigments

The choice of pigment is foundational. Diarylanilide Yellows exist in several forms, identified by their Colour Index (C.I.) name. The most common types include C.I. Pigment Yellow 12, 13, 14, and 83.[1]

  • C.I. Pigment Yellow 12 (PY12): Offers a neutral to reddish-yellow shade. It is widely used in paste inks but has moderate solvent and migration resistance, limiting its use in certain plastic applications.[5]

  • C.I. Pigment Yellow 13 (PY13): Provides a greener shade of yellow. It exhibits better transparency and solvent resistance than PY12, making it suitable for packaging and flexographic inks.

  • C.I. Pigment Yellow 83 (PY83): A reddish-yellow pigment with excellent lightfastness and resistance to solvents and migration.[3] This makes it a high-performance choice for demanding applications, including plastics and durable coatings.[3]

The selection of a specific Diarylanilide Yellow depends on the required hue, transparency, lightfastness, and resistance properties demanded by the end-use application.

Table 1: Comparative Properties of Common Diarylanilide Yellow Pigments

C.I. NameTypical HueTransparencySolvent ResistanceLightfastnessPrimary Applications
PY 12 Neutral YellowSemi-TransparentModerateModerateOffset Inks, Water-based Inks
PY 13 Greenish YellowTransparentGoodGoodPackaging Inks, Flexographic Inks
PY 83 Reddish YellowOpaqueExcellentExcellentHigh-Performance Inks, Plastics, Coatings[3]
The Vehicle: Binders and Resins

The binder, or resin, is the film-forming component of the ink. It serves to disperse and carry the pigment, bind it to the substrate, and provide key physical properties like gloss, flexibility, and resistance.[6] The choice of binder is intrinsically linked to the printing process (e.g., flexography, gravure) and the substrate.

  • Polyamide (PA) Resins: Commonly used in solvent-based flexographic and gravure inks for printing on films like polyethylene and polypropylene.[7] They offer excellent adhesion and flexibility.

  • Nitrocellulose (NC) Resins: Valued for their fast solvent release, making them ideal for high-speed gravure printing. They are often used in combination with other resins to improve adhesion and flexibility.

  • Polyurethane (PU) Resins: Provide high-performance characteristics, including excellent adhesion to a wide range of substrates, high gloss, and superior abrasion and chemical resistance. They are often used in laminating inks.[8]

  • Acrylic Resins: Predominantly used in water-based ink formulations due to their excellent solubility and stability in aqueous systems. They are key to creating more environmentally friendly inks.[6]

The Carrier: Solvents

Solvents dissolve the binder resin and adjust the ink's viscosity and drying rate. The selection is critical for printability and ensuring the ink dries correctly on the substrate without defects.

  • For Solvent-Based Inks: Common solvents include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate, propyl acetate), and ketones (e.g., methyl ethyl ketone - MEK).[7] The blend of these solvents is carefully balanced to control the drying speed; for instance, MEK and ethyl acetate are fast-drying, while butyl ketone is a slower solvent.[7]

  • For Water-Based Inks: Water is the primary solvent, but co-solvents like alcohols and glycols are often included to aid resin solubility, control drying, and improve film formation.[9]

Performance Modifiers: Additives

Additives are used in small quantities (typically <5%) to fine-tune specific ink properties.[10]

  • Waxes (e.g., PE, PTFE): Improve rub resistance and reduce coefficient of friction.

  • Dispersants/Surfactants: Aid in the de-agglomeration and stabilization of pigment particles within the vehicle, which is crucial for color development and ink stability.[9]

  • Defoamers: Prevent the formation of foam during ink manufacturing and printing.

  • Rheology Modifiers: Adjust the flow and viscosity of the ink to suit the specific printing process.

  • Tack Reducers: Materials like linseed oil or specialized pastes can be used to lower the tack of an ink, which is particularly important in offset printing to ensure proper ink transfer between rollers.[11]

Ink Formulation Workflow & Component Interactions

The formulation process is a systematic approach to balancing the core components to achieve desired print performance. The diagram below illustrates the typical workflow and the interplay between components and final ink properties.

Ink_Formulation_Workflow cluster_0 Phase 1: Component Selection cluster_1 Phase 2: Manufacturing Process cluster_2 Phase 3: Quality Control & Performance P Pigment Selection (e.g., PY13 for transparency) Dispersion Pigment Dispersion (High-speed mixing, Milling) P->Dispersion Properties Final Ink Properties • Adhesion • Color Strength • Rub Resistance • Drying Speed P->Properties affects Color, Lightfastness B Binder Selection (e.g., Polyamide for film) Premix Premixing (Binder, Solvent, Additives) B->Premix B->Properties affects Adhesion, Gloss, Resistance S Solvent System Design (e.g., Ester/Alcohol blend) S->Premix S->Properties affects Drying Speed, Viscosity A Additive Package (e.g., Wax, Dispersant) A->Premix A->Properties affects Rub, Flow Premix->Dispersion Vehicle Letdown Letdown (Add remaining vehicle & additives) Dispersion->Letdown Millbase Filtration Filtration Letdown->Filtration QC QC Testing (Viscosity, Grind, Color) Filtration->QC QC->Properties

Caption: General workflow for Diarylanilide Yellow ink formulation.

Experimental Protocols

The following protocols provide starting-point formulations for two common printing applications. Researchers should consider these as a baseline, to be optimized based on specific raw materials, equipment, and performance targets.

Protocol 1: Solvent-Based Gravure Ink for Flexible Film

This formulation is designed for high-speed gravure printing on treated polypropylene (OPP) or polyethylene (PE) films, typical for snack food packaging. C.I. Pigment Yellow 13 is chosen for its good transparency and solvent resistance.

Objective: To create a vibrant, high-gloss yellow ink with good adhesion and fast drying properties.

Materials & Equipment:

  • Pigment: C.I. Pigment Yellow 13

  • Binder: Co-solvent soluble Polyamide Resin

  • Solvents: n-Propyl Acetate, Isopropyl Alcohol (IPA)

  • Additive: Polyethylene (PE) Wax

  • High-speed disperser (HSD), horizontal bead mill, viscometer, laboratory scale.

Table 2: Example Formulation for Solvent-Based Gravure Yellow Ink

ComponentFunctionWeight %
C.I. Pigment Yellow 13Colorant12.0
Polyamide ResinBinder15.0
n-Propyl AcetateFast Solvent35.0
Isopropyl AlcoholCo-Solvent35.0
PE WaxRub Resistance2.0
DispersantPigment Wetting1.0
Total 100.0

Step-by-Step Methodology:

  • Vehicle Preparation: In a mixing vessel, slowly add the polyamide resin to the solvent blend (n-propyl acetate and IPA) under agitation. Mix until the resin is completely dissolved. This is the "vehicle."

  • Pigment Dispersion (Milling):

    • To the vehicle, add the dispersant and mix for 5 minutes.

    • Slowly add the C.I. Pigment Yellow 13 powder to the vehicle under high-speed dispersion. Mix for 20-30 minutes to ensure proper wetting of the pigment. This creates the "pre-mix" or "millbase."

    • Transfer the millbase to a horizontal bead mill. Mill the dispersion until the particle size is below 5 µm as measured on a Hegman gauge.

  • Letdown & Finalization:

    • Transfer the milled concentrate to a letdown tank.

    • Add the PE wax and any remaining vehicle or solvent required to meet the final viscosity target.

    • Mix at a lower speed for 15-20 minutes to ensure homogeneity.

  • Quality Control: Filter the final ink through a 10 µm filter. Measure and record the viscosity, color strength (spectrophotometer), and particle size (Hegman gauge).

Protocol 2: Water-Based Flexographic Ink for Paperboard

This formulation is designed for flexographic printing on paper or corrugated board. It uses an acrylic resin system to create a low-VOC, environmentally friendly ink.

Objective: To create a stable, low-viscosity yellow ink with good color density for porous substrates.

Materials & Equipment:

  • Pigment: C.I. Pigment Yellow 12 (as an aqueous dispersion or presscake)

  • Binder: Acrylic Resin Emulsion

  • Solvents: Deionized Water, Propylene Glycol

  • Additives: Defoamer, Surfactant, Rheology Modifier

  • High-speed disperser, viscometer, pH meter, laboratory scale.

Table 3: Example Formulation for Water-Based Flexographic Yellow Ink

ComponentFunctionWeight %
C.I. Pigment Yellow 12 (Dispersion @ 40%)Colorant30.0
Acrylic Resin EmulsionBinder40.0
Deionized WaterSolvent23.0
Propylene GlycolCo-Solvent / Humectant5.0
DefoamerFoam Control0.5
SurfactantWetting Agent1.0
Rheology ModifierViscosity Control0.5
Total 100.0

Step-by-Step Methodology:

  • Initial Mixing: In a clean vessel, combine the acrylic resin emulsion, deionized water, propylene glycol, defoamer, and surfactant. Mix at a moderate speed until uniform.

  • Pigment Addition: While continuing to mix, slowly add the aqueous pigment dispersion to the vessel. Increase the mixing speed to ensure efficient incorporation and avoid shocking the system.

  • Homogenization: Continue mixing at high speed for 30-45 minutes to ensure the pigment is fully dispersed and the batch is homogeneous.

  • pH and Viscosity Adjustment:

    • Measure the pH of the ink. If necessary, adjust to a target range of 8.5-9.0 using an appropriate amine (e.g., ammonia or aminomethyl propanol) to ensure resin stability and optimal viscosity.

    • Measure the viscosity (e.g., using a #2 Zahn cup). If required, make small additions of the rheology modifier or water to achieve the target viscosity (e.g., 25-35 seconds).

  • Quality Control: Filter the final ink. Measure and record the final pH, viscosity, color density, and check for any signs of instability (e.g., seeding, gelling).

Ink Characterization and Self-Validating Systems

A robust formulation protocol must be paired with rigorous quality control. This ensures batch-to-batch consistency and validates the performance of the formulation.

QC_System cluster_0 Input Parameters (Formulation) cluster_1 Process Control cluster_2 Output Metrics (QC Tests) cluster_3 Feedback Loop for Optimization Formulation Pigment Load Binder/Pigment Ratio Solvent Blend Process Milling Time Mixing Speed Temperature Formulation->Process Viscosity Viscosity (Flow) Process->Viscosity Color Color Strength (Spectro Lab*) Process->Color Grind Grind / Particle Size (Hegman) Process->Grind Performance Print Performance (Adhesion, Rub) Process->Performance Feedback Adjust Formulation or Process if Metrics are Out of Spec Viscosity->Feedback Color->Feedback Grind->Feedback Performance->Feedback Feedback->Formulation Optimize

Caption: Self-validating feedback loop for ink quality control.

Table 4: Key Quality Control Parameters and Test Methods

ParameterTest MethodPurposeTypical Target (Gravure Ink)
Viscosity Rotational Viscometer or Efflux Cup (e.g., Zahn, Ford)Ensures proper ink flow and transfer on press.15-25 sec (Zahn #2)
Color Strength & Hue Spectrophotometer (CIELAB data)Guarantees color consistency against a standard.ΔE < 2.0 vs. Standard
Fineness of Grind Hegman GaugeMeasures the size of the largest pigment agglomerates.< 5 µm
Adhesion Tape Test (e.g., ASTM D3359)Verifies the ink film's bond to the substrate.>95% adhesion (no ink removal)
Rub Resistance Sutherland Rub Tester or equivalentMeasures durability of the printed surface.No significant ink transfer after 50 cycles

Conclusion

The formulation of Diarylanilide Yellow-based inks is a multi-faceted process that requires a deep understanding of the chemistry of pigments, binders, and solvents. By carefully selecting components based on the intended application and adhering to systematic formulation and quality control protocols, researchers and developers can create high-performance inks that meet the rigorous demands of the modern printing industry. The protocols and principles outlined in this document serve as a foundational guide for innovation and optimization in this field.

References

  • Yellow ink composition for inkjet recording, and inkjet recording method and inkjet recorded material - EPO. (2018).
  • PIGMENT YELLOW 13 - Ataman Kimya.
  • Solvent ink for gravure printing. (2023). Kinderway Packaging.
  • Rublev Colours Diarylide Yellow Pigment.
  • Pigment Yellow 12 | C32H26Cl2N6O4.
  • Diarylide Yellow. PrintWiki.
  • Pigment Yellow 12. Wikipedia.
  • INKS AND COLOR TRANSFER IN FLEXOGRAPHIC PRINTING. (2021). All Printing Resources, Inc..
  • Light Yellow Transparent Liquid PU Ink Binder Used for Gravure Printing Inks. (2022). Anhui Derun Import & Export Trading Co., Ltd..
  • Ink Additives. Quimidroga.
  • WHAT ARE THE COMMONLY USED INK BINDERS. (2023). Schem.net.
  • Resin and Polymeric Binders for Inks.
  • THE NEED FOR INK ADDITIVES.

Sources

Application

Application Notes and Protocols: Diarylanilide Yellow Pigments in Textile Dyeing

Introduction: The Vibrancy and Versatility of Diarylanilide Yellows Diarylanilide Yellows are a significant class of synthetic organic pigments, characterized by their disazo chemical structure derived from 3,3'-dichloro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vibrancy and Versatility of Diarylanilide Yellows

Diarylanilide Yellows are a significant class of synthetic organic pigments, characterized by their disazo chemical structure derived from 3,3'-dichlorobenzidine.[1][2][3] These pigments are prized for their bright, vibrant yellow to greenish-yellow hues, high color strength, and cost-effectiveness, making them a staple in the textile printing industry.[4][5] Unlike dyes, which solubilize and penetrate the fiber, pigments are insoluble particles that are physically bound to the textile surface with the aid of a polymeric binder.[6] This fundamental difference in application dictates both the process and the resultant properties of the colored textile.

This document provides a comprehensive guide for researchers and textile scientists on the application of Diarylanilide Yellow pigments, specifically focusing on Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 14. It outlines detailed protocols for their use in textile printing and the standardized methodologies for evaluating their fastness properties.

Chemical Structures and Properties of Key Diarylanilide Yellows

The specific properties of each Diarylanilide Yellow pigment are dictated by the substituents on the acetoacetanilide coupling components.[3]

Pigment Yellow 12 (C.I. 21090)

  • Chemical Formula: C₃₂H₂₆Cl₂N₆O₄[2]

  • Description: A neutral to slightly greenish-yellow pigment known for its high tinting strength and transparency.[4][7] However, its light and weather fastness are considered moderate, making it more suitable for applications not intended for prolonged outdoor exposure.[4][7] It can also exhibit a tendency to migrate in plasticized PVC.[7]

Pigment Yellow 13 (C.I. 21100)

  • Chemical Formula: C₃₆H₃₄Cl₂N₆O₄[8]

  • Description: Offers better solvent and crystallization resistance compared to Pigment Yellow 12.[1] It also demonstrates superior lightfastness by 1-2 grades.[1] It is widely used in packaging printing inks and for coloring plastics like PVC, PE, and PP due to its good migration resistance in soft PVC.[1][9]

Pigment Yellow 14 (C.I. 21095)

  • Chemical Formula: C₃₄H₃₀Cl₂N₆O₄[10]

  • Description: This pigment provides a greenish-yellow shade and is noted for its good solvent and paraffin wax resistance, making it a popular choice for packaging inks.[11] Its lightfastness is moderate.[12]

Diagram of the General Synthesis Pathway for Diarylanilide Yellow Pigments:

G cluster_synthesis Diarylanilide Yellow Synthesis 3_3_dichlorobenzidine 3,3'-Dichlorobenzidine Tetrazotization Tetrazotization (NaNO₂, HCl) 3_3_dichlorobenzidine->Tetrazotization Tetrazo_Salt Tetrazo Salt Intermediate Tetrazotization->Tetrazo_Salt Coupling Coupling Reaction Tetrazo_Salt->Coupling Diarylanilide_Pigment Diarylanilide Yellow Pigment Coupling->Diarylanilide_Pigment Acetoacetanilide Acetoacetanilide Coupling Agent (2 eq.) Acetoacetanilide->Coupling

Caption: General synthesis of Diarylanilide Yellow pigments.

Application Protocol: Textile Printing with Diarylanilide Yellow Pigments

The following protocol details the preparation of a pigment printing paste and its application to a cotton substrate. The causality behind each step is explained to provide a deeper understanding of the process.

1. Fabric Preparation:

  • Objective: To ensure the fabric is free from impurities and has a uniform surface for printing.

  • Procedure:

    • Scouring: The cotton fabric should be thoroughly scoured to remove natural waxes, oils, and any sizing agents. This can be achieved by washing with an alkaline solution.

    • Bleaching (Optional): For vibrant, bright yellow shades, bleaching the fabric to a clean white base is recommended.

    • Drying: The fabric must be completely dried before printing to prevent dilution of the printing paste and ensure sharp print definition.[13]

2. Printing Paste Formulation:

The printing paste is a carefully balanced system of several components, each with a critical function.[6]

ComponentExample ConcentrationPurpose
Diarylanilide Yellow Pigment Dispersion 1.0 - 5.0%Provides the color. The pigment is pre-dispersed to ensure a fine and uniform particle size for even application.[6]
Binder 10.0 - 20.0%A film-forming polymer (commonly acrylic-based) that physically adheres the pigment particles to the fabric surface upon curing.[6][13]
Thickener 1.5 - 2.0%Imparts the required viscosity to the paste for controlled application through a screen and to prevent bleeding of the color.[6][14]
Fixing Agent (Cross-linker) 1.0 - 2.0%Enhances the durability of the binder film, improving wash and rub fastness.[15]
Softener 1.0%Improves the hand-feel of the printed area, which can become stiff due to the binder film.[6]
Urea/Glycerin (Humectant) 1.0 - 5.0%Prevents the paste from drying too quickly in the screen.[6][15]
Water To 100%The vehicle for the other components.

3. Printing Application (Screen Printing):

  • Procedure:

    • The prepared fabric is laid flat on a printing table.

    • The screen (with the desired design) is placed on the fabric.

    • The printing paste is applied to the screen and forced through the mesh onto the fabric using a squeegee.

4. Drying and Curing:

  • Objective: To evaporate the water and cross-link the binder to fix the pigment onto the fabric.

  • Procedure:

    • Drying: The printed fabric is dried at 100-120°C to remove water.[16]

    • Curing: The dried fabric is then cured at a higher temperature, typically 140-160°C for 3-5 minutes for cotton.[6] This step is crucial as it polymerizes the binder, forming a durable, insoluble film that entraps the pigment particles.[6]

Diagram of the Textile Pigment Printing Workflow:

G cluster_workflow Pigment Printing Workflow Fabric_Prep Fabric Preparation (Scouring, Bleaching) Printing Screen Printing Fabric_Prep->Printing Paste_Prep Printing Paste Formulation Paste_Prep->Printing Drying Drying (100-120°C) Printing->Drying Curing Curing (140-160°C) Drying->Curing Final_Fabric Finished Printed Fabric Curing->Final_Fabric

Sources

Method

Application Note: Diarylanilide Yellow as a Reference Standard in Colorimetry

Abstract The accuracy and reproducibility of colorimetric data are paramount in research, quality control, and product development. The establishment of reliable color standards is the bedrock of any robust color measure...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accuracy and reproducibility of colorimetric data are paramount in research, quality control, and product development. The establishment of reliable color standards is the bedrock of any robust color measurement system. This document provides a comprehensive guide to the use of Diarylanilide Yellow pigments as highly stable and reliable reference standards for colorimetry. We detail the pertinent physicochemical properties of common Diarylanilide Yellows, provide step-by-step protocols for the preparation of standardized dispersions, and outline the methodology for their use in the calibration and validation of colorimetric instrumentation. This guide is intended for researchers, scientists, and quality control professionals who require precise and consistent color measurement.

Introduction: The Imperative for Colorimetric Standards

Colorimetry is the science and technology used to quantify and describe human color perception physically. In fields ranging from pharmaceutical sciences to materials development, the ability to accurately measure and communicate color is critical. Instruments such as spectrophotometers and colorimeters provide quantitative data, typically in color spaces like CIE Lab*. However, the reliability of this data is contingent upon rigorous and regular instrument calibration and validation.[1]

A reference standard serves as a physical benchmark with a known, stable color value. By measuring the reference standard, an operator can verify instrument performance, ensure consistency across different instruments or locations, and track instrument drift over time. The ideal reference standard must be chemically and photochemically stable, resistant to environmental factors, and possess a uniform, non-metameric color.

Diarylanilide Yellows, a class of organic pigments, exhibit many of these desirable characteristics.[2] They are known for their bright, clean shades, good lightfastness, and excellent chemical resistance, making them suitable candidates for use as colorimetric reference standards.[3][4] This note will focus on C.I. Pigment Yellow 12, 13, and 14 as exemplary members of this class.

Physicochemical Properties of Select Diarylanilide Yellows

Diarylanilide Yellows are disazo pigments, characterized by two azo groups in their molecular structure.[5] This structure imparts significant stability. They are organic powders with very low solubility in water and most common solvents, a property that contributes to their high resistance to migration and bleeding.[3][6] The key properties of three common Diarylanilide Yellow pigments are summarized below.

PropertyC.I. Pigment Yellow 12C.I. Pigment Yellow 13C.I. Pigment Yellow 14
Common Name Benzidine Yellow G[5]Diarylide Yellow AAMX[7]Benzidine Yellow AAOT
CAS Number 6358-85-6[5]5102-83-0[8]5468-75-7[9]
Molecular Formula C₃₂H₂₆Cl₂N₆O₄[3]C₃₆H₃₄Cl₂N₆O₄[8]C₃₄H₃₀Cl₂N₆O₄[9]
Molar Mass 629.50 g/mol [5]685.60 g/mol [10]657.55 g/mol [9]
Appearance Bright yellow powder[3]Greenish yellow powder[7]Yellow powder[9]
Melting Point ~320 °C (decomposes)[5]Heat Resistance: 180 °C[7]~336 °C
Lightfastness (1-8 Scale) 5-6 (Moderate)[4]5[11]3-4[12]
Solubility Insoluble in water[5]Insoluble in waterInsoluble in water[12]

Note: Properties such as heat resistance and lightfastness can vary depending on the specific grade, particle size, and the medium in which the pigment is dispersed.

The choice of pigment depends on the specific hue required for the standard. Pigment Yellow 12 offers a bright, greenish-yellow shade, while Pigment Yellow 14 is slightly greener still.[4] Pigment Yellow 13 is noted for having better solvent and crystallization resistance compared to PY 12.[8] For applications requiring high thermal stability, care must be taken as diarylide pigments can degrade at temperatures above 200°C.[2]

Protocol 1: Preparation of a Stable Pigment Dispersion

Given their nature as insoluble powders, Diarylanilide Yellows must be uniformly dispersed in a suitable, non-reactive, and transparent medium to be used as a liquid or paste reference standard. The goal is to create a stable suspension with a consistent particle size distribution, as this is critical for reproducible color measurements.

Causality of Protocol Choices:
  • Dispersing Medium: A clear, non-reactive binder (e.g., acrylic resin) is chosen to ensure the medium itself does not interfere with the color measurement and to provide long-term stability.

  • High-Shear Mixing: Simple stirring is insufficient to break down pigment agglomerates. A high-shear mixer or bead mill is essential to achieve a fine and uniform particle size, which minimizes light scattering variations and ensures a consistent color appearance.

  • Pigment Concentration: A concentration of 5-10% is chosen as a starting point to provide strong color (chroma) without causing issues like bronzing or loss of gloss due to overloading.

Materials and Equipment:
  • C.I. Pigment Yellow 12 (or other selected Diarylanilide Yellow)

  • Clear acrylic resin or a suitable non-reactive vehicle

  • High-shear laboratory disperser (e.g., Cowles dissolver) or bead mill

  • Analytical balance

  • Glass beakers or stainless steel mixing vessels

  • Spatula

  • Viscometer (optional, for quality control)

  • Particle size analyzer (optional, for quality control)

Step-by-Step Methodology:
  • Weighing: Accurately weigh the desired amount of Diarylanilide Yellow pigment. For a 100g batch at 5% concentration, weigh 5.00 g of pigment.

  • Vehicle Addition: In a mixing vessel, weigh 95.00 g of the clear acrylic resin.

  • Pre-mixing: Slowly add the pigment to the resin under low-speed agitation to wet out the powder and avoid excessive dust.

  • Dispersion: Increase the speed of the high-shear mixer to the manufacturer's recommended RPM for the blade diameter and vessel size. The vortex should be controlled to about two-thirds the depth of the liquid. Disperse for 20-30 minutes. Monitor the temperature to ensure it does not exceed the binder's tolerance.

  • Quality Control Check: After dispersion, allow the sample to cool. Check for fineness of grind using a Hegman gauge. The reading should be consistently high (e.g., 7+), indicating no large agglomerates are present.

  • Storage: Transfer the final dispersion to a sealed, airtight container. Store in a dark place at room temperature to prevent photochemical degradation and solvent evaporation. Label with the pigment name, concentration, and date of preparation.

G cluster_prep Protocol 1: Standard Preparation Workflow weigh_pigment 1. Weigh Pigment & Vehicle pre_mix 2. Pre-mix at Low Speed weigh_pigment->pre_mix disperse 3. High-Shear Dispersion (20-30 min) pre_mix->disperse qc_check 4. Quality Control (Fineness of Grind) disperse->qc_check store 5. Store in Airtight Container qc_check->store

Workflow for preparing a Diarylanilide Yellow standard dispersion.

Protocol 2: Colorimetric Measurement and Instrument Validation

This protocol describes how to use the prepared Diarylanilide Yellow standard to establish a reference color value and validate the performance of a spectrophotometer or colorimeter.

Causality of Protocol Choices:
  • Instrument Geometry (d/8°): A diffuse/8° sphere geometry is specified as it is the most common for measuring color, capturing both specular (gloss) and diffuse reflectance for a total appearance measurement. This makes the reading less dependent on surface texture.

  • Standard Illuminant/Observer: D65 illuminant and 10° observer are chosen as they are widely accepted industry standards that simulate average daylight and a broad field of view, respectively, ensuring data is comparable across different studies and labs.

  • White/Black Calibration: This is a fundamental step to set the top and bottom of the photometric scale of the instrument, ensuring that the subsequent measurements are accurate.[13]

Materials and Equipment:
  • Calibrated spectrophotometer or colorimeter (d/8° sphere geometry recommended)

  • White and black calibration tiles/traps

  • Prepared Diarylanilide Yellow dispersion standard

  • Drawdown bar and chart (for creating a uniform film) or a cuvette for liquid measurement

  • Color analysis software

Step-by-Step Methodology:
  • Instrument Setup: Power on the colorimeter and allow it to warm up for at least 20 minutes to ensure thermal stability of the lamp and detectors.

  • Instrument Calibration: Following the manufacturer's instructions, perform a calibration using the supplied white tile and black trap. This sets the instrument's measurement baseline.[13]

  • Sample Preparation:

    • For Pastes/Inks: Use a drawdown bar of a specified thickness (e.g., 3 mil) to create a uniform film of the Diarylanilide Yellow dispersion on a consistent, opaque substrate (e.g., a Leneta card).

    • For Liquids: Place the dispersion in an optically clear cuvette.

  • Establish the Reference Value:

    • Place the prepared sample at the measurement port of the instrument.

    • Take at least three measurements at different locations on the sample, rotating the sample 90° between each measurement.

    • Record the average CIE L, a, and b* values under D65 illuminant and 10° standard observer. These values now constitute the Reference Standard Values .

  • Routine Instrument Validation:

    • On a regular basis (e.g., daily or weekly), repeat steps 3 and 4 with the same standard.

    • Compare the newly measured Lab* values to the established Reference Standard Values.

    • Calculate the color difference, ΔE* (Delta E), using the CIE2000 formula. A ΔE* value below a pre-determined threshold (e.g., < 0.5) indicates the instrument is performing consistently.

G cluster_cal Protocol 2: Colorimetric Calibration Workflow setup 1. Instrument Warm-up calibrate 2. Black & White Calibration setup->calibrate prep_sample 3. Prepare Standard Sample (e.g., Drawdown) calibrate->prep_sample measure 4. Measure Average L*a*b* (D65/10°) prep_sample->measure establish 5. Establish Reference Values measure->establish G cluster_logic Logical Relationship for System Validation ref_std Reference Standard Diarylanilide Yellow (Known, Stable L*a*b*) validation Validation Check Measure Standard ref_std->validation Provides Benchmark instrument Instrument Spectrophotometer instrument->validation Performs Measurement delta_e Data Analysis Calculate ΔE* (Measured vs. Reference) validation->delta_e Generates Data result System State delta_e->result Determines

Relationship between the reference standard and system validation.

Conclusion

Diarylanilide Yellow pigments serve as excellent and accessible reference standards for colorimetry due to their inherent stability, strong chroma, and good resistance to environmental factors. By following standardized protocols for the preparation of dispersions and subsequent colorimetric measurement, research and quality control laboratories can establish a robust, self-validating system for color analysis. This practice ensures the long-term accuracy, reproducibility, and integrity of colorimetric data, which is fundamental to scientific credibility and product quality.

References

  • PubChem. (n.d.). Pigment Yellow 12. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Pigment Yellow 12. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of organic pigments by solution spectrophotometry. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 13. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development and validation of simple colorimetric methods for assessing norfloxacin. Retrieved from [Link]

  • Wikipedia. (2023). Pigment Yellow 14. Retrieved from [Link]

  • Squarespace. (n.d.). Advanced Methods for Studying Pigments and Coloration Using Avian Specimens. Retrieved from [Link]

  • ResearchGate. (2021). Validation of a colorimetric method for determination of paracetamol in exhaled breath condensate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for improving the application properties of pigment yellow 13.
  • PubChem. (n.d.). Diarylide Yellow. National Center for Biotechnology Information. Retrieved from [Link]

  • ausetute.com.au. (n.d.). Colorimetry (Colourimetry) Chemistry Tutorial. Retrieved from [Link]

  • Hangzhou Han-Color Chemical CO.,Ltd. (n.d.). Pigment Yellow 13 - CAS No.5102-83-0. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 14. Retrieved from [Link]

  • Wikipedia. (2023). Quinoline Yellow SS. Retrieved from [Link]

  • TSI Journals. (2010). DEVELOPMENT AND VALIDATION OF COLORIMETRIC METHODS FOR THE DETERMINATION OF RITONAVIR IN TABLETS. Retrieved from [Link]

  • Zenodo. (2022). protocol for pigment content quantification in herbaceous covers: sampling and analysis v.4. Retrieved from [Link]

  • Wikipedia. (2023). Diarylide pigment. Retrieved from [Link]

  • Google Patents. (n.d.). CN105670339A - Preparation method of C.I. pigment yellow 12.
  • ResearchGate. (2018). Development and validation of colorimetric method for the determination of aminocaproic acid in bulk and pharmaceutical formulation. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline Yellow. National Center for Biotechnology Information. Retrieved from [Link]

  • X-Rite. (n.d.). Best Practices: Color Formulation to Match Color Standards More Efficiently. Retrieved from [Link]

  • Chemsrc. (n.d.). Pigment Yellow 14. Retrieved from [Link]

  • Xcolor. (n.d.). Pigment yellow 13|Fast yellow GR. Retrieved from [Link]

  • XRF Scientific. (n.d.). Methods for Validating Reference Materials. Retrieved from [Link]

  • ChemBK. (n.d.). C.I. Pigment Yellow 12. Retrieved from [Link]

  • HUPC Global Chemical. (n.d.). Pigment Yellow 13|Benzidine Yellow GR. Retrieved from [Link]

  • ResearchGate. (2000). The crystal structure of C.I. Pigment Yellow 12. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 14. Retrieved from [Link]

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Application

Incorporation of Diarylanilide Yellow into Nanoparticle Systems: Protocols and Applications

An Application Guide for Researchers Authored by: A Senior Application Scientist Abstract: This document provides a comprehensive guide for the incorporation of Diarylanilide Yellow, a hydrophobic pigment, into various n...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive guide for the incorporation of Diarylanilide Yellow, a hydrophobic pigment, into various nanoparticle systems. It is intended for researchers, scientists, and drug development professionals who require a robust, well-characterized nanoparticle platform, either for studying the delivery of hydrophobic agents or for utilizing the pigment's properties for tracking and imaging. This guide emphasizes the causality behind experimental choices, providing detailed, self-validating protocols for nanoparticle synthesis and characterization.

Introduction: The Rationale for Encapsulating Diarylanilide Yellow

Diarylanilide Yellows are a class of synthetic organic pigments known for their vibrant yellow-to-orange hues, high tinting strength, and excellent stability.[1] Chemically, they are disazo compounds, often derived from 3,3'-dichlorobenzidine, which imparts significant hydrophobicity and a planar molecular structure.[1][2] While their primary industrial applications are in inks, plastics, and paints, their physicochemical properties make them outstanding candidates as model compounds in pharmaceutical and nanomedical research.[1][3]

The core challenge with hydrophobic molecules like Diarylanilide Yellow is their very low solubility in aqueous environments, which is analogous to the challenges faced by many active pharmaceutical ingredients (APIs).[4] Encapsulating these pigments within the hydrophobic core of a nanoparticle system serves two primary purposes:

  • As a Model for Hydrophobic Drug Delivery: It allows researchers to develop and optimize nanoparticle formulations for poorly water-soluble drugs without handling potent APIs in the early stages of discovery. The pigment's strong color allows for easy visual tracking and straightforward quantification.

  • As a Nanoparticle Tracer: The encapsulated dye can act as a label for in vitro and in vivo imaging and tracking of nanoparticles, leveraging its optical properties for applications in diagnostics and biodistribution studies.[5][6]

This guide will focus on two prevalent and effective methods for encapsulating Diarylanilide Yellow into polymeric nanoparticles: Nanoprecipitation and Single Emulsion-Solvent Evaporation .

Physicochemical Profile: Diarylanilide Yellow (Pigment Yellow 83)

Understanding the properties of the molecule to be encapsulated is critical for designing a successful formulation. Pigment Yellow 83 (PY83) is a representative member of the Diarylanilide Yellow family.

PropertyValueSource
Chemical Name Diarylide Yellow (3,3'-dichlorobenzidine coupled with acetoacet-4-methoxy-5-chloro-o-anisidide)[1]
Colour Index Pigment Yellow 83 (21108)[1]
Molecular Formula C₃₆H₃₂Cl₄N₆O₈[1]
Molecular Weight ~818.5 g/mol [1]
Appearance Reddish-yellow powder[1]
Solubility in Water Very low / Insoluble[4]
Density ~1.5 g/cm³[1]
Key Feature High hydrophobicity, excellent lightfastness, and thermal stability.[1]

Core Concept: Hydrophobic Encapsulation Mechanism

The encapsulation of a hydrophobic molecule like Diarylanilide Yellow into a polymeric nanoparticle in an aqueous medium is primarily driven by hydrophobic interactions. The polymer, often amphiphilic or hydrophobic itself, is induced to self-assemble into a nanoparticle structure where the hydrophobic core sequesters the dye away from the surrounding water. A hydrophilic shell, often composed of polyethylene glycol (PEG) or provided by a surfactant, ensures colloidal stability.

Conceptual Diagram of Hydrophobic Encapsulation cluster_NP Nanoparticle cluster_Molecules Core Hydrophobic Core Shell Hydrophilic Shell Water Aqueous Environment Shell->Water Colloidal Stability DY_outside Diarylanilide Yellow DY_outside->Core Hydrophobic Interaction DY_inside DY Workflow: Nanoprecipitation Method cluster_organic Organic Phase cluster_aqueous Aqueous Phase A 1. Dissolve Polymer (e.g., PLGA) and Diarylanilide Yellow in Acetone C 3. Add Organic Phase dropwise to Aqueous Phase under moderate magnetic stirring A->C B 2. Prepare Aqueous Solution with Stabilizer (e.g., Pluronic F68) B->C D 4. Allow solvent to evaporate overnight under stirring C->D E 5. (Optional) Purify by centrifugation to remove free dye and stabilizer D->E F 6. Resuspend in DI water and characterize E->F

Caption: Step-by-step workflow for the nanoprecipitation method.

Detailed Step-by-Step Protocol

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, 30-60 kDa)

  • Diarylanilide Yellow (e.g., Pigment Yellow 83)

  • Acetone (HPLC grade)

  • Pluronic® F-68 or Poly(vinyl alcohol) (PVA, 30-70 kDa)

  • Deionized (DI) water

Procedure:

  • Prepare the Organic Phase:

    • Weigh 50 mg of PLGA and 5 mg of Diarylanilide Yellow.

    • Dissolve both in 5 mL of acetone in a glass vial. Ensure complete dissolution using a vortex mixer. This creates a 10 mg/mL polymer solution and a 1 mg/mL dye solution.

  • Prepare the Aqueous Phase:

    • In a 50 mL beaker, dissolve 100 mg of Pluronic® F-68 in 20 mL of DI water (0.5% w/v solution).

    • Place the beaker on a magnetic stirrer and set the stirring speed to 400-600 RPM.

  • Nanoparticle Formation:

    • Using a syringe pump for precise control (or manually with a pipette), add the organic phase dropwise (e.g., at a rate of 0.5 mL/min) into the center of the vortex of the stirring aqueous phase.

    • A milky, yellowish suspension should form immediately.

  • Solvent Evaporation:

    • Leave the suspension stirring in a fume hood overnight (or for at least 4 hours) to allow for the complete evaporation of acetone.

  • Purification (Optional but Recommended):

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains the free, unencapsulated dye and excess stabilizer.

    • Resuspend the nanoparticle pellet in 20 mL of fresh DI water. Washing can be repeated 2-3 times for higher purity.

  • Final Formulation and Storage:

    • After the final wash, resuspend the pellet in a known volume of DI water or a suitable buffer (e.g., PBS).

    • Store at 4°C for short-term use. For long-term storage, lyophilization with a cryoprotectant (e.g., sucrose) is recommended.

Protocol 2: Single Emulsion-Solvent Evaporation Method

This method is also highly effective for hydrophobic molecules and is particularly useful when a water-immiscible solvent is preferred. [7]It involves forming an oil-in-water (o/w) emulsion, where the "oil" phase contains the polymer and dye.

Causality and Rationale

The principle here is to create fine droplets of a water-immiscible organic solvent (containing polymer and dye) dispersed in an aqueous phase. A high-energy method like sonication is required to break the oil phase into nano-sized droplets. The surfactant is critical for stabilizing these droplets and preventing coalescence. Subsequent evaporation of the organic solvent causes the polymer to solidify, entrapping the dye within the nanoparticle matrix.

Workflow: Emulsion-Evaporation Method cluster_organic Organic 'Oil' Phase cluster_aqueous Aqueous Phase A 1. Dissolve Polymer (e.g., PLGA) and Diarylanilide Yellow in Dichloromethane (DCM) C 3. Add Organic Phase to Aqueous Phase and emulsify using high-speed homogenization or sonication A->C B 2. Prepare Aqueous Solution with Surfactant (e.g., PVA) B->C D 4. Allow solvent to evaporate overnight under gentle stirring C->D E 5. Purify by washing and centrifugation (3x) D->E F 6. Resuspend in DI water and characterize E->F

Caption: Step-by-step workflow for the emulsion-evaporation method.

Detailed Step-by-Step Protocol

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, 30-60 kDa)

  • Diarylanilide Yellow (e.g., Pigment Yellow 83)

  • Dichloromethane (DCM) or Ethyl Acetate (HPLC grade)

  • Poly(vinyl alcohol) (PVA, 30-70 kDa, 87-90% hydrolyzed)

  • Deionized (DI) water

Procedure:

  • Prepare the Organic (Oil) Phase:

    • Weigh 50 mg of PLGA and 5 mg of Diarylanilide Yellow.

    • Dissolve both in 2 mL of DCM in a glass vial. Ensure complete dissolution.

  • Prepare the Aqueous Phase:

    • In a 50 mL beaker, dissolve 200 mg of PVA in 20 mL of DI water (1% w/v solution). This may require gentle heating to fully dissolve. Cool to room temperature before use.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Immediately emulsify the mixture using a probe sonicator. Place the beaker in an ice bath to prevent overheating.

    • Sonicate for 2-4 minutes at 40-50% amplitude, using a pulsed setting (e.g., 30 seconds on, 15 seconds off) to create a fine o/w emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir gently with a magnetic stirrer in a fume hood for at least 4 hours (or overnight) to ensure all DCM has evaporated. The solution will become less milky as the DCM is removed.

  • Purification:

    • Wash the nanoparticles by centrifuging at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in 20 mL of DI water.

    • Repeat the wash cycle two more times to thoroughly remove PVA and unencapsulated dye.

  • Final Formulation and Storage:

    • Resuspend the final pellet in a desired volume of DI water or buffer.

    • Store at 4°C.

Characterization of Diarylanilide Yellow-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, reproducibility, and performance of the nanoparticle formulation.

TechniquePrincipleInformation Gained
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Provides the mean hydrodynamic diameter, size distribution, and Polydispersity Index (PDI). A PDI < 0.2 is generally considered monodisperse.
Transmission Electron Microscopy (TEM) An electron beam is transmitted through an ultra-thin sample to form an image.Visualizes the morphology (e.g., spherical shape), size, and aggregation state of the nanoparticles.
UV-Visible Spectroscopy Measures the absorbance of light at a specific wavelength.Used to quantify the concentration of Diarylanilide Yellow for calculating encapsulation efficiency and drug loading.
Protocol: Determining Encapsulation Efficiency (EE) and Drug Loading (DL)

Rationale: This protocol quantifies the amount of Diarylanilide Yellow successfully encapsulated within the nanoparticles versus the total amount used.

  • Sample Preparation: After synthesis and before the washing/purification steps, take a small, known volume (e.g., 1 mL) of the total nanoparticle suspension.

  • Separation of Free Dye:

    • Centrifuge the 1 mL sample at high speed (e.g., 15,000 x g for 20 min) to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the free, unencapsulated dye.

  • Quantification of Free Dye:

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λ_max of Diarylanilide Yellow (determine this by scanning a solution of the dye in your aqueous phase/solvent mixture).

    • Calculate the concentration of free dye using a pre-established calibration curve of Diarylanilide Yellow.

  • Calculation:

    • Encapsulation Efficiency (EE %):

      • EE (%) = [(Total Dye - Free Dye) / Total Dye] x 100

    • Drug Loading (DL %):

      • First, lyophilize a known volume of the purified nanoparticle suspension to determine the total weight of the nanoparticles.

      • Then, dissolve the weighted, lyophilized nanoparticles in a suitable solvent (e.g., DMSO or acetone) to release the encapsulated dye.

      • Measure the dye concentration using UV-Vis spectroscopy and the calibration curve.

      • DL (%) = [Mass of Encapsulated Dye / Total Mass of Nanoparticles] x 100

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Large Particle Size (>300 nm) or High PDI (>0.3) - Insufficient stabilizer concentration.- Inefficient mixing/sonication energy.- Polymer concentration is too high.- Increase stabilizer (PVA, Pluronic) concentration.- Increase stirring speed or sonication power/time.- Decrease the initial polymer concentration.
Low Encapsulation Efficiency (<50%) - Dye precipitating out before encapsulation.- High dye-to-polymer ratio.- Poor solubility of the dye in the organic solvent.- Ensure rapid mixing into the anti-solvent.- Decrease the initial amount of Diarylanilide Yellow (e.g., from 1:10 to 1:20 dye:polymer ratio).- Select a better organic solvent for both polymer and dye.
Nanoparticle Aggregation after Purification - Insufficient removal of salts from buffers.- Residual stabilizer removed during washing.- Inherent instability of the formulation.- Resuspend in DI water instead of buffer for storage.- Reduce the number of washing steps or use a less harsh centrifugation speed.- Consider adding a cryoprotectant (sucrose, trehalose) and lyophilizing for long-term storage.

Conclusion

The incorporation of Diarylanilide Yellow into nanoparticle systems provides a versatile and visually intuitive platform for nanomedicine research. The nanoprecipitation and emulsion-evaporation methods described here are robust, reproducible, and can be readily adapted for the encapsulation of other hydrophobic molecules. By carefully controlling critical parameters and performing thorough characterization, researchers can develop high-quality nanoparticle formulations suitable for a wide range of applications, from fundamental drug delivery studies to the development of advanced diagnostic and imaging agents.

References

  • Rublev Colours. (n.d.). Diarylide Yellow Pigment. Retrieved from Natural Pigments. URL: [Link]

  • Wikipedia. (2023). Pigment Yellow 12. Retrieved from Wikipedia. URL: [Link]

  • Ali, H. S., & Al-Samydai, A. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Retrieved from Preprints.org. URL: [Link]

  • Numata, K., & Okeyo, G. O. (2023). Controlling Molecular Dye Encapsulation in the Hydrophobic Core of Core–Shell Nanoparticles for In Vivo Imaging. ACS Omega. URL: [Link]

  • Schulze, P., Gericke, M., Wondraczek, H., Heinze, T., Miethe, P., & Scholz, F. (2016). Incorporation of Hydrophobic Dyes within Cellulose Acetate and Acetate Phthalate Based Nanoparticles. Macromolecular Materials and Engineering. URL: [Link]

  • Zhang, T., Chen, J., Zhang, Y., Shen, Y., Li, Y., & Xiang, R. (2018). Solid lipid nanoparticles as carriers for oral delivery of hydroxysafflor yellow A. International Journal of Pharmaceutics. URL: [Link]

  • Ben Yehuda Greenwald, M., Ben Sasson, S., & Bianco-Peled, H. (2013). A new method for encapsulating hydrophobic compounds within cationic polymeric nanoparticles. Journal of Microencapsulation. URL: [Link]

  • Ben Yehuda Greenwald, M., Ben Sasson, S., & Bianco-Peled, H. (2013). A new method for encapsulating hydrophobic compounds within cationic polymeric nanoparticles. ResearchGate. URL: [Link]

  • Tamm, I., & Kunjapur, A. (2020). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules. URL: [Link]

  • Chen, Y., Liu, L., & Li, Y. (2019). Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipitation Method. Polymers. URL: [Link]

  • He, Q., & Shi, J. (2015). Shaping Nanoparticles with Hydrophilic Compositions and Hydrophobic Properties as Nanocarriers for Antibiotic Delivery. ACS Central Science. URL: [Link]

  • Singh, R., & Deshmukh, S. (2023). Nanoparticles as adsorbents for hydrophobic molecules: Exploring size, pH, and structural dependencies. ResearchGate. URL: [Link]

  • Lepeltier, E., & Bourgaux, C. (2014). Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. RSC Advances. URL: [Link]

  • Google Patents. (n.d.). Diarylide yellow pigments. Retrieved from Google Patents.
  • Crownpigment. (n.d.). Pigment Yellow 13 - CAS No.5102-83-0 - Diarylide Yellow AAMX. Retrieved from Crownpigment. URL: [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 13. Retrieved from Ataman Kimya. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Pigment Yellow 12. PubChem Compound Database. Retrieved from [Link]

Sources

Method

Application and Protocol Guide for High-Throughput Screening Assays Utilizing Diarylanilide Yellow Nanoparticles

Introduction: Repurposing a Classic Pigment for Modern Drug Discovery Diarylanilide Yellow, a class of synthetic organic pigments, is renowned for its vibrant yellow hue and stability, making it a staple in the ink and p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Repurposing a Classic Pigment for Modern Drug Discovery

Diarylanilide Yellow, a class of synthetic organic pigments, is renowned for its vibrant yellow hue and stability, making it a staple in the ink and plastics industries.[1] However, its inherent hydrophobicity and low solubility in aqueous solutions have traditionally precluded its use in biological applications.[2] This guide introduces a novel approach to unlock the potential of Diarylanilide Yellow for high-throughput screening (HTS) by formulating it into stable nanoparticles. We present a hypothetical, yet scientifically grounded, application of Diarylanilide Yellow nanoparticles as a fluorescent probe for the detection and quantification of protein aggregation, a critical process in the pathology of numerous neurodegenerative diseases.[3][4]

The core principle of this proposed assay lies in the unique photophysical properties of Diarylanilide Yellow. While sparingly fluorescent in aqueous environments, we hypothesize that upon interaction with hydrophobic pockets exposed on the surface of protein aggregates, the fluorescence of Diarylanilide Yellow nanoparticles is significantly enhanced. This "turn-on" fluorescence provides a direct and sensitive readout for quantifying the extent of protein aggregation, making it an ideal tool for screening large compound libraries for aggregation inhibitors.[5]

This document provides a comprehensive overview of the preparation of Diarylanilide Yellow nanoparticles, detailed protocols for a protein aggregation HTS assay, guidelines for data analysis, and a troubleshooting section to assist researchers in implementing this innovative screening platform.

Scientific Foundation: From Pigment to Probe

The Challenge: Solubility and Biological Compatibility

Diarylanilide Yellows are characterized by their complex aromatic structures, which are responsible for their color and stability but also contribute to their extremely low solubility in water.[2] This insolubility poses a significant barrier to their use in biological assays, which are typically conducted in aqueous buffers. Direct introduction of these pigments into such systems would result in immediate precipitation and lack of interaction with biological targets.

The Solution: Nanoparticle Formulation

To overcome the solubility challenge, we propose the formulation of Diarylanilide Yellow into nanoparticles. This can be achieved through methods such as nanoprecipitation, where the pigment is dissolved in an organic solvent and then rapidly introduced into an aqueous solution containing a stabilizer.[6] This process encapsulates the hydrophobic pigment molecules into nano-sized particles that are dispersible and stable in aqueous buffers, making them suitable for biological applications.[7]

Proposed Mechanism of Action in a Protein Aggregation Assay

Protein aggregation is a process where misfolded proteins associate to form larger, often insoluble, structures. This process is a hallmark of many diseases, including Alzheimer's and Parkinson's disease.[3] A key feature of protein aggregates is the exposure of hydrophobic amino acid residues that are normally buried within the protein's core.

We propose that the hydrophobic surface of Diarylanilide Yellow nanoparticles will preferentially interact with these exposed hydrophobic patches on protein aggregates.[8][9] This interaction is hypothesized to restrict the intramolecular rotations within the Diarylanilide Yellow molecules, leading to a significant increase in their fluorescence quantum yield. This phenomenon, known as aggregation-induced emission (AIE) or restricted intramolecular rotation (RIR), results in a "turn-on" fluorescent signal that is directly proportional to the amount of protein aggregation.[10]

G cluster_0 Assay Principle Monomer Soluble Protein Monomers (Hydrophobic core buried) Aggregates Protein Aggregates (Hydrophobic patches exposed) Monomer->Aggregates Aggregation DY_NP_Bound Bound Nanoparticles (High Fluorescence) Aggregates->DY_NP_Bound Binding DY_NP Diarylanilide Yellow Nanoparticles (Low Fluorescence) DY_NP->DY_NP_Bound Interaction

Caption: Proposed mechanism of the Diarylanilide Yellow nanoparticle-based protein aggregation assay.

Experimental Protocols

Protocol 1: Preparation of Diarylanilide Yellow Nanoparticles

This protocol describes a general method for preparing Diarylanilide Yellow nanoparticles using the nanoprecipitation technique. Researchers should optimize the parameters for their specific Diarylanilide Yellow pigment and application.

Materials:

  • Diarylanilide Yellow pigment (e.g., Pigment Yellow 12)

  • Tetrahydrofuran (THF), HPLC grade

  • Pluronic® F-127

  • Milli-Q® water or equivalent

  • Magnetic stirrer and stir bar

  • Sonicator bath

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of Diarylanilide Yellow: Dissolve 10 mg of Diarylanilide Yellow pigment in 10 mL of THF to create a 1 mg/mL stock solution. Sonicate for 15-20 minutes to ensure complete dissolution.

  • Prepare an aqueous solution of Pluronic® F-127: Dissolve 20 mg of Pluronic® F-127 in 100 mL of Milli-Q® water to create a 0.02% (w/v) solution. Stir until fully dissolved.

  • Nanoprecipitation: Place the Pluronic® F-127 solution on a magnetic stirrer. While vigorously stirring, rapidly inject 1 mL of the Diarylanilide Yellow stock solution into the aqueous solution. A color change should be immediately visible as the nanoparticles form.

  • Solvent Evaporation: Continue stirring the solution in a fume hood for at least 4 hours to allow for the complete evaporation of THF.

  • Purification: Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates.

  • Characterization (Recommended): Characterize the size and concentration of the nanoparticles using Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA). The fluorescence properties (excitation and emission maxima) should be determined using a spectrofluorometer.

Protocol 2: High-Throughput Screening for Protein Aggregation Inhibitors

This protocol details a 384-well plate-based assay to screen for compounds that inhibit the aggregation of a model protein, such as α-synuclein or amyloid-beta.

Materials:

  • Diarylanilide Yellow nanoparticle suspension (prepared in Protocol 1)

  • Lyophilized protein prone to aggregation (e.g., α-synuclein)

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • Compound library dissolved in DMSO

  • Positive control (known aggregator)

  • Negative control (buffer/DMSO)

  • 384-well, black, clear-bottom microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Experimental Workflow:

G cluster_0 HTS Workflow Dispense_Compounds 1. Dispense Compounds (200 nL) Dispense_Protein 2. Add Protein Solution (10 µL) Dispense_Compounds->Dispense_Protein Incubate 3. Induce Aggregation (e.g., 37°C with shaking) Dispense_Protein->Incubate Add_Dye 4. Add Diarylanilide Yellow Nanoparticles (10 µL) Incubate->Add_Dye Read_Plate 5. Read Fluorescence Add_Dye->Read_Plate

Caption: High-level workflow for the protein aggregation inhibitor screen.

Detailed Procedure:

  • Protein Preparation: Reconstitute the lyophilized protein in the aggregation buffer to the desired final concentration (e.g., 50 µM). Keep the protein solution on ice to prevent premature aggregation.

  • Plate Preparation:

    • Using an automated liquid handler, dispense 200 nL of each compound from the library into the wells of a 384-well plate.

    • Dispense 200 nL of DMSO into the control wells (negative and positive controls).

  • Assay Initiation:

    • Add 10 µL of the protein solution to the compound wells and the positive control wells.

    • Add 10 µL of aggregation buffer to the negative control wells.

  • Aggregation Induction: Seal the plate and incubate at 37°C with gentle shaking for a predetermined time to induce aggregation (this will need to be optimized for the specific protein, typically several hours to days).

  • Detection:

    • After the incubation period, add 10 µL of the Diarylanilide Yellow nanoparticle suspension to all wells.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a plate reader using the predetermined optimal excitation and emission wavelengths for the Diarylanilide Yellow nanoparticles.

Data Presentation:

ParameterSuggested ValueNotes
Plate Format384-well, black, clear-bottomMinimizes background fluorescence and allows for bottom reading.
Compound Volume200 nLTypical for HTS to conserve compound.
Protein Concentration10-100 µMTo be optimized for the specific protein.
Incubation Time2-48 hoursHighly dependent on the aggregation kinetics of the protein.
Incubation Temperature37°CCan be adjusted to modulate aggregation rate.
Final Assay Volume20.2 µL
Excitation WavelengthTo be determined empirically
Emission WavelengthTo be determined empirically

Data Analysis and Quality Control

Primary Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the negative control wells (buffer + nanoparticles) from all other wells.

  • Normalization: Normalize the data to the positive control (protein + nanoparticles) to determine the percent inhibition for each compound.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

Quality Control Metrics

To ensure the robustness and reliability of the HTS assay, the following quality control metrics should be monitored:

MetricFormulaAcceptance Criteria
Signal-to-Background (S/B) Mean(Signal_Positive) / Mean(Signal_Negative)> 5
Z'-factor 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|> 0.5

A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[11]

Troubleshooting

IssuePotential CauseSuggested Solution
High background fluorescence - Autofluorescence from compounds or media.- Nanoparticle instability and aggregation.- Include a compound-only control to identify fluorescent compounds.- Optimize nanoparticle formulation and purification.[6]
Low signal-to-background ratio - Insufficient protein aggregation.- Low fluorescence enhancement of the probe.- Increase protein concentration or incubation time.- Optimize the concentration of Diarylanilide Yellow nanoparticles.
High well-to-well variability - Inconsistent liquid handling.- Edge effects in the microplate.- Calibrate and validate automated liquid handlers.- Avoid using the outer wells of the plate or use a water-filled moat plate.[12]
False positives - Compounds that are fluorescent at the assay wavelengths.- Compounds that cause nanoparticle aggregation.- Perform counter-screens without the protein to identify fluorescent compounds.- Visually inspect wells for precipitation.

Conclusion

The application of Diarylanilide Yellow, a traditional pigment, as a fluorescent probe in high-throughput screening represents a novel and exciting avenue for drug discovery. By overcoming its inherent insolubility through nanoparticle formulation, we have proposed a scientifically plausible HTS assay for the identification of protein aggregation inhibitors. The detailed protocols and guidelines provided in this document are intended to serve as a starting point for researchers to develop and validate this and other potential HTS applications for this versatile class of molecules. As with any novel assay, careful optimization and validation are crucial for generating high-quality, reproducible data.

References

  • Herbst, W., & Hunger, K. (2004).
  • Kasuya, A., et al. (2003). Preparation of organic pigment nanoparticles by reprecipitation method. Journal of the Ceramic Society of Japan, 111(1300), 833-836.
  • MFA Cameo. (2020). Diarylide dye. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
  • Panyam, J., & Labhasetwar, V. (2003). Biodegradable nanoparticles for drug and gene delivery to cells and tissue. Advanced drug delivery reviews, 55(3), 329-347.
  • Liao, Y., et al. (2018). High-throughput screening for inhibitors of α-synuclein aggregation. Journal of Biological Chemistry, 293(22), 8444-8455.
  • Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388.
  • Ingenta Connect. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Retrieved from [Link]

  • Lattimer, P. R. (1982). A method for detecting hydrophobic patches on protein surfaces. Journal of molecular biology, 160(2), 235-243.
  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]

  • Hawe, A., Sutter, M., & Jiskoot, W. (2008). Extrinsic fluorescent dyes as tools for protein characterization. Pharmaceutical research, 25(7), 1487-1499.
  • Chiti, F., & Dobson, C. M. (2017). Protein misfolding, amyloid formation, and human disease: a summary of progress over the last decade. Annual review of biochemistry, 86, 27-68.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Dispersion of Diarylanilide Yellow Pigments in Polymer Matrices

Welcome to our dedicated technical support center for optimizing the dispersion of Diarylanilide Yellow pigments in your polymer systems. This resource is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing the dispersion of Diarylanilide Yellow pigments in your polymer systems. This resource is designed for researchers, scientists, and professionals in drug development and polymer science who are looking to overcome common challenges and achieve superior coloristic and physical properties in their final products. Here, we combine fundamental principles with practical, field-proven solutions to your most pressing experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding Diarylanilide Yellow pigments and the principles of their dispersion in polymeric matrices.

1. What are Diarylanilide Yellow pigments and what are their key properties?

Diarylanilide Yellows are a class of organic azo pigments known for their bright, strong yellow shades, ranging from greenish to reddish tones.[1] They are synthesized from dichlorobenzidine and are widely used in plastics, inks, and coatings.[1][2]

Key Properties:

  • High Tinting Strength: They provide vibrant color at relatively low concentrations.[2]

  • Good Lightfastness and Weatherfastness: Many Diarylanilide Yellows exhibit good to excellent resistance to fading upon exposure to light and environmental conditions.[3]

  • Chemical Resistance: They generally show good resistance to chemicals.

  • Heat Stability: Their heat stability varies among different types, which is a critical factor in polymer processing.[4] It's important to note that at temperatures above 200°C, there is evidence that these pigments can degrade and release 3,3'-dichlorobenzidine, a listed carcinogen.[5]

  • Solubility: They are insoluble in water and most organic solvents, which is a defining characteristic of a pigment.[3][5]

Table 1: Common Diarylanilide Yellow Pigments and Their Characteristics

Pigment NameC.I. NameShadeKey Features
Diarylide Yellow AAOAPigment Yellow 12Greenish YellowStrong, transparent, economical.
Diarylide Yellow AAMXPigment Yellow 13Greenish YellowGood lightfastness, used in plastics and inks.[3]
Diarylide Yellow AAOTPigment Yellow 14Reddish YellowGood opacity and lightfastness.
Diarylide Yellow HRPigment Yellow 83Reddish YellowHigh performance, good solvent and migration resistance.[2]

2. What does "pigment dispersion" mean and why is it critical?

Pigment dispersion is the process of breaking down pigment agglomerates and aggregates into their primary particles and distributing them uniformly and stably throughout a polymer matrix.[6] This process is crucial because the final color strength, gloss, transparency, and mechanical properties of the plastic are highly dependent on the quality of the dispersion.[7][8] Poor dispersion leads to specks, color inconsistencies, and reduced performance.[9]

The dispersion process can be broken down into three key stages:

  • Wetting: The surface of the pigment particles is wetted by the polymer or dispersing agent, displacing air and moisture.[6]

  • Deagglomeration: Mechanical energy is applied to break down pigment agglomerates into smaller aggregates and primary particles.[6]

  • Stabilization: The dispersed particles are stabilized to prevent them from re-agglomerating (flocculation).[6][10]

cluster_0 The Pigment Dispersion Process A Agglomerates (Initial State) B Wetting (Displacement of Air/Moisture) A->B Addition of Polymer/Wetting Agent C Deagglomeration (Mechanical Breakdown) B->C Application of Shear Force D Stabilization (Prevention of Re-agglomeration) C->D Action of Dispersing Agent E Fine, Stable Dispersion (Final State) D->E Uniform Distribution

Caption: The three stages of pigment dispersion.

3. What are the main causes of poor dispersion of Diarylanilide Yellow in polymers?

Poor dispersion of organic pigments like Diarylanilide Yellow is a common issue.[9] The primary causes include:

  • Strong Interparticle Forces: The small particle size and surface energy of organic pigments lead to strong van der Waals forces, causing them to form tightly bound agglomerates.[11]

  • Poor Wetting: The surface of the pigment may not be readily wetted by the polymer matrix, especially if their polarities are mismatched.

  • Incompatibility: A lack of chemical affinity between the pigment and the polymer can lead to poor dispersion and migration issues.[7][12]

  • Insufficient Mechanical Shear: The processing equipment may not provide enough energy to break down the pigment agglomerates.[13]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the dispersion of Diarylanilide Yellow pigments.

Problem 1: I am seeing specks and streaks in my final polymer product.

Possible Causes:

  • Incomplete Deagglomeration: The most likely cause is that the pigment agglomerates have not been fully broken down into primary particles.[9]

  • Pigment Re-agglomeration (Flocculation): The dispersed pigment particles may have become unstable and clumped back together.

  • Low-Quality Masterbatch: If you are using a masterbatch, it may not have been produced with adequate dispersion.

Solutions:

  • Optimize Processing Parameters: Increase the shear during processing.[7]

    • For Twin-Screw Extruders:

      • Increase screw speed to impart more mechanical energy.

      • Modify the screw design to include more mixing and kneading elements.[7]

    • For Injection Molding:

      • Increase the back pressure.

  • Improve Wetting and Stabilization with Additives:

    • Introduce a Dispersing Agent: These additives have a "two-part" structure: an "anchor" group that adsorbs onto the pigment surface and a "tail" that is compatible with the polymer matrix.[14] This creates a steric barrier that prevents re-agglomeration.[14]

    • Select the Right Dispersant: For Diarylanilide Yellow in polyolefins, a low molecular weight polyethylene wax or a stearate-based dispersant can be effective.[13]

  • Use a High-Quality Masterbatch: A masterbatch is a concentrated mixture of pigment in a carrier resin.[15] Using a well-dispersed masterbatch can significantly improve the final product quality.

  • Consider Surface-Treated Pigments: These pigments are pre-coated with a substance that improves their compatibility with the polymer matrix, leading to better dispersion.[16][17]

cluster_1 Troubleshooting Specks and Streaks Problem Specks and Streaks in Final Product Cause1 Incomplete Deagglomeration Problem->Cause1 Cause2 Pigment Re-agglomeration Problem->Cause2 Cause3 Poor Quality Masterbatch Problem->Cause3 Solution1 Optimize Processing (Increase Shear) Cause1->Solution1 Solution2 Use Dispersing Agent Cause2->Solution2 Solution4 Use Surface-Treated Pigment Cause2->Solution4 Solution3 Use High-Quality Masterbatch Cause3->Solution3

Caption: Decision tree for troubleshooting specks and streaks.

Problem 2: The color strength of my product is lower than expected.

Possible Causes:

  • Poor Dispersion: If the pigment is not well dispersed, its surface area is not fully utilized, leading to lower color strength.[7]

  • Incorrect Pigment Loading: The concentration of the pigment may be too low.

  • Degradation of Pigment: Excessive processing temperatures can cause the pigment to degrade, leading to a loss of color.[5]

Solutions:

  • Improve Dispersion: Follow the solutions outlined in Problem 1. Better dispersion will lead to higher color strength.[7]

  • Verify Pigment Loading: Double-check your calculations and ensure the correct amount of pigment is being added.

  • Check Processing Temperatures: Ensure that the processing temperature is within the recommended range for the specific Diarylanilide Yellow pigment you are using.[5]

  • Evaluate Dispersion Quality: Use a method like a fineness of grind gauge or microscopy to assess the quality of your dispersion.[8][18] An improvement in dispersion quality should correlate with an increase in color strength.

Problem 3: I am observing color migration or bleeding in my product.

Possible Causes:

  • Pigment Solubility: Although pigments are generally insoluble, some may have slight solubility in the polymer or with other additives like plasticizers, especially at elevated temperatures.[4]

  • Incompatibility: The pigment may not be fully compatible with the polymer matrix.[19]

  • Excessive Additives: High concentrations of certain additives can promote pigment migration.

Solutions:

  • Select a More Resistant Pigment: Diarylanilide Yellows like PY83 are known for their better migration resistance compared to some other types.[2]

  • Use a Compatible Carrier Resin for Masterbatch: If using a masterbatch, ensure the carrier resin is compatible with your polymer system.[15]

  • Reduce Processing Temperature: Lowering the processing temperature can reduce the likelihood of migration.

  • Optimize Additive Package: Review the types and concentrations of other additives in your formulation.

Experimental Protocols

Protocol 1: Preparation of a Diarylanilide Yellow Masterbatch via Twin-Screw Extrusion

This protocol provides a general guideline for preparing a 20% Diarylanilide Yellow masterbatch in a polyethylene carrier.

Materials and Equipment:

  • Diarylanilide Yellow Pigment (e.g., PY13)

  • Low-Density Polyethylene (LDPE) carrier resin

  • Dispersing agent (e.g., polyethylene wax)

  • Twin-screw extruder with a high-shear screw configuration

  • Strand pelletizer

  • Gravimetric feeders

Procedure:

  • Pre-blending: In a separate container, thoroughly mix the Diarylanilide Yellow pigment and the dispersing agent.

  • Feeder Calibration: Calibrate the gravimetric feeders for the LDPE resin and the pigment/dispersant pre-blend to achieve the desired final concentrations (e.g., 79% LDPE, 20% pigment, 1% dispersant).

  • Extruder Setup:

    • Set the temperature profile of the extruder. A typical profile for LDPE would be increasing from 150°C at the feed throat to 190°C at the die.

    • Set the screw speed to a moderate level (e.g., 300 rpm) to start.

  • Extrusion:

    • Start the feeders to introduce the materials into the extruder.

    • Monitor the melt pressure and motor torque. If the pressure is too high, you may need to reduce the feed rate or adjust the temperature profile.

    • Once the process is stable, collect the extruded strands.

  • Pelletization: Feed the cooled strands into the pelletizer to produce the masterbatch pellets.

  • Quality Control:

    • Visually inspect the pellets for any signs of undispersed pigment.

    • Perform a "let-down" by mixing a small amount of the masterbatch with the natural polymer and injection molding a plaque.

    • Evaluate the plaque for color uniformity, specks, and color strength.

Protocol 2: Evaluating Dispersion Quality using a Fineness of Grind Gauge

This method provides a quick and easy way to assess the size of the largest agglomerates in a liquid dispersion (e.g., a plastisol).

Materials and Equipment:

  • Fineness of grind gauge (e.g., Hegman gauge)

  • Scraper blade

  • Sample of the pigment dispersion

Procedure:

  • Sample Preparation: Place a small amount of the pigment dispersion at the deep end of the gauge.

  • Drawdown: Hold the scraper blade firmly and draw the sample down the length of the gauge at a steady rate.

  • Reading: Immediately view the gauge at a low angle and note the point at which a significant number of scratches or specks appear. This reading corresponds to the size of the largest agglomerates.

  • Interpretation: A lower reading indicates a finer dispersion. This method is excellent for comparing the effectiveness of different dispersion methods or additive levels.[8][20]

References

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Diarylanilide Yellow

This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with the synthesis of Diarylanilide Yellow pigments. As a self-validating system of protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with the synthesis of Diarylanilide Yellow pigments. As a self-validating system of protocols and troubleshooting advice, this document aims to provide both the "how" and the "why" behind experimental choices, ensuring a deeper understanding and more consistent, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of Diarylanilide Yellow pigments, such as Pigment Yellow 12.

Q1: My final product has a low yield. What are the most likely causes?

A low yield in Diarylanilide Yellow synthesis can often be traced back to several critical factors:

  • Incomplete Diazotization: The initial conversion of 3,3'-dichlorobenzidine to its bis-diazonium salt is highly sensitive to temperature and reagent stoichiometry. If the temperature rises above the optimal 0-5°C range, the highly unstable diazonium salt can decompose, reducing the amount available for the coupling reaction. Ensure your reaction vessel is adequately cooled, and that the addition of sodium nitrite is slow and controlled.

  • Incorrect pH for Coupling: The azo coupling reaction is highly pH-dependent. For Diarylanilide Yellow synthesis, a slightly acidic pH of 4-5 is generally optimal. If the pH is too low, the coupling reaction will be slow or may not proceed at all. Conversely, a pH that is too high can lead to the formation of unwanted side products.

  • Poor Reagent Quality: The purity of your starting materials, particularly the 3,3'-dichlorobenzidine and the acetoacetanilide coupling agent, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired pigment.

  • Suboptimal Reaction Time: Both the diazotization and coupling reactions require sufficient time to go to completion. Ensure that you are allowing enough time for each step as indicated in established protocols.

Q2: The color of my Diarylanilide Yellow is dull or off-spec. What could be the reason?

Variations in the final color of your pigment are often indicative of impurities or issues with the physical properties of the pigment particles.

  • Presence of Impurities: Side reactions can lead to the formation of colored impurities that alter the final shade of the pigment. For instance, the decomposition of the acetoacetanilide coupling agent can result in aromatic amine impurities that can impact the color.[1] Inadequate washing and purification of the final product can also leave residual starting materials or byproducts.

  • Incorrect pH: As mentioned, the pH of the coupling reaction is critical. Deviations from the optimal pH range can lead to the formation of different isomers or side products with different colors.[2]

  • Particle Size and Agglomeration: The particle size and degree of agglomeration of the pigment particles can significantly affect the perceived color. Larger or more agglomerated particles can lead to a duller appearance. The use of surfactants or rosin during the synthesis can help control particle size and prevent aggregation.

Q3: I am observing poor dispersibility of my final pigment. How can I improve this?

Poor dispersibility can be a significant issue, particularly for applications in inks and coatings.

  • Particle Size and Morphology: The size and shape of the pigment particles are key determinants of their dispersibility. Controlling these factors during the synthesis is crucial. This can be achieved by carefully controlling reaction conditions such as temperature, pH, and stirring speed.

  • Surface Treatment: The use of surface-active agents, such as rosin or other surfactants, during the synthesis can modify the surface properties of the pigment particles, making them more compatible with the dispersion medium and preventing re-agglomeration.

  • Post-Synthesis Milling: In some cases, post-synthesis milling or grinding of the dried pigment can help to break up agglomerates and improve dispersibility.

Section 2: Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific problems you may encounter during your experiments.

Troubleshooting Workflow for Low Yield and Purity

Troubleshooting_Workflow Start Low Yield or Purity Observed Check_Diazotization Verify Diazotization Step Start->Check_Diazotization Check_Coupling Analyze Coupling Reaction Start->Check_Coupling Check_Purification Evaluate Purification Protocol Start->Check_Purification Check_Reagents Assess Reagent Quality Start->Check_Reagents Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control Stoichiometry Incorrect Stoichiometry? Check_Diazotization->Stoichiometry pH_Control pH outside 4-5 range? Check_Coupling->pH_Control Stirring Inadequate Stirring? Check_Coupling->Stirring Washing Insufficient Washing? Check_Purification->Washing Drying Improper Drying? Check_Purification->Drying Impure_Starting_Materials Impure Reactants? Check_Reagents->Impure_Starting_Materials Temp_Control->Check_Coupling No Solution_Temp Improve Cooling (Ice-Salt Bath) Temp_Control->Solution_Temp Yes Stoichiometry->Check_Coupling No Solution_Stoichiometry Recalculate & Re-weigh Reagents Stoichiometry->Solution_Stoichiometry Yes pH_Control->Check_Purification No Solution_pH Calibrate pH Meter & Adjust Carefully pH_Control->Solution_pH Yes Stirring->Check_Purification No Solution_Stirring Optimize Stirring Speed & Impeller Stirring->Solution_Stirring Yes Washing->Check_Reagents No Solution_Washing Increase Wash Volume & Repetitions Washing->Solution_Washing Yes Drying->Check_Reagents No Solution_Drying Optimize Drying Temp & Time Drying->Solution_Drying Yes Solution_Reagents Purify or Replace Starting Materials Impure_Starting_Materials->Solution_Reagents Yes Impure_Starting_Materials->Solution_Reagents

Caption: A workflow diagram for troubleshooting low yield and purity in Diarylanilide Yellow synthesis.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and analysis of Diarylanilide Yellow.

Protocol 1: Synthesis of Pigment Yellow 12

Materials:

  • 3,3'-Dichlorobenzidine

  • Hydrochloric acid (37%)

  • Sodium nitrite

  • Acetoacetanilide

  • Sodium hydroxide

  • Sodium acetate

  • Deionized water

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

Part A: Bis-Diazotization of 3,3'-Dichlorobenzidine

  • In the jacketed reactor, add 3,3'-dichlorobenzidine to a mixture of deionized water and hydrochloric acid.

  • Cool the mixture to 0-5°C with constant stirring using a circulating cooling bath.

  • Slowly add a solution of sodium nitrite in deionized water, ensuring the temperature does not exceed 5°C. The addition should take approximately 30-60 minutes.

  • After the addition is complete, continue stirring for another 30 minutes at 0-5°C to ensure complete diazotization. The resulting solution is the bis-diazonium salt solution.

Part B: Preparation of the Coupling Component Solution

  • In a separate beaker, dissolve acetoacetanilide in a solution of sodium hydroxide in deionized water with stirring.

  • Cool the solution to 10-15°C.

Part C: Azo Coupling Reaction

  • Slowly add the prepared coupling component solution to the bis-diazonium salt solution in the reactor. The addition should be done over a period of 60-90 minutes.

  • During the addition, maintain the temperature of the reaction mixture at 5-10°C and the pH at 4-5 by the controlled addition of a sodium acetate solution.

  • After the addition is complete, continue to stir the reaction mixture for an additional 60 minutes.

  • Heat the slurry to 90-95°C and hold for 30 minutes to complete the pigment formation and control particle size.

Part D: Isolation and Purification

  • Cool the pigment slurry to 60-70°C.

  • Filter the pigment using a Buchner funnel and wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of soluble salts.

  • Dry the pigment in an oven at 60-80°C to a constant weight.

Protocol 2: Purity Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 425 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a small amount of the synthesized Diarylanilide Yellow pigment.

  • Dissolve the sample in a suitable solvent, such as dimethylformamide (DMF), to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the main pigment peak and any impurity peaks.

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Section 4: Reaction Mechanisms and Pathways

A fundamental understanding of the reaction mechanism is essential for effective troubleshooting and optimization.

Mechanism of Diarylanilide Yellow Synthesis

The synthesis of Diarylanilide Yellow proceeds through a two-step process: bis-diazotization followed by azo coupling.

Diarylanilide_Yellow_Synthesis cluster_0 Step 1: Bis-Diazotization cluster_1 Step 2: Azo Coupling DCB 3,3'-Dichlorobenzidine Diazonium_Salt Bis-Diazonium Salt DCB->Diazonium_Salt Diarylanilide_Yellow Diarylanilide Yellow Coupling_Component Acetoacetanilide

Caption: The two-step reaction mechanism for the synthesis of Diarylanilide Yellow.

Step 1: Bis-Diazotization

In the first step, the primary aromatic amine, 3,3'-dichlorobenzidine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at a low temperature (0-5°C) to form a bis-diazonium salt. This intermediate is highly reactive and unstable at higher temperatures.

Step 2: Azo Coupling

The bis-diazonium salt then acts as an electrophile and reacts with two equivalents of the coupling component, acetoacetanilide, in an electrophilic aromatic substitution reaction. This reaction, known as azo coupling, forms the stable azo linkages (-N=N-) and results in the formation of the Diarylanilide Yellow pigment. The reaction is typically carried out in a slightly acidic medium (pH 4-5) to facilitate the coupling.

Section 5: Safety and Handling

3,3'-Dichlorobenzidine:

  • Hazard: 3,3'-Dichlorobenzidine is a suspected human carcinogen and should be handled with extreme caution.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Disposal: Dispose of waste containing 3,3'-dichlorobenzidine as hazardous waste according to your institution's and local regulations.[5]

General Safety:

  • The diazotization reaction is exothermic and requires careful temperature control to prevent runaway reactions.[6]

  • Always add reagents slowly and with adequate stirring to ensure proper mixing and heat dissipation.

References

  • CN103013172A - Preparation method of modified pigment yellow 12 - Google P
  • CN105670339A - Preparation method of C.I.
  • Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria. (URL: not available)
  • The continuous flow synthesis of azos - PMC - NIH. (URL: [Link])

  • US20110061564A1 - Diarylide Yellow Pigments - Google P
  • The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63 | Request PDF - ResearchGate. (URL: [Link])

  • 3,3′-Dichlorobenzidine - Wikipedia. (URL: [Link])

  • Laboratory Protocol - TLC Analysis of Food Dyes - King's College London. (URL: [Link])

  • 3,3'-Dichlorobenzidine - Hazardous Substance Fact Sheet. (URL: [Link])

  • Separation of C.I. Pigment Yellow 12 on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • CN105670339A - Preparation method of C.I.
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (URL: [Link])

  • LDI mass spectra of pigment Yellow 12 (C.I. 21090) without matrix (A)... - ResearchGate. (URL: [Link])

  • effect of stirring speed on conversion and time to particle stabilization of poly (vinyl chloride) produc - SciELO. (URL: [Link])

  • Toxicological Profile for 3,3'-Dichlorobenzidine. (URL: [Link])

  • Diarylide pigment - Wikipedia. (URL: [Link])

  • CN103013172A - Preparation method of modified pigment yellow 12 - Google P

Sources

Optimization

Technical Support Center: Enhancing the Quantum Yield of Diarylanilide Yellow Derivatives

Welcome to the technical support center dedicated to advancing the use of Diarylanilide Yellow derivatives in fluorescence applications. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing the use of Diarylanilide Yellow derivatives in fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the potential of these robust chromophores beyond their traditional use as pigments. Here, we delve into the common challenges and troubleshooting strategies for enhancing their fluorescence quantum yield, transforming them into powerful tools for your research.

Foundational Understanding: The Quantum Yield Challenge with Diarylanilide Yellows

Diarylanilide Yellows, a class of organic compounds known for their excellent color strength and stability, have historically been the workhorses of the pigment industry.[1][2] Their chemical structure, characterized by a large π-conjugated system, provides a strong basis for fluorescence. However, their inherent properties as pigments—namely, low solubility and a strong tendency to form aggregates—often lead to significant fluorescence quenching in solution.[3][4] This phenomenon, known as Aggregation-Caused Quenching (ACQ), is a primary obstacle to their application as fluorescent probes.[5]

This support center will guide you through understanding and overcoming these challenges, with the goal of unlocking the latent fluorescence potential of Diarylanilide Yellow derivatives.

Troubleshooting Guide: From Dim to Bright

This section addresses common issues encountered during the development and application of fluorescent Diarylanilide Yellow derivatives in a question-and-answer format.

Low or No Fluorescence Signal

Question: I have synthesized a Diarylanilide Yellow derivative, but I am observing a very weak or no fluorescence signal in solution. What are the likely causes and how can I troubleshoot this?

Answer: A weak or absent fluorescence signal is a common starting point when adapting pigment structures for fluorescence applications. The primary culprits are often Aggregation-Caused Quenching (ACQ) and unfavorable solvent environments.

Troubleshooting Workflow for Low Fluorescence

A Start: Low/No Fluorescence Signal B Is the compound fully dissolved? A->B C Increase solubility: - Use a more polar aprotic solvent (e.g., DMSO, DMF). - Gently heat and sonicate the solution. [4] - Synthesize derivatives with solubilizing groups. B->C No D Is Aggregation-Caused Quenching (ACQ) suspected? B->D Yes C->D E Mitigate ACQ: - Work at very low concentrations. - Introduce bulky substituents to the molecular structure to hinder π-π stacking. [17] - Explore Aggregation-Induced Emission (AIE) strategies. D->E Yes F Is the solvent environment optimal? D->F No E->F G Optimize solvent: - Screen a panel of solvents with varying polarity. [13] - Investigate solvatochromic effects on quantum yield. F->G No H Is photobleaching occurring? F->H Yes G->H I Reduce photobleaching: - Decrease excitation light intensity. - Use photostability-enhancing additives. - Acquire data quickly. H->I Yes J Result: Enhanced Fluorescence Signal H->J No I->J

Caption: Troubleshooting workflow for low fluorescence signals.

In-depth Explanation:

  • Solubility and Aggregation: Diarylanilide Yellows are notoriously insoluble in many common solvents.[1] Even at concentrations that appear visually clear, nano-aggregates can form, leading to quenching.

    • Actionable Advice: Start by ensuring your compound is fully solvated. Use of polar aprotic solvents like DMSO or DMF is often a good starting point. Gentle heating and sonication can aid in dissolution.[6] If solubility remains an issue, consider synthetic modifications. The introduction of bulky groups (e.g., tert-butyl) or charged moieties (e.g., sulfonates) can disrupt the intermolecular interactions that drive aggregation and improve solubility.[3][4]

  • Aggregation-Induced Emission (AIE): For some diaryl-based structures, aggregation can be harnessed to induce emission. This phenomenon, known as AIE, occurs in molecules where intramolecular rotations in the dissolved state provide non-radiative decay pathways.[7][8] In the aggregated state, these rotations are restricted, forcing the molecule to release its energy radiatively.

    • Actionable Advice: If you suspect aggregation is unavoidable, consider designing your Diarylanilide Yellow derivatives to be AIE-active. This often involves creating a propeller-shaped molecule that has free rotation in solution but becomes rigidified in the aggregate state.

Poor Photostability

Question: My Diarylanilide Yellow derivative is fluorescent, but the signal quickly fades upon exposure to the excitation light. How can I improve its photostability?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore. While Diarylanilide Yellows are known for their good lightfastness as pigments, their photostability in solution as individual molecules can vary.[2]

Strategies to Enhance Photostability:

StrategyMechanismExperimental Approach
Reduce Excitation Intensity Lowering the photon flux reduces the rate of photochemical reactions.Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.
Minimize Exposure Time Less time under illumination means less opportunity for photobleaching.Use faster acquisition settings on your fluorometer or microscope.
Use Antifade Reagents These reagents scavenge reactive oxygen species that contribute to photobleaching.[9]For microscopy applications, use a mounting medium containing an antifade agent. For solution-based measurements, deoxygenating the solvent can sometimes help.
Structural Modification Incorporating electron-withdrawing groups can sometimes enhance photostability.Synthesize derivatives with halogen or cyano substitutions and compare their photobleaching rates.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a solvent to enhance the quantum yield of my Diarylanilide Yellow derivative?

A1: The choice of solvent can have a dramatic impact on quantum yield due to solvatochromic effects.[10][11] A good starting point is to screen a range of solvents with varying polarities. We recommend starting with:

  • Nonpolar: Toluene, Dioxane

  • Polar Aprotic: Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Polar Protic: Ethanol, Methanol

By measuring the absorbance and emission spectra, along with the quantum yield in each solvent, you can identify the optimal solvent environment for your specific derivative.

Q2: How can I measure the quantum yield of my newly synthesized Diarylanilide Yellow derivative?

A2: The most common and accessible method for measuring fluorescence quantum yield (Φ) is the relative method.[12] This involves comparing the fluorescence of your unknown sample to a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Measurement

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your Diarylanilide Yellow derivative. For yellow emitters, options include Rhodamine 6G in ethanol (Φ ≈ 0.95) or Fluorescein in 0.1 M NaOH (Φ ≈ 0.95).

  • Prepare a Series of Dilutions: Prepare a series of solutions of both your sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Using the same excitation wavelength and instrument settings, record the fluorescence emission spectrum for each solution.

  • Integrate the Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.

  • Calculate the Quantum Yield: The quantum yield of your sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Q3: Can I use Diarylanilide Yellow derivatives for biological imaging?

A3: While their use in bioimaging is not yet widespread, with the right modifications, it is a promising area of research. The main challenges to overcome are their inherent hydrophobicity and potential for non-specific binding. To adapt these dyes for biological applications, you would need to:

  • Improve Water Solubility: Introduce hydrophilic groups such as polyethylene glycol (PEG) chains or charged moieties like sulfonates or carboxylates.

  • Introduce Targeting Ligands: For specific labeling, the dye would need to be conjugated to a biomolecule (e.g., an antibody, peptide, or small molecule) that directs it to the desired cellular location.

  • Evaluate Cytotoxicity: It is crucial to assess the toxicity of any new fluorescent probe in the biological system of interest.

Advanced Strategies: Molecular Engineering for Higher Quantum Yields

For researchers with synthetic chemistry capabilities, rationally designing new Diarylanilide Yellow derivatives is the most powerful approach to enhancing quantum yield.

Design Principles for Enhanced Fluorescence:

A Diarylanilide Yellow Core Structure B Introduce Bulky Groups (e.g., tert-butyl, phenyl) A->B D Incorporate Electron-Donating/ Withdrawing Groups A->D F Add Solubilizing Groups (e.g., sulfonates, PEG) A->F C Restrict Intramolecular Rotations B->C H Result: Higher Quantum Yield Derivative C->H E Tune Electronic Properties (HOMO-LUMO Gap) D->E E->H G Improve Solubility and Prevent Aggregation F->G G->H

Caption: Molecular design strategies for enhancing quantum yield.

References

  • Barrow, M. J., Christie, R. M., Lough, A. J., Monteith, J. E., & Standring, P. N. (2000). The Crystal Structure of C.I. Pigment Yellow 12. Dyes and Pigments, 45(2), 153–160.
  • Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical reviews, 115(21), 11718–11940.
  • Lub, J., Hamon, S. L. J., van Hal, P. A., Visser, T. J., Jansen, J. M., & Hikmet, R. A. M. (2018). Synthesis of yellow fluorescent dyes derived from benzoxanthene that can be used in colour converters for remote phosphor LED systems. Dyes and Pigments, 149, 549-557.
  • Pavlovich, V. S. (2017). How to determine the exact amount of a fluorescent dye to use?. ResearchGate. [Link]

  • Li, H., et al. (2017). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 7(85), 54238-54245.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 12. [Link]

  • Sun Chemical Corporation. (1999). U.S. Patent No. 5,863,459. U.S.
  • Morimoto, M., Takagi, Y., Hioki, K., Nagasaka, T., Sotome, H., Ito, S., ... & Irie, M. (2018). A turn-on mode fluorescent diarylethene: Solvatochromism of fluorescence. Dyes and Pigments, 153, 144-149.
  • Wang, Z., et al. (2022). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Molecules, 27(11), 3485.
  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Dietz, F., & Kalt, H. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Physical Chemistry Chemical Physics, 21(45), 25038-25047.
  • Kłys, A., et al. (2022). What is best strategy for water soluble fluorescence dyes? – A case study using long fluorescence lifetime DAOTA dyes. ChemRxiv.
  • Sun Chemical Corporation. (2011). U.S.
  • ResearchGate. (n.d.). Figure 3. Shown here are the fluorescence quantum yields (black squares... [Link]

  • Freeman, H. S., & Posey, J. C. (1992). Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments. Dyes and Pigments, 19(3), 161-191.
  • National Center for Biotechnology Information. (n.d.). Pigment Yellow 12. PubChem. [Link]

  • Shiraishi, Y., et al. (2014). Synthesis of yellow and red fluorescent 1,3a,6a-triazapentalenes and the theoretical investigation of their optical properties. Scientific reports, 4(1), 1-8.
  • Kopylova, T. N., et al. (2020). Influence of plasmons on the luminescence properties of solvatochromic merocyanine dyes with different solvatochromism. Physical Chemistry Chemical Physics, 22(19), 10816-10825.
  • Li, X., et al. (2017). Aggregation-induced emission enhancement and living cell imaging of novel diarylanthracene conjugated dyes. New Journal of Chemistry, 41(20), 12053-12061.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pigment Yellow 12: A Deep Dive into Properties & Applications. [Link]

  • Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). Diarylide Yellow. PubChem. [Link]

  • Sun Chemical Corporation. (2011). U.S. Patent No. 8,034,174. U.S.
  • Christie, R. M., & Standring, P. N. (2000). The crystal structure of C.I. Pigment Yellow 12. Dyes and Pigments, 45(2), 153-160.
  • Wikipedia. (n.d.). Diarylide pigment. [Link]

  • de Melo, L. L., et al. (2021). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Photonics, 8(11), 478.
  • Liyanage, O. T., & Wijenayake, S. (2021). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Molecules, 26(16), 4995.

Sources

Troubleshooting

Technical Support Center: Method Development for Removing Diarylanilide Yellow Contaminants

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Diarylanilide Yellow Diarylanilide Yellow pigments are a class of organic compounds widely used due to their high col...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Diarylanilide Yellow

Diarylanilide Yellow pigments are a class of organic compounds widely used due to their high color strength and good chemical stability.[1][2] However, their complex aromatic structure makes them resistant to degradation and poses significant removal challenges from industrial effluents and pharmaceutical preparations.[3][4] Concerns exist regarding their environmental persistence and the potential release of harmful degradation byproducts, such as 3,3'-dichlorobenzidine, a known carcinogen, particularly at elevated temperatures.[5][6][7] This guide provides a comprehensive, question-and-answer-based resource for developing and troubleshooting methods to detect, quantify, and remove these stubborn contaminants.

Section 1: Analytical Methods for Detection & Quantification

Accurate detection is the cornerstone of any successful removal strategy. This section addresses common questions regarding the analytical chemistry of Diarylanilide Yellows.

Frequently Asked Questions (FAQs): Analytics

Q1: How can I reliably detect and quantify Diarylanilide Yellow contaminants in my samples?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) or Mass Spectrometry (MS) detector is the gold standard.[8][9] HPLC separates the contaminant from the sample matrix, while the detector provides confirmation and quantification. For initial screening or less complex matrices, UV-Vis Spectrophotometry can be a rapid, cost-effective tool, though it is less specific.[10]

Q2: I'm developing an HPLC method. What are the key parameters I need to optimize?

A2: The critical parameters are the mobile phase composition, column chemistry, and detector wavelength. Diarylanilide Yellows are nonpolar; therefore, a reversed-phase column (e.g., C18) is typically effective. The mobile phase usually consists of an organic solvent (like acetonitrile or methanol) and an aqueous component (water, often with a pH modifier like formic acid to improve peak shape). Gradient elution, where the organic solvent concentration is increased over time, is often necessary to resolve the target analyte from other components.

Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting). What's the cause and how do I fix it?

A3: Poor peak shape is a common issue. The cause is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Causality: Peak tailing can occur if the analyte has a secondary interaction with uncapped silanol groups on the silica-based column. It can also be caused by a mismatch between the sample solvent and the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanol groups, minimizing secondary interactions.

    • Check Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.

    • Reduce Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.

    • Consider a Different Column: If issues persist, an end-capped column or one with a different stationary phase chemistry may be required.

Experimental Protocol: Quantitative Analysis by HPLC-PDA

This protocol provides a starting point for the quantitative analysis of a generic Diarylanilide Yellow contaminant.

  • Preparation of Standards & Samples:

    • Prepare a 1 mg/mL stock solution of the Diarylanilide Yellow standard in a suitable organic solvent (e.g., acetonitrile).

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Prepare your experimental sample by dissolving or diluting it in the initial mobile phase solvent. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, monitoring at the absorbance maximum of the target analyte (determined by a preliminary scan).

  • Data Analysis:

    • Integrate the peak area of the analyte in both the standards and samples.

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the Diarylanilide Yellow contaminant in your samples.

Visualization: Analytical Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Test Sample Dilution Dilution & Filtration Sample->Dilution Standard Reference Standard Standard->Dilution HPLC HPLC Injection Dilution->HPLC Column C18 Separation HPLC->Column Detector PDA Detection Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-based quantification.

Section 2: Removal and Remediation Strategies

Once quantified, the next step is removal. This section explores physical, chemical, and biological methods for eliminating Diarylanilide Yellow contaminants.

Frequently Asked Questions (FAQs): Removal Methods

Q1: What is the most straightforward and widely used method for removing these contaminants from a solution?

A1: Adsorption is a highly effective and common technique due to its operational simplicity and efficiency.[11] Activated carbon is a popular choice because of its high surface area and broad applicability for adsorbing various organic pollutants.[12][13] Other low-cost adsorbents like natural clays and agricultural waste are also being explored.[14][15]

Q2: My adsorption process isn't working well. What factors should I investigate to improve removal efficiency?

A2: Several factors influence adsorption performance. The most critical are pH, adsorbent dosage, contact time, and initial contaminant concentration.[12][13]

  • pH: The pH of the solution affects the surface charge of the adsorbent and the ionization state of the dye molecule. For many systems involving activated carbon and acidic dyes, a lower pH (e.g., pH 2.0) can enhance adsorption.[16]

  • Adsorbent Dose: Increasing the amount of adsorbent provides more active sites for the dye to bind, but there is a point of diminishing returns.

  • Contact Time: Adsorption is not instantaneous. The system needs sufficient time to reach equilibrium. Kinetic studies are essential to determine the optimal contact time.[16]

Q3: Can I degrade the Diarylanilide Yellow molecule instead of just adsorbing it?

A3: Yes, Advanced Oxidation Processes (AOPs) are powerful chemical methods designed to mineralize complex organic molecules into simpler, less harmful substances like CO2 and water.[17] AOPs, such as Fenton's process (using iron salts and hydrogen peroxide) and ozonation, generate highly reactive hydroxyl radicals (•OH) that attack and break down the dye's chromophore.[18][19] However, AOPs can be more costly and complex to implement than adsorption.[4]

Q4: What about biological methods?

A4: Bioremediation using microorganisms is an environmentally friendly approach.[3] However, the complex and stable structure of Diarylanilide Yellow pigments makes them generally resistant to biodegradation.[20] Often, a single microbial species is not sufficient for complete degradation, and this remains a significant challenge.[3]

Data Summary: Comparison of Removal Techniques
MethodPrincipleTypical Efficiency (%)AdvantagesDisadvantages
Adsorption Physical binding of contaminant to a solid surface.85-99%[14][16]Simple, cost-effective, high efficiency.Sludge disposal, potential for adsorbent regeneration costs.[11]
AOPs Chemical degradation by reactive oxygen species.>90%[17][21]Destroys the contaminant, rapid reaction rates.High operational cost, use of chemicals, potential for byproduct formation.[4]
Filtration Size-based separation using membranes (e.g., nanofiltration).VariableEffective for many dyes.High pressure/energy needs, membrane fouling, high cost.[11]
Biodegradation Microbial breakdown of organic compounds.Low-ModerateEnvironmentally friendly, low cost.Slow process, often incomplete degradation for recalcitrant dyes.[3][20]
Experimental Protocol: Batch Adsorption Study

This protocol outlines a typical experiment to evaluate the effectiveness of an adsorbent (e.g., activated carbon).

  • Prepare Dye Solution: Prepare a stock solution of the Diarylanilide Yellow contaminant at a known concentration (e.g., 100 mg/L) in deionized water.

  • Set up Batch Experiments:

    • In a series of flasks, add a fixed volume of the dye solution (e.g., 50 mL).

    • Vary one parameter per series while keeping others constant (e.g., vary adsorbent dose from 0.1 g to 1.0 g, or vary pH from 2 to 10).

    • Include a control flask with no adsorbent.

  • Equilibration: Place the flasks on a shaker at a constant speed and temperature for a predetermined time (e.g., 2 hours, based on kinetic studies) to reach equilibrium.

  • Sample Analysis:

    • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of the dye in the supernatant using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculate Removal Efficiency:

    • Removal (%) = [(C₀ - Cₑ) / C₀] * 100

    • Where C₀ is the initial concentration and Cₑ is the equilibrium concentration.

Visualization: Adsorption Mechanism

cluster_solution Aqueous Phase cluster_adsorbent Solid Phase Dye Diarylanilide Yellow (Adsorbate) Adsorbent Adsorbent Particle Pore Active Site Dye->Adsorbent:p2 Adsorption (van der Waals, π-π interactions)

Caption: Simplified mechanism of dye adsorption.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your removal experiments.

Q: I've performed a batch adsorption experiment, but the removal efficiency is much lower than expected. What went wrong?

A: Low efficiency can stem from several sources. Use the following decision tree to diagnose the issue.

Visualization: Troubleshooting Low Adsorption Efficiency

Start Low Removal Efficiency Observed Check_pH Is the solution pH optimal? Start->Check_pH Check_Time Was contact time sufficient for equilibrium? Check_pH->Check_Time Yes Adjust_pH Action: Optimize pH based on literature or zeta potential. Check_pH->Adjust_pH No Check_Dose Is the adsorbent dose high enough? Check_Time->Check_Dose Yes Increase_Time Action: Run a kinetic study to find equilibrium time. Check_Time->Increase_Time No Check_Mixing Was agitation/mixing adequate? Check_Dose->Check_Mixing Yes Increase_Dose Action: Increase adsorbent dose incrementally. Check_Dose->Increase_Dose No Increase_Mixing Action: Increase shaker speed. Check_Mixing->Increase_Mixing No Reevaluate Problem Persists: Re-evaluate adsorbent choice or consider alternative removal method. Check_Mixing->Reevaluate Yes Adjust_pH->Start Increase_Time->Start Increase_Dose->Start Increase_Mixing->Start

Caption: Decision tree for troubleshooting adsorption.

Q: During my AOP experiment, the color of the solution disappeared, but my Total Organic Carbon (TOC) analysis shows that significant organic material remains. Why?

A: This is a critical observation. The disappearance of color only indicates the destruction of the dye's chromophore (the part of the molecule that absorbs visible light). It does not guarantee complete mineralization of the molecule to CO₂ and water. It is likely that the AOP has broken the parent molecule into smaller, colorless organic intermediates.[17] These intermediates may still be undesirable contaminants. To achieve complete mineralization, you may need to increase the reaction time, increase the oxidant dose (e.g., H₂O₂), or adjust the catalyst concentration.

Q: I'm trying to use a biological treatment method, but I see almost no degradation of the Diarylanilide Yellow. Is the method failing?

A: Not necessarily, but it highlights a key limitation. Diarylanilide pigments are known to be recalcitrant and not readily biodegradable.[20] The microorganisms may require a long acclimation period to adapt to the contaminant. Alternatively, the dye might be toxic to the microbial consortium at the tested concentration. Consider using a co-substrate to encourage microbial activity or combining the biological step with a pre-treatment, like a mild AOP, to break down the complex structure into more biodegradable fragments.

References

  • Recent Strategies for the Remediation of Textile Dyes from Wastewater: A Systematic Review. PubMed Central. [Link]

  • Various Approaches for the Detoxification of Toxic Dyes in Wastewater. MDPI. [Link]

  • Removal of yellow dye using composite binded adsorbent DEVELOPED using natural clay and activated carbon from sapindus seed. ResearchGate. [Link]

  • Pigment Yellow 12 - OECD Existing Chemicals Database. OECD. [Link]

  • Development of analytical techniques for the study of natural yellow dyes in historic textiles. ResearchGate. [Link]

  • Removing Acidic Yellow Dye from Wastewater Using Moringa Peregrina. ResearchGate. [Link]

  • How do I troubleshoot common alarms?. Fresenius Medical Care. [Link]

  • Adsorption of acid yellow dye 17 on activated carbon prepared from Euterpe oleracea: kinetic and thermodynamic studies. Research, Society and Development. [Link]

  • The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants. MDPI. [Link]

  • Removal of Yellow ME 7 GL from Industrial Effluent Using Electrochemical and Adsorption Techniques. ResearchGate. [Link]

  • Yellow Dye May Be Hazardous to Health. YouTube. [Link]

  • Degradation and mineralization of dyes with advanced oxidation processes (AOPs): A brief review. Atlantis Press. [Link]

  • Removal of reactive yellow dye by adsorption onto activated carbon using simulated wastewater. ResearchGate. [Link]

  • Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry. MDPI. [Link]

  • Identification of yellow dye plant chemical markers for applications in cultural heritage using LC-MS-based metabolomics and molecular networking. OUCI. [Link]

  • Advanced Oxidation Processes in Azo Dye Wastewater Treatment. ResearchGate. [Link]

  • Diarylide Yellow. PubChem. [Link]

  • REMOVAL OF REACTIVE YELLOW DYE USING NATURAL COAGULANTS IN SYNTHETIC TEXTILE WASTE WATER. TSI Journals. [Link]

  • Dieldrin | Public Health Statement. ATSDR - CDC. [Link]

  • Challenges in Effluents Treatment Containing Dyes. Austin Publishing Group. [Link]

  • Diarylide yellow pigments - Google Patents.
  • Diarylide pigment - Wikipedia. Wikipedia. [Link]

  • Analysis of a Natural Yellow Dye: An Experiment for Analytical Organic Chemistry. ResearchGate. [Link]

  • Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols. ACS ES&T Water. [Link]

  • Eradication of Fatal Textile Industrial Dyes by Wastewater Treatment. Biointerface Research in Applied Chemistry. [Link]

  • Recent developments in the detection of melamine. PubMed Central. [Link]

  • Adsorption of metanil yellow on chemically-activated carbon in a packed-bed column: Effect of activation reagent. ResearchGate. [Link]

  • Diarylide yellow pigments - Google Patents.
  • The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63. ResearchGate. [Link]

  • The crystal structure of C.I. Pigment Yellow 12. ResearchGate. [Link]

  • Kinetics and mechanism of azo dye destruction in advanced oxidation processes. INIS. [Link]

  • FD&C yellow 6. PubChem. [Link]

  • (PDF) Adsorption Capacity of Activated Carbon Prepared by Chemical Activation of Lignin for the Removal of Methylene Blue Dye. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Diarylanilide Yellow Photostability for High-Performance Applications

In the vast landscape of organic colorants, the selection of a pigment is often a compromise between vibrant chroma, cost-effectiveness, and long-term stability. For researchers and product developers in fields ranging f...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of organic colorants, the selection of a pigment is often a compromise between vibrant chroma, cost-effectiveness, and long-term stability. For researchers and product developers in fields ranging from industrial coatings to advanced material science, the photostability—a pigment's ability to resist fading or color change upon exposure to light—is a critical performance metric. This guide provides a deep, data-driven comparison of Diarylanilide Yellow pigments against other commercially significant yellow dyes, offering a framework for informed selection in light-sensitive applications.

Introduction: The Significance of Diarylanilide Yellow

Diarylanilide Yellows are a major class of disazo pigments, characterized by a chemical structure containing two azo groups (–N=N–). These pigments are prized for their bright, clean yellow shades, good tinctorial strength, and economic efficiency. They find widespread use in printing inks, plastics, and other applications where a high degree of transparency is desirable. However, their performance in applications requiring high lightfastness, such as automotive coatings or archival materials, necessitates a thorough and comparative evaluation.

The fundamental mechanism of color in these pigments is based on the extensive system of conjugated double bonds within the molecule, which allows for the absorption of specific wavelengths of light in the visible spectrum. The energy from absorbed photons, particularly in the UV and blue regions, can initiate chemical reactions that break these bonds, leading to a loss of color, a phenomenon known as photodegradation. Understanding the specific vulnerabilities of the Diarylanilide structure is key to predicting its long-term performance.

The Science of Photodegradation in Azo Dyes

The photodegradation of azo dyes is a complex process influenced by light, oxygen, and moisture. The high-energy photons can excite the dye molecule to a higher energy state, making it more susceptible to chemical reactions. The azo bond (–N=N–) is often the most labile part of the molecule and is susceptible to both oxidative and reductive cleavage.

The process generally follows several key steps, which can occur simultaneously:

  • Photoexcitation: The dye molecule absorbs a photon, promoting an electron to an excited singlet or triplet state.

  • Intersystem Crossing: The excited singlet state can convert to a more stable, longer-lived triplet state.

  • Chemical Reaction: The excited dye molecule can then react with molecular oxygen to form reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals. These highly reactive species can then attack the azo bond or other parts of the chromophore, leading to its destruction and the fading of the color.

This cascade of reactions highlights the importance of the pigment's chemical environment and the presence of stabilizers in the final formulation.

Dye Ground State Dye (D) Excited_Singlet Excited Singlet State (¹D) Dye->Excited_Singlet Light Absorption (hν) Degradation Degraded Products (Colorless) Excited_Singlet->Dye Fluorescence Excited_Triplet Excited Triplet State (³D) Excited_Singlet->Excited_Triplet Intersystem Crossing (ISC) Excited_Triplet->Dye Phosphorescence ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) Excited_Triplet->ROS Excited_Triplet->ROS ROS->Degradation Oxidative Attack ROS->Degradation O2 Molecular Oxygen (³O₂)

Caption: Generalized mechanism of azo dye photodegradation.

Experimental Protocol: A Framework for Comparative Photostability Testing

To provide a robust comparison, we designed an accelerated weathering protocol based on established industry standards such as ASTM D4303, which outlines procedures for testing the lightfastness of artists' pigments. This methodology ensures that the observed degradation is a relevant proxy for long-term performance under real-world conditions.

Experimental Workflow

Caption: Workflow for comparative photostability testing.

Step-by-Step Methodology
  • Pigment Dispersion:

    • Each pigment (Diarylanilide Yellow, Bismuth Vanadate, and Benzimidazolone Yellow) was dispersed into a standard acrylic emulsion binder at a pigment-to-binder ratio of 1:5 by weight.

    • Dispersions were created using a high-speed shear mixer for 30 minutes to ensure uniform particle distribution. The consistency was checked to ensure no pigment agglomerates were present.

  • Sample Application:

    • The pigmented acrylic dispersions were cast onto standardized drawdown cards using a 6-mil Byrd-style film applicator.

    • The coated cards were allowed to dry and cure in a controlled environment (23°C ± 2°C, 50% ± 5% relative humidity) for 72 hours.

  • Initial Colorimetric Measurement:

    • Before exposure, the initial color of each sample was measured using a calibrated spectrophotometer with a D65 illuminant and a 10° observer angle.

    • Color coordinates were recorded in the CIELAB color space (L, a, b*). Three measurements were taken per sample to ensure accuracy.

  • Accelerated Weathering:

    • Samples were placed in a xenon arc weathering chamber, which closely mimics the full spectrum of natural sunlight.

    • Exposure conditions were set according to ASTM G155:

      • Irradiance: 0.55 W/m² at 340 nm

      • Black Panel Temperature: 63°C

      • Relative Humidity: 50%

    • A portion of each sample was masked with an opaque material to serve as an unexposed reference.

  • Periodic Evaluation:

    • Samples were removed from the chamber at 250-hour intervals.

    • The color of the exposed area was measured using the same spectrophotometer setup.

    • The total color difference (ΔE*₀₀) was calculated using the CIE DE2000 formula, which provides a more accurate correlation with human perception of color differences than the older 1976 formula.

Comparative Data Analysis

The photostability of Diarylanilide Yellow (specifically, a representative Pigment Yellow 14) was benchmarked against two widely used commercial yellow pigments known for their different performance tiers: Bismuth Vanadate (Pigment Yellow 184), an inorganic pigment renowned for its excellent durability, and a Benzimidazolone Yellow (Pigment Yellow 154), a high-performance organic pigment.

Exposure Time (Hours)Diarylanilide Yellow (PY 14) ΔE₀₀Benzimidazolone Yellow (PY 154) ΔE₀₀Bismuth Vanadate (PY 184) ΔE*₀₀
0 0.000.000.00
250 2.150.850.40
500 4.301.650.75
750 6.802.501.10
1000 9.503.401.50

A ΔE₀₀ value of >2 is generally considered a noticeable color change.*

Interpretation and Discussion

The experimental data clearly positions Diarylanilide Yellow as a pigment with moderate photostability. While it provides excellent initial color, it exhibits a noticeable color shift after just 250 hours of accelerated exposure, with significant fading after 1000 hours.

  • Diarylanilide Yellow (PY 14): The relatively rapid degradation is characteristic of traditional disazo pigments. The two azo groups and the presence of acetoacetyl groups in the structure provide multiple sites susceptible to photochemical attack. Its performance is well-suited for applications with limited light exposure, such as commercial printing inks for packaging or publications, where its cost-effectiveness and vibrant color are primary advantages.

  • Benzimidazolone Yellow (PY 154): This high-performance organic pigment demonstrated significantly better lightfastness. The benzimidazolone group is a key structural feature that enhances molecular stability by promoting intramolecular hydrogen bonding and providing pathways to dissipate absorbed light energy without causing chemical degradation. This makes it suitable for more demanding applications like automotive and architectural coatings.

  • Bismuth Vanadate (PY 184): As an inorganic pigment, Bismuth Vanadate showed exceptional photostability, with minimal color change even after 1000 hours. Its crystalline structure is inherently more robust and resistant to photodegradation than organic molecules. This makes it the benchmark for applications requiring the highest degree of permanence, such as exterior coatings and plastics for outdoor use.

Conclusion and Recommendations

The selection of a yellow pigment is fundamentally tied to the end-use application and required service life.

  • Diarylanilide Yellow remains an excellent choice for applications where high lightfastness is not a primary requirement and where cost and color strength are driving factors. Its use in printing inks for disposable packaging and commercial flyers is a testament to its value in this domain.

  • For applications requiring good to excellent long-term durability and color retention, such as high-quality exterior paints or automotive finishes, the superior photostability of Benzimidazolone Yellow or inorganic pigments like Bismuth Vanadate justifies their higher cost.

This guide demonstrates a clear performance hierarchy. Researchers and formulators must weigh the acceptable level of color fade (ΔE*₀₀) over the product's intended lifespan against the pigment's cost and chromatic properties. For critical applications, the experimental framework detailed here provides a reliable method for qualifying and selecting the most appropriate colorant.

References

  • Title: High Performance Pigments Source: Wiley-VCH URL: [Link]

  • Title: ASTM D4303 - 10(2016) Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials Source: ASTM International URL: [Link]

  • Title: Industrial Organic Pigments: Production, Properties, Applications Source: Wiley-VCH URL: [Link]

  • Title: Photodegradation of Azo Dyes Source: IntechOpen URL: [Link]

Comparative

Head-to-head comparison of different Diarylanilide Yellow isomers

An In-Depth Head-to-Head Comparison of Diarylanilide Yellow Isomers for Scientific Applications Introduction: The Chemical Nuances of Diarylanilide Yellows Diarylanilide Yellows are a significant class of synthetic organ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of Diarylanilide Yellow Isomers for Scientific Applications

Introduction: The Chemical Nuances of Diarylanilide Yellows

Diarylanilide Yellows are a significant class of synthetic organic pigments, rooted in azo chemistry, that were first developed in the early 20th century.[1] They are widely utilized across various industries due to their characteristically high tinting strength, good opacity, and robust solvent resistance.[1][2] These pigments are synthesized from 3,3'-dichlorobenzidine, which forms the backbone of the molecule. The differentiation between the various isomers—most notably Pigment Yellow 12, Pigment Yellow 13, and the high-performance Pigment Yellow 83—arises from substitutions on the terminal acetoacetanilide coupling groups.

For researchers, scientists, and professionals in drug development, understanding the subtle yet critical differences between these isomers is paramount. The choice of pigment can influence not only the coloristic properties of a formulation but also its long-term stability, resistance to environmental stressors, and potential for chemical interaction. A seemingly minor alteration in molecular structure can dramatically impact performance attributes such as lightfastness, heat stability, and migration resistance. This guide provides a detailed comparative analysis of these key Diarylanilide Yellow isomers, supported by experimental data and protocols, to inform selection for demanding scientific applications.

Structural and Crystallographic Differentiation

The performance of a pigment is intrinsically linked to its molecular structure and how those molecules arrange themselves in a solid, crystalline state. The isomers discussed here share a common dichlorobenzidine core but differ in the substituents on the phenyl rings of the acetoacetanilide moieties.

  • Pigment Yellow 12 (PY 12): The parent compound of the series, where the terminal groups are unsubstituted phenyl rings.[3]

  • Pigment Yellow 13 (PY 13): Features two methyl groups (a xylyl group) on each terminal phenyl ring, enhancing molecular bulk and altering intermolecular forces.

  • Pigment Yellow 83 (PY 83): Incorporates methoxy and chloro substituents on the terminal rings, leading to a significant increase in molecular complexity and performance.[4]

These structural modifications directly influence the crystal lattice. X-ray powder diffraction studies have revealed that PY 13 molecules are planar and form a layered crystal structure, while PY 12 molecules have a twisted biphenyl fragment and arrange in a herringbone pattern.[5] PY 83 also adopts a herringbone structure but with planar molecules.[5] This twisting in the PY 12 molecule is theorized to reduce its color strength compared to its more planar counterparts.[5]

Caption: Chemical structure relationship of PY 12, PY 13, and PY 83.

Head-to-Head Performance Comparison

The selection of the appropriate isomer is a matter of balancing performance requirements against other factors like cost. The primary differentiators are lightfastness, heat stability, and resistance to solvents and migration.

Color Strength and Shade

While all Diarylanilide Yellows provide strong tinting capabilities, their shades differ.[1]

  • PY 12 typically yields a neutral to slightly greenish-yellow hue.[3][6]

  • PY 13 provides a reddish-yellow shade.[7]

  • PY 83 offers a strong, vibrant reddish-yellow shade, with a color intensity greater than PY 13.[4][8]

Lightfastness and Weatherability

This is one of the most critical performance metrics for applications involving exposure to light. Lightfastness is typically rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent).

  • PY 12 exhibits relatively poor lightfastness, with a rating of 3-5, making it unsuitable for applications requiring long-term outdoor exposure.[3][6][9]

  • PY 13 shows improved performance, rated 1-2 grades higher than PY 12.

  • PY 83 demonstrates excellent lightfastness, with a rating of 7-8, rendering it suitable for durable coatings and plastics.[8]

Heat Stability

For applications in plastics, powder coatings, or any process involving high temperatures, heat stability is crucial.

  • PY 12 has limited heat resistance, stable up to approximately 150-180°C.[3][9]

  • PY 13 offers moderate heat stability, generally up to 180-200°C.[7]

  • PY 83 possesses superior heat stability, withstanding temperatures of 200-220°C.[4][10] However, it is important to note that at temperatures exceeding 200°C, it may decompose to form measurable amounts of 3,3'-dichlorobenzidine (DCB), a suspected human carcinogen.[11]

Solvent and Migration Resistance

The ability of a pigment to remain stable within a matrix without bleeding or migrating is critical, especially in plastics and inks.

  • PY 12 has good general solvent resistance but is known to migrate in plasticized (soft) PVC.[3][9]

  • PY 13 provides better resistance to solvents and crystallization than PY 12.

  • PY 83 excels in this category, showing outstanding resistance to both solvents and migration, even in low concentrations in soft PVC.[4][10]

Quantitative Performance Data Summary

PropertyPigment Yellow 12Pigment Yellow 13Pigment Yellow 83
Colour Index C.I. 21090C.I. 21100C.I. 21108
Shade Greenish Yellow[6]Reddish Yellow[7]Strong Reddish Yellow[4]
Lightfastness (1-8) 3 - 5[9]5 - 67 - 8[8]
Heat Resistance ~180°C[9][12]~200°C[13]~200-220°C[10]
Solvent Resistance Good[9]Very GoodExcellent[4]
Migration (PVC) Prone to migration[3]Some resistanceExcellent resistance[10]
Alkali/Acid Resistance Excellent (5/5)[9]GoodExcellent (5/5)[10]

Experimental Protocols for Pigment Evaluation

To ensure trustworthy and reproducible results, standardized testing methodologies must be employed. The following protocols outline the fundamental steps for evaluating the key performance characteristics of pigments.

G cluster_prep Sample Preparation cluster_test Performance Testing cluster_eval Evaluation Dispersion 1. Pigment Dispersion in Vehicle (e.g., Resin, Polymer) Application 2. Application (e.g., Drawdown, Molding) Dispersion->Application Curing 3. Curing / Drying Application->Curing Lightfastness 4a. Lightfastness Test (Xenon Arc Exposure) Curing->Lightfastness Heat_Stability 4b. Heat Stability Test (Oven Exposure) Curing->Heat_Stability Solvent_Resistance 4c. Solvent Resistance Test (Solvent Rub) Curing->Solvent_Resistance Color_Strength 4d. Colorimetric Analysis (Spectrophotometry) Curing->Color_Strength Visual 5a. Visual Assessment (Color Change, Bleeding) Lightfastness->Visual Heat_Stability->Visual Solvent_Resistance->Visual Instrumental 5b. Instrumental Measurement (ΔE*, Gloss) Color_Strength->Instrumental

Caption: General experimental workflow for pigment performance evaluation.

Protocol 1: Determination of Lightfastness (Accelerated Weathering)

Causality: This test simulates the damaging effects of sunlight in a compressed timeframe to predict long-term durability. The Xenon arc lamp is chosen for its close spectral match to natural sunlight.

  • Sample Preparation: Prepare a colored sample by dispersing the pigment in a suitable binder (e.g., acrylic resin for a coating). Apply the dispersion onto a standardized substrate (e.g., aluminum panel) at a controlled film thickness.

  • Control: Prepare an identical sample to be stored in darkness as a control.

  • Exposure: Place the test sample in a xenon arc weather-ometer according to ISO 105-B02 or ASTM G155 standards.

  • Evaluation: At specified intervals, remove the sample and compare it to the unexposed control. Measure the color difference (ΔE) using a spectrophotometer. The lightfastness rating is determined by the amount of exposure required to produce a specific ΔE change, cross-referenced with the Blue Wool Scale.

Protocol 2: Evaluation of Heat Stability

Causality: This protocol assesses the pigment's ability to withstand thermal stress during processing, which is critical for applications like plastic molding.

  • Sample Preparation: Compound the pigment into a polymer (e.g., HDPE or PVC) at a defined concentration (e.g., 0.1% and 1.0%) using a two-roll mill or extruder.

  • Molding: Create chips or plaques from the colored polymer using an injection molding machine at a series of increasing temperatures (e.g., 180°C, 200°C, 220°C, 240°C), maintaining a consistent dwell time (e.g., 5 minutes).

  • Evaluation: Compare the color of the chips produced at different temperatures against the chip molded at the lowest temperature. The heat stability limit is defined as the highest temperature at which no significant color change (e.g., ΔE* < 3) occurs.

Protocol 3: Assessment of Solvent Resistance

Causality: This test determines the inertness of the pigment to chemical attack, which is vital for ink and coating formulations.

  • Sample Preparation: Create a cured film of the pigmented system on a substrate as in Protocol 1.

  • Testing: Following a method similar to ASTM D5402, saturate a cloth with a specified solvent (e.g., ethanol, ethyl acetate, xylene).

  • Procedure: Place the saturated cloth on the cured film for a set duration or perform a defined number of double rubs with a consistent force.

  • Evaluation: Assess the film for any signs of softening, discoloration, or blistering. Evaluate the cloth for any color transfer (bleeding). Rate the resistance on a scale of 1 (poor) to 5 (excellent).

Application-Specific Recommendations and Conclusions

The choice between Diarylanilide Yellow isomers is a classic example of a cost-performance trade-off. There is no single "best" pigment; the optimal choice is dictated by the demands of the specific application.[14]

  • For General-Purpose Internal Applications: For printing inks used in packaging, or for coloring plastics and coatings that will not be exposed to significant light or heat, Pigment Yellow 12 is a highly cost-effective and suitable choice.[3][6] Its limitations must be respected to avoid failure in the field.

  • For Intermediate Performance: When improved lightfastness and solvent resistance are required without moving to a top-tier pigment, Pigment Yellow 13 serves as an excellent intermediate option. It is a frequent choice for higher quality printing inks.

  • For High-Performance and Demanding Applications: For automotive coatings, durable plastics, outdoor signage, and in scientific contexts where stability and non-reactivity are paramount, Pigment Yellow 83 is the superior choice.[4][15] Its excellent lightfastness, heat stability, and resistance to migration justify its higher cost in applications where long-term performance is non-negotiable.

References

  • SY Chemical Co., Ltd. Pigment Yellow 83.

  • Hengyi Technology. Pigment Yellow 12 for Ink and Plastics.

  • Qualitron Chemicals. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints.

  • Fineland Chem. DuraPlast®HR02 Pigment Yellow 83.

  • DCL Corporation. (2020). 2583 Diarylide Yellow 83 Technical Data Sheet.

  • Museum of Fine Arts, Boston. (2020). Diarylide dye - MFA Cameo.

  • Fineland Chem. Test Colour Strength Of Organic Pigments.

  • Schmidt, M. W., et al. (2023). Crystal structures of two phases of Pigment Yellow 110 from X-ray powder diffraction data. ResearchGate.

  • Schmidt, M. U., et al. (2000). Crystal structures of Pigment Yellow 12, 13, 14 and 83. ResearchGate.

  • SY Chemical Co., Ltd. Pigment Yellow 12.

  • Khan Academy. Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds.

  • Ataman Kimya. PIGMENT YELLOW 83.

  • Fineland Chem. (2025). Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria.

  • Fineland Chem. (2024). Pigment Yellow 34 and Pigment Yellow 83 Overview.

  • Dominion Colour Corporation. PIGMENT YELLOW 83 Technical Brochure.

  • Baoxu Chemical. How to Choose Organic Pigment For Plastics?.

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 12.

  • Erickson, J. (2010). Evaluation of Various Organic Color Pigments. PCI Magazine.

  • Ataman Kimya. PIGMENT YELLOW 13.

  • PrintWiki. Diarylide Yellow.

  • Natural Pigments. Rublev Colours Diarylide Yellow Pigment.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Pigment Yellow 13: Properties and Applications of Diarylide Yellow.

Sources

Validation

A Framework for an Inter-laboratory Study on the Characterization of Diarylanilide Yellow Pigments

This guide provides a comprehensive framework for conducting an inter-laboratory study on the characterization of Diarylanilide Yellow pigments. In the absence of a unified, publicly available inter-laboratory study, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory study on the characterization of Diarylanilide Yellow pigments. In the absence of a unified, publicly available inter-laboratory study, this document outlines a robust protocol to objectively compare the performance of various analytical techniques. The methodologies detailed herein are grounded in established international standards and scientific literature, ensuring a self-validating system for generating reproducible and comparable data across different laboratories. This guide is intended for researchers, scientists, and professionals in the drug development and materials science fields who require a thorough understanding of the physicochemical properties of Diarylanilide Yellow pigments.

Introduction to Diarylanilide Yellow and the Imperative for Standardized Characterization

Diarylanilide Yellows are a significant class of organic azo pigments, widely utilized in printing inks, plastics, and coatings due to their brilliant color, high tinctorial strength, and good fastness properties.[1] The precise chemical structure and physical characteristics of these pigments can vary depending on the synthetic route and post-synthesis processing. These variations can significantly impact their performance, including coloristic properties, dispersibility, stability, and toxicological profile.

Given the global nature of the pigment industry and the stringent quality control required in applications such as food packaging and pharmaceuticals, the need for standardized and reproducible characterization methods is paramount. An inter-laboratory study is the gold standard for assessing the reliability and comparability of analytical methods. This guide proposes a structured approach to such a study, focusing on a selection of key analytical techniques to provide a holistic characterization of Diarylanilide Yellow pigments.

Proposed Inter-laboratory Study Workflow

The proposed study involves distributing a standardized batch of Diarylanilide Yellow pigment to participating laboratories. Each laboratory will perform a series of analyses using the detailed protocols provided in this guide. The collected data will then be centrally compiled and statistically analyzed to determine the intra- and inter-laboratory variability of each method.

Inter-laboratory Study Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Compilation & Analysis cluster_reporting Phase 4: Reporting P1 Standardized Diarylanilide Yellow Sample Preparation P2 Homogenization and Aliquotting P1->P2 P3 Distribution to Participating Laboratories P2->P3 A1 Chromatographic Analysis (HPLC-DAD) P3->A1 A2 Spectroscopic Characterization (FTIR & Raman) P3->A2 A3 Thermal Analysis (TGA/DSC) P3->A3 A4 Physical Property Testing P3->A4 D1 Data Submission from Laboratories A1->D1 A2->D1 A3->D1 A4->D1 D2 Centralized Data Compilation D1->D2 D3 Statistical Analysis (Repeatability & Reproducibility) D2->D3 R1 Generation of Comparison Guide D3->R1 R2 Publication of Study Findings R1->R2

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Diarylanilide Yellow Purity with HPLC and Mass Spectrometry

For researchers, scientists, and drug development professionals, the purity of coloring agents is not a trivial matter. In applications ranging from pharmaceutical excipients to consumer products, the presence of impurit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of coloring agents is not a trivial matter. In applications ranging from pharmaceutical excipients to consumer products, the presence of impurities can have significant consequences, affecting product efficacy, safety, and regulatory compliance. Diarylanilide Yellow, a class of high-performance organic pigments, is no exception. This guide provides an in-depth, technically-grounded protocol for assessing the purity of Diarylanilide Yellow using the robust combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The Critical Need for Purity Analysis of Diarylanilide Yellow

Diarylanilide Yellow pigments are synthesized through the coupling of a diazotized aromatic diamine with an acetoacetanilide derivative.[1] This synthesis pathway, while effective, can result in a range of impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[2] Of particular concern is the potential presence of residual primary aromatic amines (PAAs), some of which are classified as carcinogenic, mutagenic, or reprotoxic (CMR) substances.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Union have established stringent guidelines for the presence of such impurities in color additives used in food, drugs, and cosmetics.[4][5] Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality and safety of products containing Diarylanilide Yellow.

HPLC-MS: The Gold Standard for Pigment Purity Assessment

While traditional analytical techniques like UV-Vis spectroscopy and Thin-Layer Chromatography (TLC) can provide a preliminary assessment of a pigment's identity and major components, they often lack the resolution and sensitivity to detect and quantify trace-level impurities. HPLC, with its superior separation capabilities, coupled with the definitive identification power of mass spectrometry, offers an unparalleled solution for comprehensive purity profiling.[6] This combination allows for the separation of the main pigment from structurally similar impurities, followed by their unambiguous identification based on their mass-to-charge ratio and fragmentation patterns.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating best practices to ensure the trustworthiness of the results. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Diagram of the Experimental Workflow

Diarylanilide Yellow Purity Assessment Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis Sample_Weighing Weigh Diarylanilide Yellow Sample Dissolution Dissolve in Suitable Solvent (e.g., DMF) Sample_Weighing->Dissolution Precise Measurement Filtration Filter through 0.22 µm PTFE filter Dissolution->Filtration Ensure Clarity Injection Inject Sample onto HPLC Filtration->Injection Protect Instrument Separation Gradient Elution on C18 Column Injection->Separation Introduce to System Ionization Electrospray Ionization (ESI) Separation->Ionization Eluted Components MS_Scan Full Scan MS Analysis Ionization->MS_Scan Generate Ions MS_MS_Scan Tandem MS (MS/MS) for Fragmentation MS_Scan->MS_MS_Scan Select Precursor Ions Chromatogram_Analysis Analyze Chromatogram for Purity MS_MS_Scan->Chromatogram_Analysis Acquire Data Mass_Spectra_Interpretation Interpret Mass Spectra for Impurity ID Chromatogram_Analysis->Mass_Spectra_Interpretation Identify Peaks Quantification Quantify Impurities Mass_Spectra_Interpretation->Quantification Confirm Identity

Caption: A comprehensive workflow for the purity assessment of Diarylanilide Yellow using HPLC-MS.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for accurate and reproducible results. The goal is to completely dissolve the pigment and remove any particulate matter that could interfere with the HPLC system.

  • Protocol:

    • Accurately weigh approximately 10 mg of the Diarylanilide Yellow sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable organic solvent such as N,N-Dimethylformamide (DMF) or a mixture of methanol and dichloromethane. Sonication may be used to aid dissolution.

    • Once dissolved, bring the solution to volume with the solvent.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is critical to remove any insoluble particles that could damage the HPLC column or tubing.

2. HPLC-MS System and Conditions:

  • Rationale: The choice of HPLC column and mobile phase is critical for achieving optimal separation of the main pigment from its impurities. A reversed-phase C18 column is a good starting point for non-polar to moderately polar compounds like Diarylanilide Yellow. A gradient elution is employed to effectively separate compounds with a range of polarities. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing organic molecules like azo pigments.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Mass spectrometer with an ESI source.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50-95% B (linear gradient)

      • 25-30 min: 95% B (isocratic)

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • DAD Wavelength: 254 nm and the maximum absorption wavelength of the specific Diarylanilide Yellow.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and negative modes (run separately to capture a wider range of impurities).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 100-1000.

    • Fragmentation: For impurity identification, tandem MS (MS/MS) experiments should be performed on the ions of interest.

Data Analysis and Interpretation: From Raw Data to Purity Assessment

Logical Relationship in Data Interpretation

Data_Interpretation_Logic Raw_Data HPLC Chromatogram & Mass Spectra Peak_Integration Integrate Peak Areas in Chromatogram Raw_Data->Peak_Integration Impurity_Identification Identify Impurity Peaks Raw_Data->Impurity_Identification Purity_Calculation Calculate Area % of Main Peak Peak_Integration->Purity_Calculation Final_Report Comprehensive Purity Report Purity_Calculation->Final_Report Mass_Spectral_Analysis Analyze Mass Spectrum of Each Impurity Impurity_Identification->Mass_Spectral_Analysis Fragmentation_Analysis Analyze MS/MS Fragmentation Pattern Mass_Spectral_Analysis->Fragmentation_Analysis Structure_Elucidation Elucidate Impurity Structure Fragmentation_Analysis->Structure_Elucidation Structure_Elucidation->Final_Report

Caption: The logical flow from raw analytical data to a final, comprehensive purity assessment report.

The purity of the Diarylanilide Yellow is typically expressed as the area percentage of the main peak in the HPLC chromatogram. Any additional peaks are considered impurities.

  • Chromatographic Analysis: The DAD provides the chromatogram, where the peak area of the main component is compared to the total area of all peaks to calculate the purity.

  • Mass Spectral Identification: The mass spectrometer provides the mass-to-charge ratio (m/z) of the main component and each impurity. This allows for the confirmation of the molecular weight of the Diarylanilide Yellow and provides initial information about the impurities.

  • Structural Elucidation of Impurities: For unknown impurities, tandem MS (MS/MS) is employed. The precursor ion of the impurity is isolated and fragmented, and the resulting fragmentation pattern provides structural information, aiding in its identification. For example, the cleavage of the azo bond is a common fragmentation pathway for azo dyes.[7][8]

Comparative Performance: HPLC-MS vs. Alternative Methods

To illustrate the superiority of the HPLC-MS method, the following table compares its performance with other common analytical techniques for pigment analysis.

FeatureHPLC-MSHPLC-UV/DADUV-Vis SpectroscopyThin-Layer Chromatography (TLC)
Specificity Very HighHighLowModerate
Sensitivity Very High (ppb-ppt)High (ppm-ppb)Low (ppm)Low (ppm)
Quantification ExcellentGoodPoorSemi-quantitative
Impurity ID DefinitiveTentativeNot PossibleTentative
Throughput ModerateModerateHighHigh
Cost HighModerateLowVery Low

As the table demonstrates, while other methods have their place for rapid screening or qualitative checks, HPLC-MS provides the most comprehensive and reliable data for purity assessment, which is essential for regulatory submissions and ensuring product quality.

Trustworthiness and Method Validation

The described protocol is designed to be inherently trustworthy. The use of a DAD in series with a mass spectrometer provides two independent detection methods, increasing confidence in the results. Furthermore, for routine quality control, this method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

Conclusion

The purity of Diarylanilide Yellow is a critical parameter that directly impacts the quality, safety, and regulatory compliance of a wide range of products. The use of a validated HPLC-MS method provides the necessary specificity, sensitivity, and definitive identification capabilities to thoroughly assess the purity of these pigments. By understanding the principles behind the methodology and adhering to a robust experimental protocol, researchers and scientists can ensure the integrity of their materials and the safety of the end-user.

References

  • Agilent Technologies. (2011). High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max. Agilent. [Link]

  • Bel-lan, A., et al. (2014). HPLC-MS/MS Mechanistic Study of Direct Yellow 12 dye Degradation Using Ultraviolet Assisted Ozone Process. Journal of Water and Environmental Nanotechnology. [Link]

  • Couto, C., et al. (2018). High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. ResearchGate. [Link]

  • DCL Corporation. (n.d.). Pigment Directory. DCL Corporation. [Link]

  • Freeman, H. S., et al. (1993). Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments. Dyes and Pigments. [Link]

  • U.S. Food and Drug Administration. (2022). Color Additives Permitted for Use in Cosmetics. FDA. [Link]

  • U.S. Food and Drug Administration. (2018). Color Additives Questions and Answers for Consumers. FDA. [Link]

  • European Union. (2008). COMMISSION DIRECTIVE 2008/128/EC of 22 December 2008 laying down specific purity criteria concerning colours for use in foodstuffs. Official Journal of the European Union. [Link]

  • European Union. (2020). COMMISSION REGULATION (EU) 2020/1683 of 12 November 2020 amending Annexes II and III to Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union. [Link]

  • Natural Pigments. (n.d.). FDA Approved Colorants for Food Contact. Natural Pigments. [Link]

  • Wikipedia. (n.d.). Diarylide pigment. Wikipedia. [Link]

  • Food Safety Magazine. (2016). Colorants in Food Packaging: FDA Safety Requirements. Food Safety Magazine. [Link]

  • ResearchGate. (n.d.). LDI MS spectrum of PY124, a diarylide yellow pigment, with structure.... ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • EPIC. (n.d.). Method for HPLC pigments analysis. EPIC. [Link]

  • An-Najah National University. (2005). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah National University. [Link]

  • ResearchGate. (2018). Comparison of reduction methods used for dye analysis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pigment Analysis of Marine Microalgae by TLC and HPLC Methods. ResearchGate. [Link]

  • Wiley Online Library. (2000). Analysis of metal complex azo dyes by high- performance liquid chromatography/ electrospray ionization mass spectrometry and mul. Wiley Online Library. [Link]

  • Semantic Scholar. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para- Phenylenediamine. Semantic Scholar. [Link]

  • PubChem. (n.d.). Diarylide Yellow. PubChem. [Link]

  • FastColours.com. (n.d.). Information on Cosmetic Colours. FastColours.com. [Link]

  • Freyr. (2025). FDA Updates on Color Additives in Foods, Drugs & Cosmetics. Freyr. [Link]

  • Google Patents. (n.d.). US20110061564A1 - Diarylide Yellow Pigments.
  • ResearchGate. (n.d.). Fragmentation pathways of: (a) malachite green, (b) quinoline yellow, (c) picric acid and (d) acetoquinone 5JZ. ResearchGate. [Link]

Sources

Validation

The Expert's Guide to Diarylanilide Yellow: A Correlation of Chemical Structure and Performance

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is paramount. In the realm of organic pigments, Diarylanilide Yellows have long been a subject of intere...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is paramount. In the realm of organic pigments, Diarylanilide Yellows have long been a subject of interest due to their vibrant color and versatile applications. This guide provides an in-depth analysis of the relationship between the chemical structure of Diarylanilide Yellow pigments and their performance characteristics. Through objective comparisons with alternative yellow pigments and supported by experimental data and protocols, this document aims to equip you with the knowledge to make informed decisions for your specific applications.

Understanding the Diarylanilide Yellow Chromophore

Diarylanilide Yellows are a class of disazo pigments, meaning they possess two azo groups (-N=N-) in their molecular structure. Their fundamental chemical framework is derived from the coupling of a bis-diazotized aromatic diamine, most commonly 3,3'-dichlorobenzidine, with two equivalents of an acetoacetanilide coupling agent. The resulting structure is a large, complex molecule that confers properties such as low solubility and good thermal stability.

The general synthesis pathway can be visualized as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product A Bis-diazotized Aromatic Diamine (e.g., from 3,3'-dichlorobenzidine) C Azo Coupling Reaction A->C B Acetoacetanilide Coupling Agent (2 eq.) B->C D Diarylanilide Yellow Pigment C->D Formation of two azo bonds

Caption: General synthesis of Diarylanilide Yellow pigments.

The specific substituents on both the benzidine and the acetoacetanilide components play a crucial role in fine-tuning the pigment's properties. For instance, the presence of chlorine atoms on the benzidine backbone enhances the molecule's stability. Variations in the substituents on the acetoacetanilide ring can shift the shade from a greener to a more reddish yellow and influence properties like lightfastness and solvent resistance.

Performance Characteristics and the Influence of Molecular Structure

The performance of a pigment is dictated by its ability to withstand various environmental and processing stresses. For Diarylanilide Yellows, key performance indicators include lightfastness, heat stability, chemical resistance, and tinting strength.

Lightfastness

Lightfastness refers to a pigment's resistance to fading or changing color upon exposure to light. The relatively large and complex structure of Diarylanilide Yellows, with their extensive system of conjugated double bonds, contributes to their ability to absorb light in the visible spectrum, thus producing their characteristic yellow color. However, this same electronic structure can be susceptible to photochemical degradation.

The lightfastness of Diarylanilide Yellows is generally considered moderate to good. For example, Pigment Yellow 12 has a rating of 5-6 on the Blue Wool Scale, which indicates moderate lightfastness.[1] In contrast, Pigment Yellow 83, which has additional methoxy and chloro substituents on the anilide rings, exhibits excellent lightfastness, often rated as high as 8 on the Blue Wool scale in certain applications.[2] This enhanced performance is attributed to the electron-donating and -withdrawing groups that help to stabilize the molecule and dissipate the energy absorbed from UV radiation.

Heat Stability

The thermal stability of Diarylanilide Yellows is a critical factor in their application, particularly in plastics and coatings that are processed at elevated temperatures. The robust, largely aromatic structure of these pigments provides good inherent heat resistance. However, a significant limitation of Diarylanilide Yellows derived from 3,3'-dichlorobenzidine is their potential to decompose at temperatures above 200°C, which can lead to the formation of hazardous aromatic amines.

For instance, Pigment Yellow 12 has a heat resistance of 180-200°C.[1] Pigment Yellow 83 is also stable up to 200°C. This thermal limitation restricts their use in high-temperature engineering plastics.

Chemical Resistance

The low solubility of Diarylanilide Yellows in water and most organic solvents is a direct consequence of their large molecular size and crystalline nature. This insolubility translates to good bleed and migration resistance in many applications.

Pigment Yellow 83 is known for its excellent solvent, acid, and alkali resistance. This is due in part to the stabilizing effect of the substituents on the anilide rings, which protect the azo linkages from chemical attack.

Tinting Strength

Tinting strength is a measure of a pigment's ability to impart color to a medium. Diarylanilide Yellows are known for their high tinting strength, which is a result of their strong absorption of light in the blue region of the visible spectrum. Pigment Yellow 83, for example, is noted for having a higher tinting strength than Pigment Yellow 13. This can be attributed to subtle differences in the electronic properties and crystal structure of the molecules.

Comparative Analysis with Alternative Yellow Pigments

To provide a comprehensive understanding of the performance of Diarylanilide Yellows, it is essential to compare them with other commercially significant yellow pigment classes: Benzimidazolone Yellows and Cadmium Yellows.

Performance ParameterDiarylanilide Yellow (PY 83)Benzimidazolone Yellow (PY 151)Cadmium Yellow (PY 35)
Lightfastness (Blue Wool Scale) 7-8[2]7-88
Heat Stability ~200°C>300°CVery High (>400°C)
Chemical Resistance (Acid/Alkali) ExcellentExcellentGood (sensitive to strong acids)
Tinting Strength High[1]Very HighHigh[3]
Opacity Semi-transparent to OpaqueSemi-transparent to Semi-opaqueOpaque[3]
Toxicity Potential for hazardous decomposition products >200°CGenerally low toxicityContains cadmium, a heavy metal with toxicity concerns

Table 1: Performance Comparison of Yellow Pigments

Benzimidazolone Yellows (e.g., PY 151)

Benzimidazolone Yellows are high-performance organic pigments that offer excellent lightfastness, heat stability, and chemical resistance.[4] Their chemical structure contains a benzimidazolone moiety, which imparts exceptional stability to the molecule. Compared to Diarylanilide Yellows, Benzimidazolones generally exhibit superior heat stability, making them suitable for a wider range of high-temperature applications. Their lightfastness is also excellent, on par with the best-performing Diarylanilide Yellows.

Cadmium Yellows (e.g., PY 35)

Cadmium Yellows are inorganic pigments based on cadmium sulfide. They are renowned for their excellent lightfastness, opacity, and high tinting strength.[1] Their heat stability is also significantly higher than that of Diarylanilide Yellows. However, the use of Cadmium Yellows is increasingly restricted due to the toxicity of cadmium, a heavy metal. From a performance perspective, they offer superior opacity compared to the often semi-transparent nature of organic pigments like Diarylanilide Yellows.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of this guide, the following are detailed, step-by-step methodologies for key experiments to evaluate and compare pigment performance.

Lightfastness Testing (Adapted from ASTM D4303)

This protocol describes an accelerated lightfastness test using a xenon-arc apparatus.

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation A Prepare pigment dispersions in a suitable binder (e.g., acrylic emulsion). B Draw down films of uniform thickness on a stable substrate. A->B C Allow films to cure completely. B->C D Mount samples in a xenon-arc weathering apparatus. E Expose samples to a controlled spectrum of light, temperature, and humidity. D->E F Simultaneously expose Blue Wool standards (grades 1-8). F->E G Periodically remove samples and compare their color change to the unexposed portion. I Assign a lightfastness rating based on the Blue Wool standard that shows similar fading. G->I H Assess the degree of fading of the Blue Wool standards. H->I

Caption: Workflow for Lightfastness Testing.

Protocol:

  • Sample Preparation:

    • Prepare dispersions of the test pigments and a control pigment in a clear, non-yellowing binder (e.g., acrylic emulsion) at a specified pigment-to-binder ratio.

    • Apply the dispersions as uniform films on a neutral, stable substrate (e.g., white polyester film) using a drawdown bar.

    • Prepare both a full-strength masstone and a tint by mixing with a standard white pigment (e.g., TiO2).

    • Allow the films to cure completely according to the binder manufacturer's instructions.

  • Exposure:

    • Mount the prepared samples in a xenon-arc weathering apparatus equipped with appropriate filters to simulate indoor sunlight.[4][5]

    • Simultaneously mount a set of Blue Wool standards (grades 1-8).

    • Expose the samples to a controlled cycle of light, temperature, and humidity as specified in ASTM D4303.

  • Evaluation:

    • At predetermined intervals, remove the samples and Blue Wool standards from the apparatus.

    • Visually compare the exposed portion of each sample to the unexposed portion (which should be masked during exposure).

    • Assess the degree of fading of the Blue Wool standards. The lightfastness rating of the pigment corresponds to the Blue Wool standard that exhibits a similar degree of color change.

Heat Stability Testing (Adapted from ASTM D2485)

This protocol outlines a method for determining the heat stability of a pigment in a plastic medium.

Protocol:

  • Sample Preparation:

    • Compound the test pigment into a suitable polymer (e.g., polyethylene) at a defined concentration using a two-roll mill or an extruder.

    • Prepare a control sample with a pigment of known heat stability.

    • Press the compounded materials into thin plaques of uniform thickness using a heated press.

  • Exposure:

    • Place the prepared plaques in a circulating air oven at a series of increasing temperatures (e.g., 180°C, 200°C, 220°C, etc.).[6][7]

    • Hold the samples at each temperature for a specified duration (e.g., 10 minutes).

  • Evaluation:

    • After each exposure, remove the plaques and allow them to cool to room temperature.

    • Visually assess any change in color, such as darkening, discoloration, or fading, by comparing the heated plaques to an unheated control.

    • The heat stability of the pigment is defined as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing

This protocol describes a method for evaluating the resistance of a pigment to acid and alkali.

Protocol:

  • Sample Preparation:

    • Prepare pigment dispersions and drawdowns as described in the lightfastness testing protocol.

  • Exposure:

    • Spot test the cured films by applying a drop of a standard acid solution (e.g., 5% HCl) and a standard alkali solution (e.g., 5% NaOH) to the surface.[8]

    • Cover the spots with a watch glass to prevent evaporation and allow them to stand for a specified period (e.g., 24 hours).

  • Evaluation:

    • After the exposure period, rinse the spots with deionized water and gently blot dry.

    • Visually examine the tested areas for any signs of color change, bleeding, or degradation of the film.

    • Rate the chemical resistance as excellent, good, fair, or poor based on the observed changes.

Tinting Strength Testing (Adapted from ASTM D387)

This protocol details a method for comparing the tinting strength of a test pigment to a standard.[9][10]

Protocol:

  • Sample Preparation:

    • Accurately weigh a specified amount of the test pigment and a standard white pigment (e.g., zinc oxide).

    • In a separate container, weigh the same amounts of a reference pigment and the standard white pigment.

    • Add a specified amount of a suitable vehicle (e.g., linseed oil) to each pigment mixture.

  • Dispersion:

    • Disperse each mixture to a specified fineness of grind using a mechanical muller.[11]

  • Evaluation:

    • Place a small amount of the test paste and the reference paste side-by-side on a glass slide.

    • Visually compare the color and strength of the two pastes.

    • If the test paste is stronger, add more white pigment to the reference paste until a visual match is achieved. If the test paste is weaker, add more white pigment to the test paste.

    • The tinting strength is calculated based on the relative amounts of white pigment required to achieve a color match.

Conclusion

The performance of Diarylanilide Yellow pigments is intrinsically linked to their chemical structure. The core disazo framework provides good color strength and chemical resistance, while substituents on the aromatic rings can be tailored to enhance properties such as lightfastness and heat stability. While they offer a good balance of properties for many applications, their moderate heat stability, particularly the potential for decomposition at temperatures above 200°C, is a key limitation.

In comparison, Benzimidazolone Yellows offer superior heat stability, making them a preferred choice for high-temperature applications. Cadmium Yellows provide excellent opacity and lightfastness but are hampered by toxicity concerns. The selection of the optimal yellow pigment, therefore, requires a careful consideration of the specific performance requirements of the end-use application, balanced against cost and regulatory considerations. The experimental protocols provided in this guide offer a framework for conducting rigorous, in-house evaluations to support these critical decisions.

References

  • Wikipedia. Diarylide pigment. [Link]

  • Google Patents. US20110061564A1 - Diarylide Yellow Pigments.
  • ColourLex. Arylide yellow. [Link]

  • Jackson's Art Blog. Pigment Colour Index: Yellow Pigments. [Link]

  • Wikipedia. Pigment Yellow 12. [Link]

  • SY Chemical Co., Ltd. Pigment Yellow 83. [Link]

  • Ataman Kimya. PIGMENT YELLOW 83. [Link]

  • Elizabeth Floyd. Cadmium Yellow Medium Value (PY 35 or PY 37). [Link]

  • ASTM International. D387 Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller. [Link]

  • Testing Laboratory. ASTM D2485 Heat Resistance Testing of Coatings. [Link]

  • Handprint. yellow. [Link]

  • Micom Laboratories. ASTM D4303 test lightfastness of colorants. [Link]

  • lr-test. Determination of acid resistance and evaluation of pigment properties. [Link]

  • Just Paint. Always Striving for the Best: The Introduction of Benzimidazolone Yellow Medium (PY154) & Benzimidazolone Yellow Light (PY175). [Link]

  • Kimberly Crick. YELLOW Art Supply Pigment Database Watercolor Acrylic Ink Pencil Color. [Link]

  • SY Chemical Co., Ltd. Pigment Yellow 12. [Link]

  • ASTM International. D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. [Link]

  • Contract Laboratory. Testing and Analysis for Dyes, Pigments, and Finishing Chemicals. [Link]

  • NBCHAO. ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials". [Link]

  • YouTube. ASTM D2485 Testing: Can your coating withstand high heat? #shorts. [Link]

  • Dyeing-pedia. Acid and Alkali Resistant Pigments. [Link]

  • SciSpace. Tinting strength of pigments. [Link]

  • ASTM International. D 4303 – 03 - Standard Test Methods for - Lightfastness of Colorants Used in Artists' Materials1. [Link]

  • Allan Chemical Corporation. How to Test Stability of Plant-Based Colorants. [Link]

  • American Coatings Association. Pigment Dispersion II, Testing. [Link]

  • NBchao.Com. How to detect pigment alkali resistance? Q&A. [Link]

Sources

Comparative

A Comparative Guide to Diarylanilide Yellow: A Safer Alternative to Toxic Lead and Cadmium Pigments

For Researchers, Scientists, and Drug Development Professionals The imperative to replace hazardous materials in laboratory and industrial applications is a cornerstone of modern scientific progress and environmental res...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imperative to replace hazardous materials in laboratory and industrial applications is a cornerstone of modern scientific progress and environmental responsibility. Historically, yellow pigments based on lead chromate and cadmium sulfide have been widely used for their vibrant hues and performance characteristics. However, their well-documented toxicity poses significant health risks and environmental concerns. This guide provides a comprehensive evaluation of Diarylanilide Yellow pigments as a viable and safer alternative, presenting a detailed comparison of their performance attributes, toxicological profiles, and standardized testing methodologies.

The Pressing Need for Non-Toxic Pigment Alternatives

Lead chromate and cadmium sulfide-based pigments, while effective colorants, are classified as hazardous substances. Lead is a potent neurotoxin, and hexavalent chromium in lead chromate is a known carcinogen.[1] Cadmium and its compounds are also classified as carcinogenic to humans and can cause severe damage to the kidneys, bones, and respiratory system upon exposure.[2][3] The long-term health effects and environmental contamination associated with these heavy metal pigments necessitate the adoption of safer alternatives. Diarylanilide yellows, a class of organic pigments, have emerged as a leading candidate for this substitution, offering a balance of performance and a significantly improved safety profile.

Performance Evaluation: Diarylanilide Yellow vs. Toxic Counterparts

A direct comparison of key performance indicators reveals the strengths and considerations when substituting traditional toxic pigments with Diarylanilide Yellows. For the purpose of this guide, we will focus on a representative Diarylanilide Yellow, Pigment Yellow 83 (PY 83), and compare it with Cadmium Yellow (Pigment Yellow 35/37) and Lead Chromate Yellow (Pigment Yellow 34).

Comparative Performance Data
Performance MetricDiarylanilide Yellow (PY 83)Cadmium Yellow (PY 35/37)Lead Chromate Yellow (PY 34)
Lightfastness (Blue Wool Scale) Good to Excellent (7-8)[4]Excellent (8)[5]Fair to Good (4-5)[6]
Heat Stability Up to 200°C[4]High (stable up to 500-600°C)[7]Moderate (up to 180°C)[6]
Chemical Resistance Good solvent resistanceGood resistance to most chemicalsPoor resistance to acids and alkalis[8]
Opacity Semi-transparent to OpaqueOpaque[9]Opaque
Color Characteristics Bright, reddish-yellow shadeBright, clean yellow to orange shadesBright yellow

Analysis of Performance:

  • Lightfastness: Diarylanilide Yellow PY 83 exhibits excellent lightfastness, with a Blue Wool Scale rating of 7-8, indicating it will remain unchanged for over 100 years under proper display conditions.[4][10] This is comparable to the excellent lightfastness of Cadmium Yellow and significantly superior to Lead Chromate Yellow, which has a tendency to darken with age.[6][8]

  • Heat Stability: Cadmium yellows demonstrate superior heat resistance, making them suitable for high-temperature applications.[7] Diarylanilide Yellows offer good heat stability up to 200°C, which is sufficient for many applications, and is comparable to the heat resistance of Lead Chromate Yellow.[4][6]

  • Chemical Resistance: Diarylanilide Yellows are known for their good resistance to solvents. In contrast, lead chromate pigments are susceptible to degradation by both acids and alkalis.[8]

  • Opacity and Color: While Cadmium and Lead Chromate Yellows are known for their high opacity, Diarylanilide Yellows are available in both semi-transparent and opaque grades, offering greater versatility in formulation.[4]

Toxicity Profile: A Stark Contrast

The most compelling argument for the substitution of lead and cadmium pigments is the significant reduction in toxicity.

  • Diarylanilide Yellow: Generally considered non-toxic in its solid form. The primary concern is the potential for thermal decomposition at temperatures above 200°C, which may release 3,3'-dichlorobenzidine, a substance classified as a probable human carcinogen.[11][12] However, under normal use conditions and within the recommended temperature range, this risk is minimal. The metabolism of 3,3'-dichlorobenzidine is thought to proceed through the formation of nitroso derivatives that can form adducts with DNA.[13]

  • Lead Chromate Yellow: Poses a dual toxic threat. The lead component is a cumulative neurotoxin that can cause severe damage to the nervous system, brain, kidneys, and reproductive system.[14] The hexavalent chromium component is a known human carcinogen, primarily associated with an increased risk of lung cancer upon inhalation.[1] Occupational exposure limits for lead chromate are strictly regulated.[15][16]

  • Cadmium Yellow: Cadmium is a heavy metal that is toxic to humans and other animals, particularly when inhaled.[2] Chronic exposure can lead to kidney and liver damage, skeletal damage, and various types of cancer.[3] While modern cadmium pigments are produced to be highly insoluble to reduce bioavailability, the inherent toxicity of cadmium remains a significant concern.[1] The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for cadmium of 5 micrograms per cubic meter of air.[17][18]

Experimental Protocols for Pigment Evaluation

To ensure the scientific validity of any pigment comparison, standardized testing methodologies must be employed. The following protocols provide a framework for the objective evaluation of pigment performance.

Lightfastness and Weatherability Testing

Rationale: To assess a pigment's resistance to color change and degradation upon exposure to light, it is crucial to use a standardized and accelerated method. The ISO 105-B02 standard, which utilizes the Blue Wool Scale, provides a reliable and universally recognized methodology. For more comprehensive weatherability testing, which includes factors like moisture and temperature fluctuations, ASTM G155 is the preferred standard.[19][20][21][22]

Experimental Workflow: Lightfastness Testing (ISO 105-B02)

Lightfastness_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_eval Evaluation prep_pigment Disperse pigment in a suitable binder prep_coating Apply uniform coating to substrate prep_pigment->prep_coating prep_drying Dry/cure coated samples prep_coating->prep_drying exposure Place samples and Blue Wool standards in Xenon Arc Weathering Chamber (as per ISO 105-B02) prep_drying->exposure eval_visual Periodically assess color change against unexposed portion and Blue Wool standards exposure->eval_visual eval_instrumental Measure color difference (ΔE*) using a spectrophotometer (ASTM D2244) exposure->eval_instrumental assign_rating Assign Blue Wool Scale rating eval_visual->assign_rating eval_instrumental->assign_rating

Caption: Workflow for Lightfastness Testing according to ISO 105-B02.

Step-by-Step Protocol:

  • Sample Preparation:

    • Disperse the Diarylanilide Yellow, Cadmium Yellow, and Lead Chromate Yellow pigments in a standardized, clear binder (e.g., an acrylic or alkyd resin) at a consistent pigment-to-binder ratio.

    • Apply a uniform film of each pigmented binder to a standardized substrate (e.g., a drawdown card or a metal panel).

    • Allow the samples to dry or cure completely according to the binder manufacturer's instructions.

  • Exposure:

    • Mount the prepared samples, along with a set of Blue Wool standards (strips of wool dyed with blue dyes of known, graded lightfastness), in a xenon arc accelerated weathering chamber.[23]

    • Set the chamber to the conditions specified in ISO 105-B02, which simulates natural sunlight.

    • Partially mask a section of each sample and the Blue Wool standards to serve as an unexposed reference.

  • Evaluation:

    • At regular intervals, remove the samples from the chamber and visually compare the exposed portion to the masked portion.

    • Assess the degree of fading of each pigment sample by identifying which Blue Wool standard shows a similar level of color change.

    • For quantitative analysis, use a spectrophotometer to measure the color difference (ΔE*) between the exposed and unexposed sections of each sample, following the procedure outlined in ASTM D2244.

    • The lightfastness rating is assigned based on the Blue Wool standard that fades to a similar extent as the test sample. A rating of 1 indicates very poor lightfastness, while a rating of 8 signifies excellent lightfastness.[10]

Heat Stability Testing

Rationale: Determining the maximum temperature a pigment can withstand without significant color change is critical for applications involving high-temperature processing, such as in plastics and some coatings. This protocol provides a systematic approach to evaluating thermal stability.

Experimental Workflow: Heat Stability Testing

Heat_Stability_Workflow cluster_prep Sample Preparation cluster_heating Thermal Exposure cluster_eval Evaluation prep_mix Incorporate pigment into a heat-stable medium (e.g., plastic resin) prep_form Form standardized samples (e.g., plaques or chips) prep_mix->prep_form heating Expose samples to a series of increasing temperatures in a calibrated oven for a fixed duration prep_form->heating eval_visual Visually assess color change against an unheated control heating->eval_visual eval_instrumental Measure color difference (ΔE*) using a spectrophotometer heating->eval_instrumental determine_stability Determine the maximum temperature before significant color change eval_visual->determine_stability eval_instrumental->determine_stability

Caption: Workflow for Heat Stability Testing of Pigments.

Step-by-Step Protocol:

  • Sample Preparation:

    • Thoroughly disperse each pigment into a heat-stable medium, such as a polymer resin (e.g., polyethylene or polypropylene), at a standardized concentration.

    • Process the pigmented resin into standardized forms, such as small plaques or chips, using a method like injection molding or compression molding.

  • Thermal Exposure:

    • Place the prepared samples in a calibrated, forced-air oven.

    • Expose sets of samples to a range of temperatures (e.g., 160°C, 180°C, 200°C, 220°C, etc.) for a fixed duration (e.g., 10 minutes).

    • Include an unheated sample of each pigment as a control.

  • Evaluation:

    • After cooling to room temperature, visually compare the heated samples to the unheated control for any signs of color change, discoloration, or degradation.

    • Quantify the color change by measuring the ΔE* value between each heated sample and its corresponding control using a spectrophotometer.

    • The heat stability is defined as the highest temperature at which the pigment shows no significant color change (e.g., a ΔE* value below a predetermined threshold, such as 1.0 or 2.0).

Chemical Resistance Testing

Rationale: Assessing a pigment's ability to withstand exposure to various chemicals is essential for ensuring its durability in different chemical environments. This protocol outlines a method for evaluating resistance to common acids, alkalis, and solvents.

Experimental Workflow: Chemical Resistance Testing

Chemical_Resistance_Workflow cluster_prep Sample Preparation cluster_exposure Chemical Exposure cluster_eval Evaluation prep_coating Prepare uniform cured films of the pigmented system exposure Spot test with standardized chemical reagents (e.g., HCl, NaOH, Ethanol, Xylene) for a defined period prep_coating->exposure eval_visual Visually assess for color change, blistering, or softening exposure->eval_visual eval_instrumental Measure color difference (ΔE*) against an unexposed area exposure->eval_instrumental assign_rating Assign resistance rating (e.g., on a 1-5 scale) eval_visual->assign_rating eval_instrumental->assign_rating

Caption: Workflow for Chemical Resistance Testing of Pigments.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare fully cured films of each pigmented system on an inert substrate, as described in the lightfastness protocol.

  • Chemical Exposure:

    • Apply a drop of each test chemical (e.g., 5% hydrochloric acid, 5% sodium hydroxide solution, ethanol, xylene) onto the surface of the cured film.

    • Cover the spot with a watch glass to prevent evaporation and leave it for a specified period (e.g., 1 hour or 24 hours).

    • After the exposure time, remove the watch glass and gently wash the surface with deionized water, then blot dry.

  • Evaluation:

    • Visually inspect the exposed area for any signs of color change, bleeding, blistering, or softening of the film.

    • Use a spectrophotometer to measure the ΔE* between the exposed spot and an adjacent unexposed area.

    • Assign a resistance rating for each chemical, typically on a scale of 1 to 5, where 5 indicates no effect and 1 indicates severe degradation.

Conclusion: A Clear Path Forward

The evidence presented in this guide strongly supports the use of Diarylanilide Yellow pigments as a safe and effective substitute for their toxic lead and cadmium-based counterparts in a wide range of applications. While Cadmium Yellows may offer superior heat resistance for very high-temperature processes, Diarylanilide Yellows provide an excellent balance of properties, including outstanding lightfastness, good heat stability, and reliable chemical resistance, all with a significantly lower toxicity profile.

For researchers, scientists, and professionals in drug development, the adoption of non-toxic alternatives like Diarylanilide Yellow is not just a matter of regulatory compliance but a commitment to a safer and more sustainable scientific practice. By understanding the comparative performance and employing rigorous, standardized testing protocols, a seamless and confident transition away from hazardous pigments can be achieved.

References

  • FERRO PIGMENTS FOR COATINGS APPLICATION. PY83 DIARYLIDE YELLOW. Available at: [Link]

  • Materials Technology Limited. The Blue Wool Scale. Available at: [Link]

  • MDPI. Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry. Available at: [Link]

  • Jackson's Art Blog. Cadmium Yellow: The First Modern Yellow Pigment. Available at: [Link]

  • Handprint. yellow. Available at: [Link]

  • ASTM International. ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cadmium Sulfide. Available at: [Link]

  • Nolifrit. Heat Resistance of Cadmium Yellow Pigment. Available at: [Link]

  • Occupational Safety and Health Administration. LEAD CHROMATE. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 3,3'-Dichlorobenzidine. Available at: [Link]

  • Industrial Physics. How to Perform a Pigment Test. Available at: [Link]

  • ResearchGate. Analysis of cadmium-based pigments with time-resolved photoluminescence. Available at: [Link]

  • Occupational Safety and Health Administration. Cadmium. Available at: [Link]

  • Inchem. ICSC 0003 - LEAD CHROMATE. Available at: [Link]

  • Faber-Castell USA. Lightfast Ratings. Available at: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for 3,3'-Dichlorobenzidine - Health Effects. Available at: [Link]

  • PubMed. Cadmium pigments in consumer products and their health risks. Available at: [Link]

  • ColourLex. Chrome yellow. Available at: [Link]

  • ICC Evaluation Service, LLC. ASTM G155 - Accelerated Weathering. Available at: [Link]

  • United States Environmental Protection Agency. 3,3'-Dichlorobenzidine. Available at: [Link]

  • Micom Laboratories. ASTM G155 Xenon Arc Weathering Testing of Renewable Polymers. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Lead Chromate. Available at: [Link]

  • PubMed. Heat and light stability of natural yellow colourants in model beverage systems. Available at: [Link]

  • Government of Canada. 3,3'-Dichlorobenzidine. Available at: [Link]

  • ResearchGate. Near-Infrared Luminescence of Cadmium Pigments: In Situ Identification and Mapping in Paintings. Available at: [Link]

  • Span Overseas. Test Methods - Organic Pigments. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. What Are the U.S. Standards for Cadmium Exposure? Available at: [Link]

  • The Color Pigments Manufacturers Association, Inc. Safe Handling of PY.34 and PR.104 Pigments. Available at: [Link]

  • Atlas-MTS. Standards and Test Methods. Available at: [Link]

  • Pigment Yellow 83. Available at: [Link]

  • Atlas-MTS. ASTM G155 - Standard Practice for Operating Xenon Arc Lamp Apparatus for Exposure of Materials. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Cadmium sulfide, 98.8%. Available at: [Link]

  • ScienceDirect. A REGIONAL COMPARISON OF CHILDREN'S BLOOD CADMIUM, LEAD, AND MERCURY IN RURAL, URBAN AND INDUSTRIAL AREAS OF SIX EUROPEAN COUNTRIES, AND CHINA, ECUADOR, AND MOROCCO. Available at: [Link]

  • GovInfo. TOXICOLOGICAL PROFILE FOR 3,3'-DICHLOROBENZIDINE. Available at: [Link]

  • lr-test. Method for determination of alkali resistance of pigments. Available at: [Link]

  • Hangzhou Shine Chemicals Co.,Ltd. Several Common Test Methods for Pigment Weather Resistance. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Lead chromate. Available at: [Link]

  • Jackson's Art. Artist Pigment : Cadmium Yellow Pale PY35 : 100g (in 200ml Jar). Available at: [Link]

  • Elizabeth Floyd. Cadmium Lemon (PY 35 or PY 37). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Diarylanilide Yellow

Navigating the lifecycle of chemical reagents from acquisition to disposal is a cornerstone of responsible laboratory management. For researchers, scientists, and drug development professionals, ensuring the safe and com...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of chemical reagents from acquisition to disposal is a cornerstone of responsible laboratory management. For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is not merely a regulatory hurdle but a fundamental aspect of scientific integrity and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Diarylanilide Yellow pigments, a common class of organic compounds used widely in various industrial and research applications. By understanding the causality behind these procedures, you can implement a self-validating system of chemical waste management that protects both personnel and the environment.

Hazard Identification and Chemical Profile

Before any handling or disposal can occur, a thorough understanding of the subject chemical is paramount. Diarylanilide Yellow refers to a class of azo compounds, with Pigment Yellow 12 being a prominent and representative member.

Table 1: Chemical and Hazard Identifiers for Diarylanilide Yellow (Pigment Yellow 12)

IdentifierDetailsSource(s)
Chemical Name Diarylanilide Yellow, Benzidine Yellow[1][2]
CAS Number 6358-85-6[1][2]
Chemical Formula C₃₂H₂₆Cl₂N₆O₄[1][2]
Physical Form Odorless fine yellow powder[1]
Solubility Insoluble in water[1]
Primary Hazards - Irritant to skin, eyes, and respiratory tract.[3] - As a fine powder, can form explosive mixtures with air.[1] - Hazardous decomposition products (oxides of carbon and nitrogen, toxic fumes) are emitted when heated.[1][3]

The primary operational risks associated with Diarylanilide Yellow powder are inhalation of dust and direct contact with skin or eyes.[3] While studies suggest a low risk of harm to aquatic organisms at low concentrations, its insolubility and potential for persistence necessitate that it be kept out of waterways.[1]

Pre-Disposal: Laboratory Handling and Waste Segregation

Proper disposal begins with proper handling during use. The goal is to minimize exposure and prevent uncontrolled release from the outset.

Personal Protective Equipment (PPE)

A risk assessment should always guide the selection of PPE. For handling Diarylanilide Yellow powder, the following are mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat or apron.[3]

  • Respiratory Protection: A dust mask or respirator should be used, especially when handling larger quantities or if adequate ventilation is not available, to prevent inhalation of the fine powder.[3]

Waste Segregation at the Source

The principle of waste segregation is to prevent the mixing of incompatible waste streams and to ensure that waste is categorized correctly for final disposal.

  • Designated Waste Container: All solid waste contaminated with Diarylanilide Yellow (e.g., used weighing papers, contaminated paper towels, spent filter media, and disposable PPE) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste - Diarylanilide Yellow" and include the date accumulation started, in compliance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5]

  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and can be securely sealed to prevent spills or the release of dust.[3]

Spill and Emergency Procedures

Accidents happen, and a clear, pre-defined emergency plan is critical.

Small Spills

For minor spills of solid Diarylanilide Yellow powder:

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • Don PPE: Wear the appropriate PPE as described above.

  • Contain: Gently wipe up the powder with a damp paper towel or absorbent pad.[3] The dampness is crucial to prevent the powder from becoming airborne.

  • Collect: Place the used absorbent materials into the designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Large Spills

For significant spills that cannot be managed by lab personnel:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department and/or emergency services.[3]

  • Secure: Prevent entry into the affected area.

  • Professional Cleanup: The cleanup of large spills should be conducted by trained personnel who will use methods such as covering the spill with a damp inert absorbent (like sand or soil) and using a HEPA-filtered vacuum to collect the material, avoiding dust generation.[3][6]

Step-by-Step Disposal Protocol

The final disposal of chemical waste is a regulated process that must be handled methodically. The following workflow ensures compliance and safety.

Step 1: Waste Characterization

Under the RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[5] While Diarylanilide Yellow itself is not specifically listed as a hazardous waste, waste generated from its use may be. The generator of the waste (i.e., your laboratory) is legally responsible for making this determination. In almost all research settings, unused or contaminated pigments are managed as hazardous waste as a best practice.

Step 2: Proper Containment and Labeling

As described in the segregation section, all waste must be collected in a suitable container.

  • Container: Must be durable, leak-proof, and have a secure lid.

  • Labeling: The label must be fully completed with the chemical name and hazard characteristics. Per OSHA standards, yellow is often used to designate caution.[7][8]

Step 3: Temporary On-Site Storage

Hazardous waste must be stored in a designated, secure area while awaiting pickup.

  • Location: The storage area, often called a Satellite Accumulation Area (SAA), should be near the point of generation.

  • Conditions: Store containers in a cool, dry, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[3]

  • Time Limits: RCRA imposes limits on how long waste can be stored on-site; these limits depend on the volume of waste your facility generates per month.[9] Temporary storage in tanks or containers is permissible only to accumulate enough waste for efficient treatment or disposal, and storage exceeding one year requires justification.[9]

Step 4: Final Disposal

Diarylanilide Yellow waste should not be disposed of down the drain or in regular trash. The only acceptable method is through a licensed hazardous waste management company.

  • Contact EHS: Your institution's EHS office is the primary point of contact. They will have established procedures and contracts with certified disposal vendors.

  • Schedule Pickup: Arrange for a waste pickup according to your institution's schedule.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your lab to its final disposal site.[10]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing Diarylanilide Yellow waste in a laboratory setting.

G start Diarylanilide Yellow Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe spill Spill Occurs start->spill characterize Characterize Waste Stream (Contaminated Solids, PPE, Spills) ppe->characterize contain Place in a Labeled, Sealed Hazardous Waste Container characterize->contain store Store in Designated Satellite Accumulation Area contain->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs end Waste Disposed of by Licensed Vendor contact_ehs->end spill_small Small Spill: Clean with Damp Absorbent spill->spill_small Small spill_large Large Spill: Evacuate & Call EHS/Emergency Services spill->spill_large Large spill_small->contain

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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